Polistes mastoparan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H127N21O18/c1-13-43(11)63(97-68(107)50(24-18-20-28-79)88-66(105)49(23-17-19-27-78)89-70(109)54(31-45-34-84-48-22-16-15-21-47(45)48)91-71(110)56(33-60(102)103)93-74(113)61(81)41(7)8)75(114)85-36-59(101)87-51(25-26-58(80)100)67(106)92-55(32-46-35-83-38-86-46)72(111)98-64(44(12)14-2)77(116)94-53(30-40(5)6)69(108)95-57(37-99)73(112)96-62(42(9)10)76(115)90-52(65(82)104)29-39(3)4/h15-16,21-22,34-35,38-44,49-57,61-64,84,99H,13-14,17-20,23-33,36-37,78-79,81H2,1-12H3,(H2,80,100)(H2,82,104)(H,83,86)(H,85,114)(H,87,101)(H,88,105)(H,89,109)(H,90,115)(H,91,110)(H,92,106)(H,93,113)(H,94,116)(H,95,108)(H,96,112)(H,97,107)(H,98,111)(H,102,103)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,61-,62-,63-,64-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUYSBUJKLFGFG-XVGFDQGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H127N21O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1635.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74129-19-4 | |
| Record name | Polistes mastoparan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074129194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74129-19-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Polistes Mastoparan: A Technical Guide to its Origins, Mechanisms, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polistes mastoparans are cationic, amphipathic tetradecapeptides found in the venom of paper wasps of the genus Polistes. These peptides are notable for their potent biological activities, including mast cell degranulation, antimicrobial effects against a broad spectrum of pathogens, and hemolytic activity. Their primary mechanism of action involves the direct activation of G proteins, mimicking G protein-coupled receptors (GPCRs) and initiating downstream signaling cascades. This technical guide provides an in-depth overview of the origin, structure, and multifaceted biological activities of Polistes mastoparan. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for assessing its activity, and visual representations of its primary signaling pathway and experimental workflows. This document aims to serve as a comprehensive resource for researchers exploring the therapeutic and pharmacological applications of this compound and its analogs.
Introduction and Origin
Mastoparans are a class of venom peptides predominantly found in social and solitary wasps.[1] The first this compound was identified in the venom of the Japanese paper wasp, Polistes jadwigae.[2] Since then, various mastoparan peptides have been isolated and characterized from the venom of numerous Polistes species, including Polistes stigma, Polistes rothneyi, and Polistes dominulus.[2][3][4] These peptides are a significant component of the wasp venom, contributing to the pain, inflammation, and allergic reactions associated with a wasp sting.[1][2]
Structurally, Polistes mastoparans are typically composed of 14 amino acids, featuring a high proportion of hydrophobic residues and a net positive charge due to the presence of lysine residues.[5] A key characteristic is the amidation of the C-terminus, which is crucial for their biological activity.[6] In a membrane environment, they adopt an α-helical conformation, which is essential for their interaction with cell membranes and subsequent biological effects.[7]
Quantitative Data on Biological Activities
The biological activities of this compound and its related analogs have been quantified in numerous studies. The following tables summarize the effective concentrations (EC₅₀), half-maximal inhibitory concentrations (IC₅₀), and minimum inhibitory concentrations (MIC) for its key biological effects.
Table 1: Mast Cell Degranulation and Hemolytic Activity of Mastoparans
| Peptide | Mast Cell Degranulation EC₅₀ (µM) | Hemolytic Activity EC₅₀ (µM) | Source Organism | Reference |
| Agelaia-MPI | 5.25 ± 0.87 | 3.7 ± 0.14 | Agelaia pallipes pallipes | [8][9] |
| Polybia-MPII | 6.79 ± 0.40 | >100 | Polybia paulista | [8] |
| Pm-R3 | 7.60 ± 0.76 | Not Reported | Polistes rothneyi iwatai | [8] |
| Protopolybia-MPIII | 22.47 ± 2.96 | Not Reported | Protopolybia exigua | [8] |
| Mastoparan(-L) | 52.13 ± 3.21 | 82.9 ± 3.8 | Vespula lewisii | [8][9] |
| Mastoparan-C | Not Reported | 30.2 ± 1.3 | Vespa crabro | [9] |
| PMM2 | Not Reported | 42.6 ± 2.5 | Polistes major major | [9] |
| Dominulin A | Not Reported | >400 | Polistes dominulus | [10] |
| Dominulin B | Not Reported | >400 | Polistes dominulus | [10] |
Table 2: Antimicrobial Activity of Mastoparans
| Peptide | Target Organism | MIC (µM) | Reference |
| Mastoparan PDD-A | Escherichia coli | 11.8 | [2] |
| Mastoparan PDD-A | Bacillus subtilis | 7.5 | [2] |
| Polybia-MPII | Mycobacterium abscessus subsp. massiliense | 12.5 (80% reduction) | [11] |
| Polybia-MPII | Staphylococcus aureus (EC₅₀) | 1.83 | [11] |
| Polybia-MPII | Candida albicans (EC₅₀) | 12.9 | [11] |
| EMP-AF-OR | Bacillus subtilis | 10 (µg/mL) | [12] |
| EMP-AF-OR | Staphylococcus aureus | 25 (µg/mL) | [12] |
| EMP-AF-OR | Escherichia coli | 25 (µg/mL) | [12] |
| EMP-AF-OR | Pseudomonas aeruginosa | 200 (µg/mL) | [12] |
| Parapolybia-MP | Escherichia coli | ≤10 | [10] |
| Parapolybia-MP | Staphylococcus aureus | ≤10 | [10] |
| Dominulin A | Escherichia coli | ≤10 | [10] |
| Dominulin A | Staphylococcus aureus/Bacillus subtilis | ≤10 | [10] |
| Dominulin B | Escherichia coli | ≤10 | [10] |
| Dominulin B | Staphylococcus aureus/Bacillus subtilis | ≤10 | [10] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for mastoparan-induced mast cell degranulation involves the direct activation of heterotrimeric G proteins.[13] Specifically, mastoparan can activate the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[14] This interaction initiates a signaling cascade through the Gαq subunit, leading to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical step for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.[14]
Caption: Mastoparan-induced mast cell degranulation signaling pathway.
Experimental Protocols
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
96-well cell culture plates
-
HEPES buffer (137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 20 mM HEPES, 1 mg/mL BSA, and 1 mg/mL glucose, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution
-
Stop solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Microplate reader
Procedure:
-
Seed RBL-2H3 cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 12 hours.
-
Wash the cells with HEPES buffer.
-
Add various concentrations of this compound dissolved in 100 μL of HEPES buffer to the wells.
-
Incubate for 15 minutes at 37°C and 5% CO₂.[8]
-
Collect the supernatant.
-
Mix the supernatant with pNAG substrate solution in a new 96-well plate.
-
Incubate at 37°C for 2 hours.[15]
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of degranulation relative to a positive control (e.g., Triton X-100 for total lysis) and a negative control (buffer alone).
Caption: Experimental workflow for the mast cell degranulation assay.
Hemolytic Activity Assay
This protocol determines the ability of this compound to lyse red blood cells (erythrocytes).
Materials:
-
Fresh human or rat red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plate
-
This compound solutions of varying concentrations
-
Positive control: 1% Triton X-100
-
Negative control: PBS
-
Centrifuge
-
Microplate reader
Procedure:
-
Collect fresh blood and separate RBCs by centrifugation.
-
Wash the RBC pellet three times with PBS.
-
Prepare a 0.5% (v/v) RBC suspension in PBS.[16]
-
Add 75 µL of PBS to all wells of a 96-well plate except the first row.
-
Add 150 µL of the highest concentration of mastoparan solution to the first row and perform serial dilutions down the plate.
-
Add 75 µL of the RBC suspension to all wells.
-
Include positive (Triton X-100) and negative (PBS) controls.
-
Incubate the plate at 37°C for 1 hour.[16]
-
Centrifuge the plate at 1000 x g for 10 minutes.
-
Transfer the supernatant to a new flat-bottom 96-well plate.
-
Measure the absorbance of the released hemoglobin at 414 nm or 540 nm.[16][17]
-
Calculate the percentage of hemolysis relative to the positive and negative controls.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the growth of a specific microorganism.
Materials:
-
Sterile 96-well polypropylene microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest
-
This compound stock solution
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions
-
Incubator
-
Microplate reader
Procedure:
-
Grow the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of 2–7 x 10⁵ colony-forming units (CFU)/mL in the assay wells.[18]
-
Prepare serial dilutions of this compound in 0.01% acetic acid with 0.2% BSA at 10 times the final desired concentrations.
-
Dispense 100 µL of the diluted bacterial suspension into each well of the 96-well plate.
-
Add 11 µL of the 10x mastoparan dilutions to the corresponding wells.
-
Include a growth control (bacteria only) and a sterility control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.[18]
-
Determine the MIC as the lowest concentration of the peptide that causes a significant inhibition of bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This compound represents a fascinating and potent class of bioactive peptides with a well-defined mechanism of action centered on G protein activation. Its diverse biological activities, particularly its antimicrobial properties, position it as a promising candidate for the development of novel therapeutic agents. However, its inherent hemolytic and mast cell degranulating activities present significant challenges for systemic applications. Future research, focusing on the design of synthetic analogs with improved selectivity and reduced toxicity, will be crucial in harnessing the full therapeutic potential of this wasp venom peptide. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and innovate in this exciting field.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 3. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical and Biological Characteristics of Antimicrobial α-Helical Peptides Found in Solitary Wasp Venoms and Their Interactions with Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G protein-bound conformation of mastoparan-X, a receptor-mimetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Evaluation of the antimicrobial activity of the mastoparan Polybia-MPII isolated from venom of the social wasp Pseudopolybia vespiceps testacea (Vespidae, Hymenoptera) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antimicrobial Activity and Toxicity of Analogs of Wasp Venom EMP Peptides. Potential Influence of Oxidized Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubcompare.ai [pubcompare.ai]
- 16. static.igem.org [static.igem.org]
- 17. researchgate.net [researchgate.net]
- 18. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Polistes Mastoparan: A Technical Guide to Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparans are a group of polycationic, amphipathic tetradecapeptides found in the venom of social wasps, including those of the Polistes genus.[1][2] These peptides are characterized by their potent biological activities, which include mast cell degranulation, antimicrobial effects, and hemolytic properties.[3][4] The underlying mechanism for many of these actions is the interaction of mastoparan with cell membranes and its ability to activate G-protein signaling cascades.[5][6] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Polistes mastoparan peptides, offering detailed experimental protocols and quantitative data to aid researchers in this field.
Discovery and Initial Characterization
The discovery of mastoparan peptides from Polistes species has been facilitated by modern analytical techniques. Initial screening of crude wasp venom is often performed using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) to identify molecular ion peaks corresponding to potential novel peptides.[7] Following this initial identification, a combination of chromatographic separation and mass spectrometric sequencing is employed for full characterization.
Experimental Protocols
Venom Collection
Two primary methods are utilized for the collection of venom from Polistes wasps:
-
Electrical Stimulation: This method allows for the collection of venom without sacrificing the insect. Wasps are stimulated with a mild electrical current, causing them to sting a collection surface, such as a glass plate, from which the venom can be harvested.[8] The collected venom is then typically diluted in a solution like 50% (v/v) acetonitrile and stored at -20°C.[9]
-
Venom Sac Dissection: This method involves the dissection of the venom apparatus from anesthetized wasps.[10][11] The venom sacs are removed, and the venom is extracted, often by centrifugation.[8] This method can yield a high concentration of venom but requires the sacrifice of the wasps.
Peptide Isolation and Purification
High-Performance Liquid Chromatography (HPLC) is the standard method for isolating and purifying this compound peptides from crude venom.
-
Protocol:
-
The crude venom extract is subjected to reverse-phase HPLC (RP-HPLC).[1][12]
-
A linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is employed to elute the peptides.[9][13]
-
The elution is monitored by UV absorbance at 215 nm or 220 nm.[12][13]
-
Fractions corresponding to the desired peptide peaks are collected for further analysis.
-
Peptide Characterization
-
Mass Spectrometry: Electrospray Ionization (ESI) mass spectrometry coupled with an ion trap or similar mass analyzer is used to determine the molecular weight and sequence of the purified peptides.[9] Collision-Induced Dissociation (CID) or Electron Transfer Dissociation (ETD) fragmentation is used to generate daughter ions, which are then manually or automatically analyzed to deduce the amino acid sequence.[9]
-
Purity Analysis: The purity of the synthesized or purified peptide is typically assessed by RP-HPLC, with a purity of >95% being a common standard.[12]
Biological Activity Assays
This assay measures the ability of mastoparan to induce the release of inflammatory mediators from mast cells.[1]
-
Protocol:
-
Rat Basophilic Leukemia (RBL-2H3) cells or other suitable mast cell lines are seeded in 96-well plates.[1][14]
-
The cells are incubated with varying concentrations of the mastoparan peptide in a buffered solution (e.g., HEPES buffer) for a short period (e.g., 15-30 minutes) at 37°C.[1][15]
-
The release of β-hexosaminidase, a marker for granule release, into the supernatant is quantified by measuring the enzymatic conversion of a chromogenic substrate.[1][15]
-
The 50% effective concentration (EC50) is calculated to determine the peptide's potency.[1]
-
This assay assesses the peptide's ability to lyse red blood cells.[4][16]
-
Protocol:
-
A suspension of fresh red blood cells (e.g., horse or human) is prepared in a buffered solution like PBS.[4]
-
The red blood cell suspension is incubated with various concentrations of the mastoparan peptide for a set time (e.g., 2 hours) at 37°C.[4]
-
The release of hemoglobin is quantified by measuring the absorbance of the supernatant at 550 nm.[4][12]
-
A 1% Triton X-100 solution is used as a positive control for 100% hemolysis.[16]
-
The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined to quantify the antimicrobial activity of the peptide.[3][17][18]
-
Protocol:
-
The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3][17][18]
-
Logarithmic-phase bacterial cultures are adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).[3]
-
Serial dilutions of the mastoparan peptide are prepared in a 96-well plate.[3][17]
-
The bacterial suspension is added to the wells, and the plate is incubated at 37°C for 16-24 hours.[12]
-
The MIC is defined as the lowest peptide concentration that results in no visible bacterial growth.[12][18]
-
To determine the MBC, aliquots from the wells with no visible growth are plated on agar plates, and the lowest concentration that kills the bacteria is recorded.[3][18]
-
Quantitative Data
The biological activities of various this compound peptides and their analogs have been quantified in numerous studies. The following tables summarize some of this data.
Table 1: Mast Cell Degranulation and Hemolytic Activity of Mastoparan Peptides
| Peptide/Analog | Mast Cell Degranulation (EC50, µM) | Hemolytic Activity (EC50, µM) | Source Organism/Reference |
| Mastoparan(-L) | > 52.13 ± 3.21 | - | Vespula lewisii[1] |
| 22 other mastoparans | < 52.13 ± 3.21 | - | Various Wasps[1] |
| Protopolybia-MPIII | - | 23.0 ± 1.2 | Protopolybia sp.[19] |
| Protopolybia-MPI | - | > 400 | Protopolybia sp.[19] |
| Parapolybia-MP | - | ≥ 400 | Parapolybia sp.[19][20] |
| Dominulin A | - | ≥ 400 | Polistes dominulus[19][20] |
| Dominulin B | - | ≥ 400 | Polistes dominulus[19][20] |
Table 2: Antimicrobial Activity (MIC) of Mastoparan Peptides
| Peptide/Analog | S. aureus (µM) | E. coli (µM) | P. aeruginosa (µM) | Reference |
| MP-C | ≤ 16 | ≤ 16 | ≤ 16 | [12] |
| tMP-C | ≤ 16 | ≤ 16 | ≤ 16 | [12] |
| cMP-C | > 16 (often 4x higher) | > 16 (often 4x higher) | > 16 (often 4x higher) | [12] |
| Mastoparan-AF | 32 µg/mL | 4-8 µg/mL | - | [18] |
| Mastoparan X | 32 µg/mL (MRSA) | - | - | [3][17] |
| Polybia-MPII | 1.83 (EC50) | - | - | [21] |
| U-VVTX-Vm1b | 16 µg/mL | 16 µg/mL | - | [22] |
| U-VVTX-Vm1e | 32 µg/mL | 32 µg/mL | - | [22] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Mastoparan-Induced Mast Cell Degranulation
Mastoparan peptides are known to activate mast cells through a G-protein coupled receptor, specifically the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[1][23] This initiates a signaling cascade that leads to the release of inflammatory mediators.
Caption: Mastoparan-induced mast cell degranulation signaling pathway.
Experimental Workflow for this compound Isolation and Characterization
The following diagram outlines the typical workflow from venom collection to the characterization of a novel this compound peptide.
Caption: Workflow for this compound discovery and characterization.
Conclusion
This compound peptides represent a rich source of bioactive compounds with significant potential for therapeutic applications, particularly in the development of novel antimicrobial agents. This technical guide provides a comprehensive framework for the discovery, isolation, and functional characterization of these peptides. By following the detailed protocols and utilizing the quantitative data presented, researchers can advance the understanding of Polistes mastoparans and explore their potential as future drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Venom Collection by Electrical Stimulation in the Invasive Species Polistes dominula Reared Using a Vespiculture Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation of Parasitoid Wasp Venom [protocols.io]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 18. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms | MDPI [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. escholarship.org [escholarship.org]
- 23. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polistes Mastoparan: Sequence, Structure, and Cellular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparans are a class of cationic, amphipathic tetradecapeptides found in the venom of social wasps, including those of the genus Polistes.[1][2][3] These peptides are potent mast cell degranulating agents and have garnered significant interest for their diverse biological activities, which stem from their direct interaction with cellular membranes and G proteins.[4][5] Typically 14 amino acids in length with an amidated C-terminus, mastoparans are rich in hydrophobic residues (like Isoleucine, Leucine, and Alanine) and basic residues (primarily Lysine), which are crucial for their structure and function.[2][6][7] This guide provides a detailed overview of the amino acid sequence, three-dimensional structure, and mechanisms of action of Polistes mastoparan, along with the experimental protocols used for its characterization.
I. Amino Acid Sequence and Physicochemical Properties
The primary structure of mastoparans can vary between different Polistes species. These variations influence the peptide's biological potency and specificity. The sequences of several well-characterized mastoparans from the Polistes genus are summarized below. A key feature is the C-terminal amidation, which is critical for biological activity.[8]
| Peptide Name | Originating Species | Amino Acid Sequence | Length | Net Charge |
| This compound | Polistes jadwigae | I-N-L-K-A-L-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |
| Dominulin A | Polistes dominulus | V-D-W-K-K-I-G-Q-H-I-L-S-V-L-NH₂ | 14 | +3 |
| Dominulin B | Polistes dominulus | I-N-W-K-G-I-A-A-M-A-K-K-L-L-NH₂ | 14 | +3 |
| Pm-R1 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-L-L-NH₂ | 14 | +3 |
| Pm-R2 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |
| Pm-R3 | Polistes rothneyi iwatai | I-N-L-K-A-I-A-A-L-A-K-K-V-L-NH₂ | 14 | +3 |
| Ps1556 | Polistes stigma | I-N-L-K-A-L-A-A-L-A-K-K-I-L-NH₂ | 14 | +3 |
Table 1: Amino Acid Sequences of Mastoparans from Various Polistes Species.[2][9] The sequences highlight conserved motifs, particularly the hydrophobic and basic residues that define this peptide family.
II. Peptide Structure
The biological function of this compound is intrinsically linked to its three-dimensional conformation, particularly upon interaction with biological membranes.
Secondary Structure
In aqueous solution, mastoparan typically exists in a disordered, non-helical state.[4][10] However, in membrane-mimicking environments such as methanol, trifluoroethanol (TFE), or in the presence of detergents or phospholipid vesicles, it undergoes a significant conformational change to form a stable, amphipathic α-helix.[4][10] This α-helical structure positions the hydrophobic side chains on one face of the helix and the hydrophilic, cationic lysine residues on the opposite face.[11][12] This amphipathic nature is fundamental to its ability to partition into and disrupt cell membranes.
Tertiary Structure
The first crystal structure of a mastoparan from Polistes jadwagae (MP-PJ) has been solved at a resolution of 1.2 Å.[13] This high-resolution structure confirmed that the peptide adopts a distinct α-helical conformation even in the absence of membrane mimetics, suggesting that intermolecular interactions within the crystal lattice can also stabilize this structure.[13] Nuclear Magnetic Resonance (NMR) studies of other mastoparans in detergent micelles have corroborated this helical structure, revealing a straight amphipathic helix that is crucial for its interaction with G proteins and membranes.[14]
| Structural Data | |
| Peptide | Mastoparan from Polistes jadwagae (MP-PJ) |
| Method | X-ray Crystallography |
| Resolution | 1.2 Å |
| Key Finding | The peptide molecules adopt an α-helical conformation.[13] |
| PDB ID | Not available in the cited text. |
Table 2: High-Resolution Structural Data for this compound.
III. Mechanism of Action and Signaling Pathways
This compound exerts its biological effects, most notably mast cell degranulation, by directly activating heterotrimeric G proteins, thereby hijacking a central cellular signaling hub.[5]
Direct G Protein Activation
Mastoparan acts as a receptor mimic; its cationic, amphipathic helical structure is thought to resemble the intracellular loops of G protein-coupled receptors (GPCRs).[5] It directly binds to and activates G proteins of the Gi/o family. This interaction triggers two key events:
-
Stimulation of GTPase Activity: Mastoparan enhances the intrinsic GTPase activity of the Gα subunit, accelerating the hydrolysis of GTP to GDP and shortening the duration of the active state.[4]
-
Acceleration of Nucleotide Exchange: Crucially, it promotes the dissociation of bound GDP from the Gα subunit, which is the rate-limiting step in G protein activation. This allows GTP to bind, leading to the dissociation of the Gα and Gβγ subunits and the propagation of downstream signals.[4][5]
Downstream Signaling Cascade: PLC Activation and Calcium Mobilization
The activation of G proteins by mastoparan initiates a well-defined signaling cascade leading to cellular degranulation.
-
Phospholipase C (PLC) Activation: The activated G protein subunits (both Gαq and Gβγ released from Gi) stimulate membrane-bound phospholipase C (PLC).[15][16]
-
IP₃ Generation and Calcium Release: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][17]
-
Intracellular Calcium Increase: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm.[15][17] This initial release is often followed by an influx of extracellular calcium.[15]
-
Exocytosis: The sharp rise in cytosolic Ca²⁺ concentration is the primary trigger for the fusion of histamine-containing granules with the plasma membrane, resulting in exocytosis and degranulation.[4]
Studies have shown that this process can involve both pertussis toxin-sensitive (indicating Gi involvement) and insensitive pathways, suggesting mastoparan can activate PLC through multiple G protein-dependent mechanisms.[15]
IV. Key Experimental Protocols
The characterization of this compound involves a combination of peptide chemistry, biophysical techniques, and cell-based functional assays.
Peptide Synthesis and Purification
-
Methodology: Mastoparan peptides are typically synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (N-(9-fluorenyl)methoxycarbonyl) chemistry.[7][18]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) and ethanedithiol (EDT).[6][19]
-
Purification: The crude peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6][18]
-
Verification: The final product's molecular weight is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[6]
Structural Analysis
-
Circular Dichroism (CD) Spectroscopy:
-
Objective: To determine the secondary structure of the peptide in different environments.
-
Protocol: The peptide (e.g., 10-100 µM) is dissolved in an aqueous buffer (e.g., 10 mM phosphate buffer) and in membrane-mimicking solvents (e.g., 50% TFE or in the presence of SDS micelles). CD spectra are recorded from approximately 190 to 260 nm.[20][21] An α-helical structure is indicated by characteristic negative bands at ~208 and ~222 nm.[4]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the three-dimensional solution structure.
-
Protocol: The peptide is dissolved in a solvent containing detergent micelles (e.g., SDS-d25) to mimic a membrane environment. A series of 1D and 2D NMR experiments (like COSY, TOCSY, and NOESY) are performed to assign proton resonances and measure through-space distances (Nuclear Overhauser Effects). This distance information is then used in computational software to calculate a family of 3D structures.[14]
-
Functional Assays
-
Mast Cell Degranulation Assay:
-
Objective: To quantify the peptide's ability to induce histamine release.
-
Protocol: A mast cell line (e.g., rat basophilic leukemia RBL-2H3 cells) is incubated with varying concentrations of the mastoparan peptide.[18] Degranulation is quantified by measuring the release of a granular enzyme, such as β-hexosaminidase, into the supernatant using a colorimetric substrate. The results are often expressed as the EC₅₀ value (the concentration that elicits 50% of the maximal response).[22]
-
-
Calcium Mobilization Assay:
-
Objective: To measure changes in intracellular calcium concentration.
-
Protocol: Cells (e.g., human polymorphonuclear leukocytes) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[15] The cells are then exposed to mastoparan, and the change in fluorescence is monitored over time using a fluorometer or fluorescence microscope. This allows for the real-time measurement of the increase in cytosolic [Ca²⁺].[15]
-
V. Conclusion
This compound is a powerful molecular tool and a promising lead for drug development due to its well-defined structure and direct, potent interaction with G protein signaling pathways. Its amphipathic α-helical structure is the key determinant of its function, allowing it to mimic endogenous GPCRs and activate downstream signaling cascades that lead to profound physiological effects like mast cell degranulation. The detailed understanding of its sequence, structure, and mechanism of action, facilitated by the experimental protocols outlined in this guide, provides a solid foundation for researchers aiming to exploit its properties for therapeutic or biotechnological applications.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mastoparan - Wikipedia [en.wikipedia.org]
- 5. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational change of mastoparan from wasp venom on binding with phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Crystal structure of mastoparan from Polistes jadwagae at 1.2 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rcsb.org [rcsb.org]
- 15. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]
- 16. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mastoparan, a peptide toxin from wasp venom, stimulates glycogenolysis mediated by an increase of the cytosolic free Ca2+ concentration but not by an increase of cAMP in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activities of Polistes Mastoparan Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of mastoparan peptides isolated from the venom of Polistes wasps. These cationic, amphipathic peptides have garnered significant interest within the scientific community for their diverse pharmacological effects, ranging from antimicrobial and hemolytic to cytotoxic and immunomodulatory activities. This document summarizes key quantitative data, details common experimental protocols, and illustrates the underlying signaling pathways to facilitate further research and development in this field.
Overview of Polistes Mastoparans
Polistes mastoparans are typically 14-amino acid peptides characterized by a high content of hydrophobic and basic residues, enabling them to adopt an α-helical structure and interact with cell membranes.[1][2] This interaction is central to their various biological effects, which include mast cell degranulation, antimicrobial action, and cytotoxicity.[1][3] First identified in Polistes jadwigae, these peptides have since been isolated and characterized from numerous other Polistes species, including P. dominulus, P. annularis, and P. rothneyi iwatai.[4][5][6]
Quantitative Bioactivity Data
The biological activities of various Polistes mastoparan peptides have been quantified to determine their potency and selectivity. The following tables summarize the available data for antimicrobial, hemolytic, and mast cell degranulation activities.
Antimicrobial Activity
Polistes mastoparans exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] The minimum inhibitory concentration (MIC) is a standard measure of this activity.
| Peptide | Source Organism | Target Organism | MIC (µM) | Reference |
| Dominulin A | Polistes dominulus | Bacillus subtilis | 7.5 | [5] |
| Dominulin B | Polistes dominulus | Bacillus subtilis | >80 | [5] |
| PDD-A | Polistes dorsalis | Escherichia coli | 11.8 | [5] |
| PDD-A | Polistes dorsalis | Bacillus subtilis | 7.5 | [5] |
| PDD-B | Polistes dorsalis | Escherichia coli | >80 | [5] |
| PDD-B | Polistes dorsalis | Bacillus subtilis | 15.0 | [5] |
| PMM | Polistes major | Escherichia coli | 11.8 | [5] |
| PMM | Polistes major | Bacillus subtilis | 20.0 | [5] |
| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Not Specified | Not Specified | [6] |
| MP-PW1 | Polistes wattii | Staphylococcus aureus | Not Specified (Inhibition Zone) | [7][8] |
| MP-PW2 | Polistes wattii | Staphylococcus aureus | Not Specified (Inhibition Zone) | [7][8] |
Hemolytic Activity
A significant consideration for the therapeutic application of mastoparans is their hemolytic activity, which is the ability to lyse red blood cells. This is often quantified as the concentration required to cause 50% hemolysis (EC50).
| Peptide | Source Organism | Red Blood Cell Source | EC50 (µM) | Reference |
| Dominulin A | Polistes dominulus | Human | > 400 | [9][10] |
| Dominulin B | Polistes dominulus | Human | > 400 | [9][10] |
| PDD-A | Polistes dorsalis | Human | > 80 | [5] |
| PDD-B | Polistes dorsalis | Human | 45 | [5] |
| PMM | Polistes major | Human | > 80 | [5] |
| Mastoparan-J | Polistes jadwigae | Human | 69.5 ± 3.2 | [9] |
| PMM2 | Polistes major major | Human | 42.6 ± 2.5 | [9] |
| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Sheep | ~50 (24% lysis) | [11] |
Mast Cell Degranulation
The defining characteristic of mastoparans is their ability to induce degranulation in mast cells, leading to the release of histamine and other inflammatory mediators.[3] This activity is also measured by the EC50 value.
| Peptide | Source Organism | Mast Cell Line | EC50 (µM) | Reference |
| Dominulin A | Polistes dominulus | RBL-2H3 | > 200 | [12] |
| Dominulin B | Polistes dominulus | RBL-2H3 | 94.80 ± 32.77 | [12] |
| PDD-A | Polistes dorsalis | Rat Peritoneal | 15 - 26 | [5] |
| PDD-B | Polistes dorsalis | Rat Peritoneal | 15 - 26 | [5] |
| PMM | Polistes major | Rat Peritoneal | 15 - 26 | [5] |
| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | Rat | 0.09 | [11] |
| Polistes-mastoparan-R2 | Polistes rothneyi iwatai | Rat | More potent than mastoparan | [6] |
| Polistes-mastoparan-R3 | Polistes rothneyi iwatai | Rat | More potent than mastoparan | [6] |
Experimental Protocols
This section outlines the general methodologies used to assess the key biological activities of this compound peptides.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a peptide against a specific bacterium.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology:
-
Bacterial Culture: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic growth phase.
-
Peptide Preparation: The mastoparan peptide is dissolved in a suitable solvent and serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and added to each well of the microtiter plate containing the peptide dilutions.
-
Incubation: The plate is incubated at 37°C for 16-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, often assessed by measuring the optical density at 600 nm.
Hemolytic Assay
This assay quantifies the peptide's ability to lyse red blood cells.
Methodology:
-
Red Blood Cell Preparation: Fresh red blood cells (e.g., human or rat) are washed multiple times with a phosphate-buffered saline (PBS) solution via centrifugation to remove plasma and buffy coat.[9] The washed cells are then resuspended in PBS to a specific concentration (e.g., 2% v/v).
-
Peptide Incubation: Serial dilutions of the mastoparan peptide are prepared in PBS. The red blood cell suspension is then added to the peptide solutions and incubated at 37°C for a defined period (e.g., 1 hour).
-
Lysis Measurement: After incubation, the samples are centrifuged to pellet intact cells and cell debris. The amount of hemoglobin released into the supernatant, indicative of cell lysis, is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., 0.1% Triton X-100, which causes 100% lysis) and a negative control (PBS, 0% lysis). The EC50 value is determined by plotting the percentage of hemolysis against the peptide concentration.[9]
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
Workflow for the β-Hexosaminidase release assay.
Methodology:
-
Cell Culture: Mast cells, such as the RBL-2H3 cell line, are cultured in a 96-well plate to a suitable confluency.[13]
-
Peptide Stimulation: The cultured cells are washed and then stimulated with various concentrations of the mastoparan peptide for a specific duration (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: After stimulation, the supernatant is collected.
-
Enzyme Assay: The collected supernatant is incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG).[13] The enzymatic reaction is stopped, and the absorbance of the product is measured at 405 nm.
-
Data Analysis: The percentage of degranulation is calculated by comparing the enzyme activity in the supernatant of peptide-treated cells to that of cells lysed to release their total granular content. The EC50 is then determined from the dose-response curve.
Signaling Pathways
The primary mechanism of action for mastoparan-induced mast cell degranulation involves the direct activation of heterotrimeric G proteins.[3][14] This interaction initiates a signaling cascade that leads to the release of intracellular calcium and subsequent exocytosis of granular contents.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 6. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial activities of two potential peptides extracted from Polistes wattii Cameron, 1900 (Vespidae: Polistinae) wasp venom collected at Eastern Province, Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]
Polistes Mastoparan: A Technical Guide to its Mechanism of Action on Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polistes mastoparan, a cationic, amphipathic tetradecapeptide from the venom of paper wasps, represents a significant tool in cell biology and a potential lead for therapeutic development. Its potent biological activity stems from a dual mechanism of action directed at the cell membrane: direct physical disruption through pore formation and modulation of intracellular signaling cascades via receptor-independent G-protein activation. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.
Introduction: The Molecular Profile of this compound
Mastoparans are a family of peptides predominantly found in wasp venom, characterized by a length of 14 amino acids, a net positive charge due to multiple lysine residues, and an amidated C-terminus.[1][2][3][4] Upon interaction with the negatively charged surface of a cell membrane, this compound undergoes a conformational change, adopting a stable α-helical structure.[5][6] This amphipathic helix, with its segregated hydrophobic and hydrophilic faces, is central to its biological activity.[5][7] Its mode of action is multifaceted, enabling it to induce mast cell degranulation, exhibit antimicrobial and anticancer properties, and serve as a powerful tool for dissecting cell signaling pathways.[1][7][8][9]
Dual Mechanism of Action: A Two-Pronged Assault on the Cell Membrane
The efficacy of this compound arises from its ability to engage the cell membrane in two distinct but potentially synergistic ways:
-
Direct Membrane Perturbation: The peptide directly interacts with the lipid bilayer, leading to increased permeability, the formation of transient pores, and eventual cell lysis at higher concentrations.[10][11][12]
-
G-Protein-Mediated Signaling: The peptide mimics an activated G-protein-coupled receptor (GPCR), directly binding to and activating heterotrimeric G-proteins (primarily of the Gαi/o class) on the inner leaflet of the plasma membrane.[1][13][14] This initiates downstream signaling cascades independent of a transmembrane receptor.
These two mechanisms are not mutually exclusive and their dominance may depend on peptide concentration, cell type, and membrane lipid composition.[13]
Mechanism I: Direct Membrane Perturbation and Pore Formation
The lytic activity of mastoparan is a direct consequence of its physicochemical properties and interaction with the lipid bilayer. The process involves electrostatic attraction, hydrophobic insertion, and peptide oligomerization.
Biophysical Interaction and Pore Formation Model
The initial interaction is driven by the electrostatic attraction between the cationic lysine residues of the peptide and anionic components of the cell membrane, such as phosphatidylserine (PS) and phosphatidylglycerol (PG).[9][12] This binding is followed by the insertion of the peptide's hydrophobic face into the nonpolar core of the bilayer, stabilizing its α-helical conformation.[5][15]
Several models describe the subsequent pore formation, with strong evidence supporting a transient, multimeric pore.[10][12] In this model, multiple peptide monomers aggregate within the membrane to form a short-lived channel, leading to the leakage of ions and small molecules.[10][12] This process is often graded, meaning the extent of leakage is proportional to the peptide-to-lipid ratio.[11] This membrane disruption is also coupled with an increase in the transbilayer movement of lipids (flip-flop).[12]
Quantitative Data on Lytic and Permeabilizing Activity
The membrane-disrupting effects of various mastoparans have been quantified across different cell types and model systems. The tables below summarize key findings.
| Peptide | Assay System | Endpoint | Effective Concentration / EC50 | Reference(s) |
| Mastoparan | Swiss 3T3 Fibroblasts | LDH Release | 15-17.5 µM | [16] |
| Mastoparan | MDCK Cells | LDH Release (15 min) | 32% release at 100 µg/mL | [17][18] |
| Mastoparan-AF | E. coli O157:H7 | Membrane Permeabilization | ~80% at 12.8 µg/mL | [19] |
| This compound-R1 | Sheep Erythrocytes | Hemolysis | 24% lysis at 50 µM | [6] |
| Mastoparan-L Analogue | Vero Cells | Cytotoxicity (CC20) | 50 µg/mL | [20] |
| Mastoparan Family (High) | Human/Rat RBCs | Hemolysis (EC50) | ≤ 100 µM | [8] |
| Mastoparan Family (Low) | Human/Rat RBCs | Hemolysis (EC50) | > 400 µM | [8] |
Experimental Protocol: Vesicle Leakage Assay
This assay is a cornerstone for quantifying the pore-forming activity of peptides on model membranes (liposomes).
Objective: To measure the release of an entrapped fluorescent dye from unilamellar vesicles upon exposure to mastoparan.
Materials:
-
Lipids (e.g., POPC, POPG) to form Large Unilamellar Vesicles (LUVs).
-
Self-quenching fluorescent dye (e.g., calcein, carboxyfluorescein).
-
Size-exclusion chromatography column (e.g., Sephadex G-50).
-
Fluorometer.
-
Lysis agent (e.g., Triton X-100).
-
This compound peptide stock solution.
Methodology:
-
Vesicle Preparation: Lipids are dissolved in an organic solvent, dried to a thin film under nitrogen, and hydrated with a buffer containing a high concentration of the fluorescent dye (e.g., 50 mM calcein). The resulting suspension is subjected to freeze-thaw cycles and then extruded through polycarbonate membranes (e.g., 100 nm pore size) to form LUVs with a uniform size distribution.
-
Dye Removal: Free, unencapsulated dye is removed by passing the LUV suspension through a size-exclusion column. The collected vesicle fraction should have minimal baseline fluorescence due to the self-quenching of the encapsulated dye.
-
Fluorescence Measurement: The LUV suspension is placed in a cuvette in a fluorometer and a baseline fluorescence (F₀) is recorded.
-
Peptide Addition: A specific concentration of this compound is added to the cuvette, and the increase in fluorescence (F) is monitored over time as the peptide creates pores, allowing the dye to leak out and become de-quenched in the extravesicular medium.
-
Maximum Leakage Determination: After the reaction plateaus or reaches a set endpoint, a detergent (e.g., 0.1% Triton X-100) is added to lyse all vesicles, causing 100% dye release. This reading represents the maximum fluorescence (F_max).
-
Calculation: The percentage of leakage at any given time point is calculated using the formula: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
Mechanism II: G-Protein-Mediated Signaling
Beyond its physical effects on the membrane, mastoparan is a powerful pharmacological tool because it directly activates heterotrimeric G-proteins, bypassing the need for a ligand-bound GPCR.
Direct G-Protein Activation
Mastoparan acts on the intracellular side of the plasma membrane, where it is proposed to bind directly to the C-terminus of the Gα subunit.[14] This interaction mimics the conformational change induced by an activated receptor, promoting the dissociation of GDP and allowing GTP (or non-hydrolyzable analogs like GTPγS) to bind.[14] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which are then free to activate downstream effectors.
Studies have shown that mastoparan preferentially activates G-proteins of the pertussis toxin-sensitive Gαi/o family.[1][14][16][21] This activation is significantly more potent when the G-protein is reconstituted into phospholipid vesicles, highlighting the importance of the membrane environment for the peptide's action.[14]
Downstream Signaling Cascades
Activation of Gαi/o and the release of Gβγ subunits trigger multiple downstream signaling pathways:
-
Phospholipase C (PLC) Activation: Mastoparan stimulates PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][17][21] IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[21]
-
Phospholipase D (PLD) Activation: In some cell types, mastoparan can stimulate PLD activity, which hydrolyzes phosphatidylcholine to produce phosphatidic acid (PA) and choline.[1][2]
-
Calcium Mobilization: Mastoparan induces a dose-dependent elevation in intracellular calcium ([Ca²⁺]i). This occurs through two discrete processes: an initial, rapid, and transient release from intracellular stores (IP3-mediated and pertussis toxin-sensitive) and a subsequent, sustained influx of extracellular calcium (pertussis toxin-insensitive).[21]
Quantitative Data on G-Protein Activation
| Peptide | System | Endpoint | Observation | Reference(s) |
| Mastoparan-L | Purified G-proteins in vesicles | GTPase Activity (at 100 µM) | 16-fold increase for Go and Gi | [1][2] |
| Mastoparan-L | Purified Go protein | GTPγS Binding Rate | ~7-fold increase at 100 µM | [1][2] |
| Mastoparan | MDCK Cells | Inositol Phosphate Formation (at 100 µg/mL) | 231% increase | [17][18] |
| Mastoparan | Human Polymorphonuclear Leukocytes | [Ca²⁺]i Elevation | Dose-dependent increase up to 35 µM | [21] |
Experimental Protocol: GTPγS Binding Assay
This assay measures the ability of mastoparan to stimulate the binding of a non-hydrolyzable GTP analog, GTPγS, to G-proteins, which is a direct indicator of G-protein activation.
Objective: To quantify the rate of [³⁵S]GTPγS binding to purified G-proteins in the presence and absence of mastoparan.
Materials:
-
Purified heterotrimeric G-proteins (e.g., Gi/o).
-
Phospholipid vesicles (e.g., PC/PS).
-
Radiolabeled [³⁵S]GTPγS.
-
Assay buffer containing Mg²⁺.
-
This compound peptide stock solution.
-
Filtration apparatus with nitrocellulose filters.
-
Scintillation counter.
Methodology:
-
Reconstitution: Purified G-proteins are reconstituted into pre-formed phospholipid vesicles to mimic the membrane environment, which is crucial for mastoparan's activity.[14]
-
Reaction Setup: The reaction is initiated by mixing the reconstituted G-proteins with the assay buffer containing a defined concentration of [³⁵S]GTPγS and the desired concentration of mastoparan (or vehicle control).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C). Aliquots are taken at various time points.
-
Termination and Filtration: The reaction in each aliquot is stopped by adding ice-cold termination buffer. The mixture is then rapidly filtered through a nitrocellulose membrane. The filter traps the G-protein with the bound [³⁵S]GTPγS, while unbound radioligand passes through.
-
Washing: Filters are washed quickly with buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.
-
Data Analysis: The amount of [³⁵S]GTPγS bound at each time point is plotted to determine the initial rate of binding. The rates in the presence of mastoparan are compared to the basal rates (control) to determine the fold-stimulation.
Conclusion and Future Directions
This compound exerts its potent effects on cells through a sophisticated, dual-pronged attack on the plasma membrane. It physically compromises membrane integrity via pore formation while simultaneously hijacking intracellular signaling pathways through direct, receptor-independent G-protein activation. The balance between these two mechanisms can be modulated by altering the peptide's primary sequence, offering a pathway to separate its membrane-lytic properties from its G-protein modulating activities.[13] This separation is a critical area of research for drug development, aiming to harness the signaling-modulatory effects of mastoparan analogues while minimizing their cytotoxicity. A thorough understanding of these core mechanisms, facilitated by the quantitative and methodological frameworks presented here, is essential for leveraging this compound as both a research tool and a template for novel therapeutics.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 3. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-bound conformation of mastoparan-X, a G-protein-activating peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Pore-forming action of mastoparan peptides on liposomes: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transbilayer transport of ions and lipids coupled with mastoparan X translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Selective effects of mastoparan analogs: separation of G-protein-directed and membrane-perturbing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mastoparan causes cell permeabilisation and delayed activation of DNA synthesis in Swiss 3T3 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Activities of Mastoparan-L-Derived Peptides against Human Alphaherpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]
A Comprehensive Technical Review of Polistes Mastoparan Research for Drug Development Professionals
An In-depth Guide to the Biological Activity, Mechanisms, and Methodologies of a Promising Wasp Venom Peptide
This technical guide provides a comprehensive overview of the research literature concerning Polistes mastoparan, a peptide found in the venom of paper wasps. Mastoparans are a family of cationic, amphipathic tetradecapeptides that exhibit a wide range of biological activities, making them a subject of significant interest for researchers, scientists, and drug development professionals. This document synthesizes quantitative data on their bioactivities, details key experimental protocols for their study, and visually represents their mechanisms of action through signaling pathway diagrams.
Quantitative Data on the Biological Activities of Mastoparans
The biological effects of mastoparans, including those from the Polistes genus, have been quantified across numerous studies. The following tables summarize the key efficacy and toxicity data, primarily the half-maximal effective concentration (EC50) for hemolytic activity and mast cell degranulation, and the minimum inhibitory concentration (MIC) for antimicrobial activity.
Table 1: Hemolytic Activity of Various Mastoparan Peptides
| Peptide | Source Organism | Erythrocyte Type | EC50 (µM) | Reference |
| Mastoparan-C | Vespa crabro | Human | 30.2 ± 1.3 | |
| Mastoparan-C | Vespa crabro | Rat | 64.4 ± 10.7 | |
| PMM2 | Polistes major major | Human | 42.6 ± 2.5 | |
| Pm-R1 | Polistes rothneyi iwatai | Human | 72.0 ± 8.5 | |
| Pm-R1 | Polistes rothneyi iwatai | Rat | 105.1 ± 2.2 | |
| Pm-R2 | Polistes rothneyi iwatai | Human | 165.9 ± 8.0 | |
| Pm-R2 | Polistes rothneyi iwatai | Rat | 249.5 ± 9.9 | |
| Pm-R3 | Polistes rothneyi iwatai | Human | 32.3 ± 1.7 | |
| Pm-R3 | Polistes rothneyi iwatai | Rat | 73.5 ± 5.1 | |
| Dominulin A | Polistes dominulus | Human | > 400 | |
| Dominulin B | Polistes dominulus | Human | > 400 | |
| PDD-A | Polistes dorsalis | Not Specified | > 80 | |
| PDD-B | Polistes dorsalis | Not Specified | 45 |
Table 2: Antimicrobial Activity of Various Mastoparan Peptides
| Peptide | Target Microorganism | MIC (µM) | Reference |
| PDD-A | E. coli | 11.8 | |
| PDD-A | B. subtilis | 7.5 | |
| PMM | E. coli | Not specified (3.5x more active than against B. subtilis) | |
| Mastoparan-AF | E. coli O157:H7 | 16-32 µg/mL | |
| Mastoparan-AF | S. aureus | 16-32 µg/mL | |
| Mastoparan X | MRSA USA300 | 32 µg/mL | |
| Parapolybia-MP | Not Specified | ≤ 10 | |
| Mastoparan-like peptide 12b | Not Specified | ≤ 10 | |
| Dominulin A | Not Specified | ≤ 10 | |
| Dominulin B | Not Specified | ≤ 10 | |
| Polybia-MPII | S. aureus | 1.83 (EC50) | |
| Polybia-MPII | M. abscessus | 12.5 (80% reduction) | |
| Polybia-MPII | C. albicans | 12.9 (EC50) | |
| Polybia-MPII | C. neoformans | 11 (EC50) |
Table 3: Mast Cell Degranulation Activity of Various Mastoparan Peptides
| Peptide | Cell Line | EC50 (µM) | Reference |
| Agelaia-MPI | RBL-2H3 | 5.25 ± 0.87 | |
| Polybia-MPII | RBL-2H3 | 6.79 ± 0.40 | |
| Pm-R3 | RBL-2H3 | 7.60 ± 0.76 | |
| Protopolybia-MPIII | RBL-2H3 | 22.47 ± 2.96 | |
| EpVP2b | RBL-2H3 | 25.93 ± 2.88 | |
| Mastoparan(-L) | RBL-2H3 | 52.13 ± 3.21 | |
| PDD-A | Not Specified | 15-26 | |
| PDD-B | Not Specified | 15-26 | |
| PMM | Not Specified | 15-26 | |
| MP | Not Specified | 15-26 |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the literature for assessing the biological activity of this compound and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a peptide.
-
Bacterial Culture Preparation: The target bacterial strain (e.g., MRSA USA300) is resuscitated from cryopreserved stocks in an appropriate broth (e.g., Trypticase Soy Broth) and cultured overnight at 37°C with continuous agitation. The overnight culture is then diluted in fresh broth and incubated until it reaches the exponential growth phase.
-
Peptide and Inoculum Preparation: The mastoparan peptide is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the peptide are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The logarithmic-phase bacterial culture is adjusted to a concentration of 5 × 10^6 CFU/mL in MHB, and 100 µL is added to each well containing the diluted peptide.
-
Incubation and MIC Determination: The plate is incubated for 18-24 hours at 37°C. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is plated on agar plates and incubated for 24 hours at 37°C. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial colonies compared to the initial inoculum.
-
Controls: Positive (bacteria in broth without peptide), negative (peptide in broth without bacteria), and blank (broth only) controls are included in each assay.
Hemolysis Assay
This assay quantifies the peptide's ability to lyse red blood cells, a measure of its cytotoxicity.
-
Erythrocyte Preparation: Fresh human or rat red blood cells (RBCs) are collected in sterile vessels containing an anticoagulant. The RBCs are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 2-5% (v/v) in PBS.
-
Peptide Incubation: Serial dilutions of the mastoparan peptide are prepared in PBS. In a 96-well plate, equal volumes of the peptide solutions and the RBC suspension are mixed.
-
Incubation and Lysis Measurement: The plate is incubated for 1-2 hours at 37°C. After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing hemoglobin released from lysed cells, is transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.
-
Controls and Calculation: RBCs incubated with PBS alone serve as the negative control (0% hemolysis), and those incubated with a lytic agent like 1% Triton X-100 serve as the positive control (100% hemolysis). The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
EC50 Determination: The EC50 value, the concentration of peptide that causes 50% hemolysis, is calculated by plotting the percentage of hemolysis against the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the ability of the peptide to induce the release of granular contents from mast cells, a key event in allergic and inflammatory responses.
-
Cell Culture: A suitable mast cell line, such as rat basophilic leukemia (RBL-2H3) cells, is cultured under standard conditions.
-
Cell Seeding and Sensitization (Optional): For IgE-dependent degranulation studies, cells are seeded in a 96-well plate and sensitized overnight with DNP-specific IgE. For direct mastoparan-induced degranulation, this step is omitted.
-
Peptide Treatment: The cultured cells are washed with a suitable buffer (e.g., PIPES buffer). The mastoparan peptide, at various concentrations, is then added to the cells.
-
Incubation and Supernatant Collection: The cells are incubated with the peptide for a defined period (e.g., 30-60 minutes) at 37°C. The plate is then centrifuged, and the supernatant, containing the released granular contents, is collected.
-
β-hexosaminidase Activity Measurement: An aliquot of the supernatant is mixed with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in a citrate buffer. The mixture is incubated for 1-2 hours at 37°C. The reaction is stopped by adding a high pH buffer (e.g., sodium carbonate/bicarbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.
-
Controls and Calculation: The total β-hexosaminidase release is determined by lysing the cells with a detergent like Triton X-100. Spontaneous release is measured from cells incubated with buffer alone. The percentage of degranulation is calculated as: % Degranulation = [(Release_sample - Spontaneous_release) / (Total_release - Spontaneous_release)] * 100
-
EC50 Determination: The EC50 value for degranulation is determined by plotting the percentage of degranulation against the peptide concentration and fitting the data to a dose-response curve.
Mechanisms of Action: Signaling Pathways and Membrane Disruption
Polistes mastoparans exert their biological effects through two primary mechanisms: direct disruption of the cell membrane and modulation of intracellular signaling pathways, primarily through the activation of G-proteins.
Membrane Disruption and Pore Formation
A key feature of mastoparans is their ability to interact with and disrupt the lipid bilayer of cell membranes. This interaction is fundamental to their antimicrobial and hemolytic activities. The proposed workflow for membrane disruption is as follows:
-
Electrostatic Attraction: The cationic mastoparan peptide is initially attracted to the negatively charged components of the target cell membrane (e.g., phosphatidylserine in bacterial membranes).
-
Hydrophobic Interaction and Insertion: Upon binding, the peptide undergoes a conformational change, adopting an α-helical structure. The hydrophobic face of the helix then inserts into the hydrophobic core of the lipid bilayer.
-
Pore Formation: The accumulation of multiple peptide molecules within the membrane leads to the formation of pores or channels. While the exact model is still under investigation, the "toroidal pore" model is widely suggested for many antimicrobial peptides. In this model, the peptides and the polar head groups of the lipids curve inward to line the pore, creating a channel through which cellular contents can leak out.
-
Cell Lysis: The formation of these pores disrupts the membrane integrity, leading to the leakage of ions and small molecules, dissipation of the membrane potential, and ultimately, cell death.
G-Protein Signaling Pathway Activation
Mastoparans are known to directly activate heterotrimeric G-proteins, mimicking the action of an activated G-protein coupled receptor (GPCR). This mechanism is central to their ability to induce mast cell degranulation and other cellular responses. Some mastoparans, such as Mastoparan-L, have been shown to activate mast cells via the Mas-related G protein-coupled receptor member X2 (MRGPRX2), leading to the activation of the Gαq/PLCγ1/IP3/Ca2+ signaling pathway.
The general signaling cascade is as follows:
-
Direct G-Protein Activation: Mastoparan binds directly to the Gα subunit of the heterotrimeric G-protein complex. This interaction promotes the dissociation of GDP from the Gα subunit.
-
GTP Binding and Subunit Dissociation: GTP then binds to the Gα subunit, causing a conformational change that leads to its activation and dissociation from the Gβγ dimer.
-
Downstream Effector Activation: The activated Gα-GTP and the free Gβγ dimer can then modulate the activity of various downstream effector proteins. A key effector is Phospholipase C (PLC).
-
PLC Activation and Second Messenger Production: Activated Gαq stimulates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane to generate two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release and Cellular Response: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular calcium concentration is a critical signal for a variety of cellular responses, including the degranulation of mast cells.
Conclusion and Future Directions
Polistes mastoparans are potent bioactive peptides with a dual mechanism of action that makes them attractive candidates for therapeutic development. Their ability to disrupt microbial membranes provides a basis for their antimicrobial properties, while their capacity to modulate G-protein signaling pathways opens avenues for applications in immunology and other fields.
The quantitative data presented herein highlights the variability in activity among different mastoparan analogs, suggesting that further structure-activity relationship studies could lead to the design of peptides with enhanced efficacy and reduced toxicity. The detailed experimental protocols provide a foundation for standardized evaluation of novel mastoparan-based drug candidates.
Future research should focus on elucidating the specific G-protein subunit interactions of different Polistes mastoparans to better understand their signaling specificity. Furthermore, a more detailed characterization of their pore-forming mechanisms in various membrane systems will be crucial for optimizing their antimicrobial and cytotoxic effects. The development of mastoparan analogs with improved target selectivity and reduced off-target effects, such as hemolysis, remains a key challenge and a promising area for future drug discovery efforts.
Physicochemical Properties of Polistes Mastoparan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polistes mastoparan is a cationic, amphipathic tetradecapeptide found in the venom of paper wasps of the genus Polistes. As a member of the mastoparan family of peptides, it is known for its potent biological activities, including mast cell degranulation, antimicrobial effects, and interaction with G-protein coupled signaling pathways. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a review of its primary mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, biochemistry, and drug development.
Physicochemical Properties
This compound peptides are characterized by their relatively short length, typically 14 amino acid residues, a net positive charge, and a C-terminal amidation, which is crucial for their biological activity.[1] These peptides are rich in hydrophobic amino acids such as leucine, isoleucine, and alanine, contributing to their amphipathic nature.[2]
Tabulated Physicochemical Data
The following tables summarize the key physicochemical properties of selected this compound peptides and a closely related mastoparan for comparative purposes.
| Property | This compound-R1[1] | This compound-R3[1] | Mastoparan-C (from Vespa crabro)[2] |
| Amino Acid Sequence | INWLKLGKKILGAI-NH₂ | INWLKLGKQILGAL-NH₂ | LNLKALLAVAKKIL-NH₂ |
| Molecular Formula | C₇₇H₁₂₇N₂₁O₁₄ (Calculated) | C₇₅H₁₂₄N₂₀O₁₆ (Calculated) | C₇₂H₁₃₃N₁₉O₁₃ (Calculated) |
| Molecular Weight (Da) | 1565.99[1] | 1565.95[1] | 1478.9 (as trifluoroacetate salt)[3] |
| Net Charge (at pH 7) | +4[1] | +3[1] | +4[2] |
| Isoelectric Point (pI) | ~10.8 (Calculated) | ~10.2 (Calculated) | ~11.0 (Calculated) |
Solubility
Mastoparans, including this compound, exhibit solubility characteristics typical of amphipathic peptides. Their solubility is influenced by the solvent's polarity.
-
Organic Solvents : Mastoparan is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[3]
-
Aqueous Buffers : The peptide is sparingly soluble in aqueous buffers.[3] For optimal solubility in aqueous solutions, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent like ethanol or DMSO and then dilute it with the aqueous buffer of choice.[3][4] A reported solubility is approximately 0.25 mg/mL in a 1:3 solution of ethanol:PBS (pH 7.2).[3]
Stability
The stability of this compound is a critical factor for its experimental use and potential therapeutic applications.
-
Serum Stability : Like many peptides, mastoparans can be susceptible to degradation by proteases present in serum. One study on mastoparan-C showed that it degrades at a linear rate of approximately 3.54% per hour in serum, with less than 40% of the peptide remaining after 24 hours.[2] Cyclization of the peptide can enhance its stability.[2]
-
Storage : For long-term storage, lyophilized mastoparan peptides should be kept at -20°C or lower.[5] Aqueous solutions of mastoparan are not recommended for storage for more than one day.[3] Peptides containing tryptophan, like this compound, should be stored protected from light to prevent oxidation.
Structure
In aqueous solutions, this compound exists in a random coil conformation. However, in a membrane-mimicking environment, such as in the presence of methanol or phospholipid vesicles, it adopts a stable α-helical secondary structure.[6] This conformational change is crucial for its biological activity, as the amphipathic α-helix allows it to interact with and insert into cell membranes.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of this compound, as well as for assessing its biological activity.
Peptide Synthesis (Solid-Phase Peptide Synthesis)
This compound can be chemically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][7]
Workflow for Solid-Phase Peptide Synthesis of this compound
Purification (Reverse-Phase High-Performance Liquid Chromatography)
Crude synthetic this compound is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column : A C18 column (e.g., Agilent Zorbax, 150 × 4.6mm, 5μm) is commonly used.[8]
-
Mobile Phase :
-
Gradient : A linear gradient of increasing acetonitrile concentration is used to elute the peptide. A typical gradient might be from 5% to 65% Solvent B over 20-30 minutes.[9]
-
Detection : The peptide is detected by monitoring the absorbance at 215 nm or 220 nm.[1][9]
-
Flow Rate : A flow rate of 0.2 to 1.0 mL/min is generally used for analytical columns.[1][8]
Characterization
The molecular weight and purity of the synthesized this compound are confirmed by mass spectrometry.
-
Techniques : Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry are commonly employed.[9][10]
-
Procedure : A small amount of the purified peptide is mixed with a suitable matrix (for MALDI) or infused directly into the ESI source. The resulting mass spectrum will show a peak corresponding to the molecular weight of the peptide.
Circular dichroism (CD) spectroscopy is used to determine the secondary structure of this compound.
-
Sample Preparation : The peptide is dissolved in an appropriate solvent, typically water or a phosphate buffer for a random coil structure, and a membrane-mimicking solvent like methanol or trifluoroethanol (TFE) to induce an α-helical structure.[6]
-
Measurement : CD spectra are recorded in the far-UV region (typically 190-250 nm).
-
Interpretation : An α-helical structure is characterized by two negative bands at approximately 208 nm and 222 nm and a strong positive band around 192 nm.[11]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects primarily through the activation of heterotrimeric G-proteins, which subsequently triggers downstream signaling cascades.
G-Protein Activation
This compound can directly activate G-proteins, particularly those of the Gαi/o and Gαq families, by mimicking an activated G-protein coupled receptor (GPCR).[12][13] This activation leads to the exchange of GDP for GTP on the Gα subunit, causing its dissociation from the Gβγ dimer and initiating downstream signaling.
Phospholipase C Activation and Calcium Mobilization
A key signaling pathway activated by this compound is the phospholipase C (PLC) pathway.[13]
This compound Signaling Pathway
Experimental Assays for Mechanism of Action
This assay measures the mastoparan-induced activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Principle : Activated G-proteins exchange GDP for GTP. The use of [³⁵S]GTPγS allows for the quantification of this exchange as a measure of G-protein activation.
-
Procedure :
-
Purified G-proteins (e.g., Gαo) are reconstituted into phospholipid vesicles.
-
The reconstituted G-proteins are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.
-
The reaction is stopped, and unbound [³⁵S]GTPγS is removed by filtration.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. An increase in bound radioactivity indicates G-protein activation.[14]
-
This assay determines the effect of this compound on PLC activity by measuring the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂).
-
Principle : Activated PLC hydrolyzes PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG). The activity can be measured by quantifying the formation of radiolabeled IP₃ from a radiolabeled PIP₂ substrate.
-
Procedure :
-
A purified or membrane-bound PLC preparation is used.
-
The enzyme is incubated with a substrate mixture containing radiolabeled PIP₂ (e.g., [³H]PIP₂) and varying concentrations of this compound.
-
The reaction is terminated, and the lipids are extracted.
-
The aqueous phase containing the radiolabeled IP₃ is separated by chromatography and quantified by scintillation counting.[15]
-
This technique visualizes the increase in intracellular calcium concentration ([Ca²⁺]i) in response to this compound.
References
- 1. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. biocat.com [biocat.com]
- 6. Nuclear magnetic resonance studies on conformation and stability of mastoparan in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 15. Effects of the wasp venom peptide, mastoparan, on a phosphoinositide-specific phospholipase C purified from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Role of Mastoparan in Polistes Wasp Venom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mastoparan, a key peptide component of Polistes wasp venom, is a cationic, amphipathic tetradecapeptide that exhibits a wide spectrum of biological activities. This technical guide provides an in-depth examination of the functions of mastoparan, with a focus on its molecular mechanisms of action, relevant signaling pathways, and quantitative biological data. Detailed experimental protocols for key assays are provided to facilitate further research and development. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this potent venom peptide.
Introduction
Polistes, commonly known as paper wasps, possess a complex venom cocktail primarily used for defense and predation. Among the various bioactive components, mastoparans represent a significant family of peptides responsible for many of the physiological effects observed upon envenomation.[1][2][3] These peptides are typically 14 amino acids in length, characterized by a high content of hydrophobic and basic residues, and a C-terminal amidation which is often crucial for their activity.[2][4][5] The amphipathic α-helical structure that mastoparans adopt in membranous environments is fundamental to their biological function, allowing them to interact with and disrupt cell membranes and activate intracellular signaling cascades.[6][7][8] This guide will explore the primary functions of mastoparan from Polistes and other wasp species, including mast cell degranulation, G-protein activation, phospholipase stimulation, antimicrobial activity, and hemolytic effects.
Biochemical Properties and Structure
Mastoparans are characterized by their primary sequence, which dictates their physicochemical properties and subsequent biological activity. While sequences vary between different wasp species, they generally maintain a cationic and amphipathic nature. For instance, four novel mastoparans, polistes-mastoparan-R1, 2, and 3, were isolated from the venom of the paper wasp, Polistes rothneyi iwatai.[9] Another study identified four new mastoparans from the venom of Polistes stigma.[10] The C-terminal amidation is a common post-translational modification that significantly enhances the biological potency of many mastoparans.[5]
In aqueous solutions, mastoparan typically exists in a random coil conformation.[6] However, upon interaction with biological membranes or in hydrophobic environments, it undergoes a conformational change to form an α-helix.[6][11] This amphipathic helix positions its hydrophobic residues to interact with the lipid bilayer and its cationic residues to interact with the negatively charged phospholipid head groups.[7]
Core Functions and Mechanisms of Action
Mast Cell Degranulation
One of the most prominent and eponymous functions of mastoparan is the induction of mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[4][12] This action is responsible for the pain, inflammation, and allergic reactions associated with wasp stings.[4]
The mechanism of mastoparan-induced mast cell degranulation is multifaceted. It can occur through a receptor-mediated pathway involving the Mas-related G protein-coupled receptor member X2 (MRGPRX2) on the surface of mast cells.[13][14] Activation of MRGPRX2 by mastoparan initiates a Gαq/PLCγ1/IP3/Ca2+ signaling cascade, leading to an increase in intracellular calcium and subsequent exocytosis of granular contents.[14] Mastoparan can also directly interact with and permeabilize the mast cell membrane, leading to degranulation in a receptor-independent manner.[8]
G-Protein Activation
Mastoparan can directly activate heterotrimeric G-proteins, mimicking the function of an activated G-protein coupled receptor (GPCR).[11][15] By interacting with the α-subunit of the G-protein, mastoparan promotes the exchange of GDP for GTP, leading to the dissociation of the Gα and Gβγ subunits and the initiation of downstream signaling.[11][15] This direct activation of G-proteins can bypass the need for a ligand-bound receptor, leading to a potent and sustained cellular response. Mastoparan has been shown to activate various G-protein subtypes, including Gi/o.[4][16] Some studies suggest that mastoparan's activation of G-proteins may be indirect, through an interaction with nucleoside diphosphate kinase (NDPK).[17]
Phospholipase Activation
Mastoparan is a potent activator of several phospholipases, including phospholipase C (PLC), phospholipase A2 (PLA2), and phospholipase D (PLD).[4][16] The activation of these enzymes can be both G-protein dependent and independent.
-
Phospholipase C (PLC): Mastoparan-induced activation of Gq can lead to the stimulation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] Mastoparan has also been shown to activate PLC in a G-protein-independent manner.[18][19]
-
Phospholipase A2 (PLA2): Activation of PLA2 by mastoparan leads to the hydrolysis of phospholipids to produce arachidonic acid, a precursor for the synthesis of pro-inflammatory prostaglandins and leukotrienes.[4][16]
-
Phospholipase D (PLD): Mastoparan can stimulate PLD activity, resulting in the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline.[4][16]
Quantitative Data on Mastoparan Activity
The biological activities of mastoparan have been quantified in numerous studies. The following tables summarize key quantitative data for various mastoparan peptides.
Table 1: Antimicrobial Activity of Mastoparans
| Mastoparan Variant | Target Organism | MIC (μg/mL) | Reference |
| Mastoparan-AF | E. coli O157:H7 | 16 - 32 | [20] |
| Mastoparan-AF | Diarrheagenic E. coli | 4 - 8 | [20] |
| Mastoparan X | Methicillin-resistant S. aureus (MRSA) USA300 | 32 | [21][22] |
| Mastoparan-VT1 | Gram-positive bacteria | 2.5 - 10 | [4] |
| Mastoparan-VT1 | Gram-negative bacteria | 5 - 40 | [4] |
| Mastoparan-VT1 | Candida strains | 10 - 40 | [4] |
| Mastoparan L | M. tuberculosis | 32 - 64 | [4] |
Table 2: Hemolytic and Cytotoxic Activity of Mastoparans
| Mastoparan Variant | Cell Type | Activity Metric | Value (μM) | Reference |
| Polistes-mastoparan-R1, 2, 3 | Rat Peritoneal Mast Cells | Histamine Release (more potent than mastoparan) | - | [9] |
| Polistes-protonectin | - | Hemolytic Activity (most potent of novel peptides) | - | [9] |
| Mastoparan-C (from Vespa crabro) | Horse Erythrocytes | Moderate Hemolytic Effect | - | [23] |
| Mastoparan-C analogues | Cancer Cell Lines | IC50 | < 10 | [23] |
| Agelaia-MPI | Human Red Blood Cells | EC50 | 5.8 ± 0.2 | [24] |
| Mastoparan (amidated) | Jurkat T-ALL cells | Lytic Activity | - | [5] |
| Mastoparan (amidated) | PBMCs | IC50 | 48 | [5] |
Experimental Protocols
Venom Extraction and Peptide Purification
-
Venom Collection: Venom is typically collected from adult wasps by electrically stimulating the venom gland or by dissecting the venom sacs.
-
Crude Venom Preparation: The collected venom is often lyophilized and stored at low temperatures (-20°C or below) until further use.
-
Peptide Purification: Mastoparan peptides are purified from the crude venom using a combination of chromatographic techniques. A common workflow involves initial separation by size-exclusion chromatography followed by one or more rounds of reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual mastoparan peptides.[9]
Mast Cell Degranulation Assay
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells or primary mast cells are commonly used.[13][14]
-
Assay Principle: The release of β-hexosaminidase, a granular enzyme, is measured as an indicator of degranulation.
-
Procedure:
-
Cells are seeded in 96-well plates and cultured overnight.
-
The cells are washed with a suitable buffer (e.g., Tyrode's buffer).
-
Mastoparan solutions of varying concentrations are added to the wells and incubated for a specified time (e.g., 30 minutes) at 37°C.
-
The supernatant is collected, and the β-hexosaminidase activity is measured by adding a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 405 nm).
-
The percentage of degranulation is calculated relative to a positive control (e.g., Triton X-100 for complete lysis) and a negative control (buffer alone).[13]
-
Hemolytic Activity Assay
-
Preparation of Red Blood Cells (RBCs): Freshly drawn blood (e.g., from human or horse) is centrifuged to pellet the RBCs. The plasma and buffy coat are removed, and the RBCs are washed multiple times with a buffered saline solution (e.g., PBS).[23][25]
-
Assay Procedure:
-
A suspension of washed RBCs (e.g., 2% v/v) is prepared in the assay buffer.
-
Different concentrations of the mastoparan peptide are incubated with the RBC suspension for a set period (e.g., 1 hour) at 37°C.[25]
-
The samples are centrifuged to pellet the intact RBCs.
-
The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 415 nm or 540 nm).[25][26]
-
The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (buffer alone for 0% hemolysis).[23][26]
-
Antimicrobial Susceptibility Testing (MIC Assay)
-
Bacterial Strains and Culture Conditions: The target bacterial strains are grown in a suitable broth medium to the mid-logarithmic phase.
-
Microdilution Method:
-
Serial dilutions of the mastoparan peptide are prepared in a 96-well microtiter plate.
-
A standardized inoculum of the bacterial suspension is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4][20]
-
Signaling Pathways and Visualizations
G-Protein Coupled Receptor (MRGPRX2) Mediated Mast Cell Degranulation
Caption: Mastoparan-induced mast cell degranulation via the MRGPRX2 pathway.
Direct G-Protein Activation by Mastoparan
Caption: Direct activation of heterotrimeric G-proteins by mastoparan.
Experimental Workflow for Mastoparan Purification and Activity Screening
References
- 1. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wasp Venom Biochemical Components and Their Potential in Biological Applications and Nanotechnological Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deciphering the structure and mechanism of action of computer-designed mastoparan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mastoparan - Wikipedia [en.wikipedia.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. MRGPR-mediated activation of local mast cells clears cutaneous bacterial infection and protects against reinfection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]
- 20. mdpi.com [mdpi.com]
- 21. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 23. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms | MDPI [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. 4.8. Hemolytic Assay [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Polistes Mastoparan Peptides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the solid-phase synthesis of Polistes mastoparan peptides. Mastoparans are a group of polycationic, amphipathic α-helical peptides found in the venom of social wasps.[1][2] These peptides, typically 14 amino acids in length, are characterized by a high content of hydrophobic residues and a C-terminal amidation.[2][3] Polistes mastoparans have garnered significant interest due to their diverse biological activities, including antimicrobial, hemolytic, and mast cell degranulating properties, making them valuable templates for novel drug design.[1][4]
The method of choice for producing these peptides is the Fmoc (N-(9-fluorenyl)methoxycarbonyl) solid-phase peptide synthesis (SPPS).[5][6] This technique allows for the efficient and high-purity synthesis of peptides through a cyclical process of coupling protected amino acids to a growing peptide chain anchored to a solid resin support.[5]
Peptide Sequences of Interest
Several mastoparan peptides have been isolated from various Polistes species. This protocol is applicable to the synthesis of these and other similar sequences.
| Peptide Name | Sequence | Source Organism |
| This compound | VDWKKIGQHILSVL-NH₂ | Polistes jadwigae[7] |
| Polistes-mastoparan-R1 | INWKLGKAIIDALKKI-NH₂ | Polistes rothneyi iwatai[8][9] |
| Polistes-mastoparan-R2 | INWKLGKAIIDALKKV-NH₂ | Polistes rothneyi iwatai[8] |
| Polistes-mastoparan-R3 | INLKLGKAIIDALKKV-NH₂ | Polistes rothneyi iwatai[8] |
| Dominulin A | VNWKKILGKIISKVL-NH₂ | Polistes dominulus[1] |
| Dominulin B | VNWKKILGKIVSKVL-NH₂ | Polistes dominulus[1] |
Quantitative Data Summary
The following tables summarize typical yields for SPPS and the biological activities of various this compound peptides.
Table 1: Synthesis Yield and Purity
| Peptide | Synthesis Method | Purity (RP-HPLC) | Yield | Reference |
| General Synthetic Peptides | Manual SPPS | >95% | 64-78% | [10] |
| General Synthetic Peptides | Microwave-Assisted SPPS | >95% | 43-46% | [10] |
| This compound | Automated SPPS | 96.5% | Not specified | [7] |
| 55 Wasp Mastoparans | Automated SPPS | >95% | Not specified | [11][12] |
Table 2: Biological Activity of Polistes Mastoparans
| Peptide | Activity | Assay | Result | Reference |
| This compound | Antimicrobial | S. aureus viability | EC₅₀ = 5 µM | [13] |
| Polistes-mastoparan-R1 | Mast Cell Degranulation | Rat mast cells | EC₅₀ = 0.09 µM | [9] |
| Polistes-mastoparan-R1, R2, R3 | Mast Cell Degranulation | Histamine Release | More potent than mastoparan | [8] |
| Polistes-mastoparan-R1 | Hemolytic Activity | Sheep erythrocytes | 24% lysis at 50 µM | [9] |
| EMP-EM1, EMP-EM2 | Antimicrobial | Various bacteria | MIC ≥ 3 µM | [14] |
| Dominulin A, B | Antimicrobial | Gram+ & Gram- bacteria | Strong activity | [1] |
Experimental Protocols
This section details the standard Fmoc-based solid-phase peptide synthesis protocol for producing this compound peptides with a C-terminal amide.
Protocol 1: Manual Fmoc Solid-Phase Peptide Synthesis
1. Resin Selection and Swelling:
-
For peptides with a C-terminal amide, Rink Amide resin is the appropriate choice.[5][15]
-
Weigh the required amount of Rink Amide resin (typically 100-300 mg for a 0.1 mmol scale synthesis) and place it into a fritted reaction vessel.[15]
-
Swell the resin in dichloromethane (DCM) for at least 30 minutes, or in N,N-dimethylformamide (DMF) for 1 hour.[15] After swelling, drain the solvent.
2. First Amino Acid Loading (if starting with unloaded resin):
-
This step is often pre-done on commercially available resins. If not, the first Fmoc-protected amino acid is coupled to the resin, a process specific to the resin type. For Rink Amide, this involves deprotection of the resin's Fmoc group first.
3. Iterative Peptide Chain Elongation (Deprotection and Coupling Cycle):
4. Cleavage and Side-Chain Deprotection:
-
After the final amino acid has been coupled and its N-terminal Fmoc group removed, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[2] TIS and water act as scavengers to protect sensitive amino acid side chains during cleavage.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[2] This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.
-
Filter the resin to collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
5. Purification and Characterization:
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11]
-
Collect the fractions corresponding to the major peak and confirm the molecular weight of the purified peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).[2]
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound peptide [novoprolabs.com]
- 8. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uniprot.org [uniprot.org]
- 10. ejbiotechnology.info [ejbiotechnology.info]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. mdpi.com [mdpi.com]
- 15. chem.uci.edu [chem.uci.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Polistes Mastoparan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polistes mastoparan is a tetradecapeptide toxin found in the venom of paper wasps of the genus Polistes. It is a member of the mastoparan family of peptides, known for their amphipathic α-helical structure and a wide range of biological activities. These activities include the degranulation of mast cells, antimicrobial and hemolytic effects, and the activation of G proteins, which makes it a valuable tool in cell signaling research and a potential candidate for therapeutic development.[1][2] Synthetic this compound allows for the production of larger quantities of the peptide for research and development purposes, free from contaminants present in natural venom.
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for the purification of synthetic peptides like this compound.[3] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides.[3] This application note provides a detailed protocol for the HPLC purification of synthetic this compound, including method development, preparative purification, and fraction analysis.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical and preparative HPLC purification of synthetic this compound and similar peptides, compiled from various studies.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Type | C18 | C18 |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | 10 x 250 mm, 19 x 100 mm, 21.2 x 250 mm |
| Particle Size | 5 µm | 5 µm, 10 µm |
| Pore Size | 100 Å, 120 Å, 300 Å | 100 Å, 120 Å, 300 Å |
| Mobile Phase A | 0.1% TFA in Water | 0.1% - 0.2% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% - 0.2% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 18 - 20 mL/min |
| Gradient (Typical) | 5-95% B over 20-45 min | Focused gradient based on analytical run |
| Sample Load | < 0.1 mg | 1 - 50 mg (scalable) |
| Detection Wavelength | 210 - 220 nm | 210 - 220 nm |
| Expected Purity | >95% | >95% |
Experimental Protocols
This section details the methodology for the purification of synthetic this compound using RP-HPLC. The protocol is divided into three main stages: analytical method development, preparative purification, and post-purification analysis.
Analytical Method Development
The initial step is to develop an optimized separation method on an analytical scale. This allows for the determination of the retention time of the target peptide and the resolution from its impurities without consuming large amounts of crude product.
a. Sample Preparation:
-
Dissolve the crude synthetic this compound in Mobile Phase A (0.1% TFA in water) to a concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
b. Analytical HPLC Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.[4]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[1][4]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Gradient: Start with a broad scouting gradient (e.g., 5-95% Mobile Phase B over 30 minutes) to determine the approximate elution concentration of the peptide.[5]
-
Detection: UV at 215 nm and 280 nm.
-
Injection Volume: 10-20 µL.
c. Gradient Optimization:
-
Based on the retention time from the scouting run, a focused gradient should be developed to improve the resolution between the target peptide and closely eluting impurities.[5]
-
For example, if the peptide elutes at 40% B, a shallower gradient such as 30-50% B over 20 minutes can be applied.
Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
a. Column and Flow Rate Scaling:
-
Select a preparative column with the same stationary phase chemistry (C18) and particle size as the analytical column.
-
Scale the flow rate according to the column diameter to maintain a similar linear velocity. The formula for scaling the flow rate is:
-
Flow Rate (prep) = Flow Rate (analyt) x (Diameter (prep)^2 / Diameter (analyt)^2)
-
b. Preparative HPLC Conditions:
-
Column: C18, 21.2 x 250 mm, 10 µm particle size.[6]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: Approximately 18 mL/min (scaled from a 1.0 mL/min analytical flow rate on a 4.6 mm ID column).[6]
-
Gradient: Apply the optimized focused gradient from the analytical method development, adjusting the gradient time based on the preparative column volume.
-
Sample Loading: Dissolve the crude peptide in Mobile Phase A at a concentration that allows for the desired loading amount without causing precipitation. The loading capacity will depend on the column size and the resolution of the peptide from its impurities, typically in the range of several milligrams.
-
Injection Volume: The injection volume will be significantly larger than in the analytical run and should be optimized to avoid peak distortion.
c. Fraction Collection:
-
Set up the fraction collector to begin collecting eluent just before the target peptide is expected to elute and continue until after the peak has returned to baseline.
-
Collect fractions based on time or peak detection.[7] For better purity, collect narrow fractions across the main peak.
Post-Purification Analysis and Processing
a. Purity Analysis of Fractions:
-
Analyze each collected fraction using the developed analytical HPLC method to determine the purity of the peptide in each fraction.
-
Pool the fractions that meet the desired purity level (typically >95%).
b. Solvent Removal:
-
The acetonitrile and TFA are removed from the pooled fractions, typically by lyophilization (freeze-drying). This will yield the purified peptide as a white, fluffy powder.
c. Final Quality Control:
-
Confirm the identity and purity of the final lyophilized product using analytical HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Experimental Workflow
References
- 1. peptide.com [peptide.com]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. lcms.cz [lcms.cz]
- 6. View of Fast and Efficient Purification of Synthetic Peptides By Preparative Chromatography Followed By Novel Fraction Minimizing Technique | Journal of Advances in Science and Technology [ignited.in]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Circular Dichroism Analysis of Polistes Mastoparan Secondary Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mastoparans are a family of cationic, amphipathic tetradecapeptides found in the venom of social wasps, including those of the Polistes genus.[1][2] These peptides are known for a variety of biological activities, including antimicrobial, anticancer, and mast cell degranulating properties.[1][3] The biological function of mastoparans is intrinsically linked to their secondary structure, which is highly sensitive to the surrounding environment. In aqueous solutions, mastoparans typically exist in a disordered, random coil conformation. However, upon interaction with biological membranes or in membrane-mimicking environments, they undergo a conformational transition to an α-helical structure.[4][5][6] This structural change is crucial for their ability to perturb cell membranes and activate intracellular signaling pathways.
Circular Dichroism (CD) spectroscopy is a powerful and rapid analytical technique for investigating the secondary structure of peptides and proteins in solution.[7][8][9] By measuring the differential absorption of left- and right-circularly polarized light, CD spectroscopy provides characteristic spectra for different secondary structural elements such as α-helices, β-sheets, and random coils.[10] This makes it an ideal tool for studying the conformational changes of Polistes mastoparan under various conditions, providing insights into its mechanism of action and facilitating the design of novel therapeutic analogs.
Signaling Pathway of Mastoparan
Mastoparan exerts its biological effects primarily through the activation of G proteins, mimicking the action of G protein-coupled receptors (GPCRs).[5] This interaction initiates a signaling cascade that leads to the release of intracellular messengers. The workflow below illustrates the key steps in the mastoparan-induced signaling pathway.
Caption: Mastoparan signaling pathway.
Quantitative Secondary Structure Analysis
The secondary structure of mastoparans can be quantitatively assessed using CD spectroscopy. The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectra using various deconvolution algorithms. The following table summarizes the secondary structure composition of a mastoparan analog (Mastoparan-C) in different solvent environments, illustrating the environment-dependent conformational changes.
| Peptide | Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil/Other (%) |
| Mastoparan-C | 10 mM Ammonium Acetate | - | - | Dominant Random Coil |
| cMP-C (Cyclized Analog) | 50% Trifluoroethanol (TFE) | 76 | - | 24 |
| Mastoparan-X | Water | - | - | Predominantly Unfolded |
| Mastoparan-X | Trifluoroethanol (TFE) | - | - | Folds into α-helix |
Data compiled from multiple sources.[4][11] Note: Quantitative percentages are not always provided in the literature; instead, qualitative descriptions of the dominant structure are common.
Experimental Protocol: Circular Dichroism Spectroscopy of this compound
This protocol outlines the steps for analyzing the secondary structure of this compound using CD spectroscopy.
Materials and Reagents
-
Lyophilized this compound peptide (≥95% purity)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Trifluoroethanol (TFE), spectroscopic grade
-
Deionized, high-purity water
-
Nitrogen gas supply for CD instrument
-
Quartz cuvette with a 1 mm path length
Equipment
-
Circular Dichroism Spectrometer
-
Microbalance
-
pH meter
-
Pipettes
Experimental Workflow
Caption: CD spectroscopy experimental workflow.
Detailed Procedure
4.1. Peptide Sample Preparation [7]
-
Accurately weigh the lyophilized this compound peptide.
-
Dissolve the peptide in the desired buffer (e.g., 10 mM phosphate buffer) to create a stock solution. The final peptide concentration for CD analysis should typically be between 0.1 and 0.5 mg/mL.[7]
-
For experiments in a membrane-mimicking environment, prepare samples in a mixture of buffer and TFE (e.g., 50% TFE v/v).[11]
-
Ensure the final sample is free of any aggregates or precipitates.
4.2. Instrument Setup [7]
-
Turn on the CD spectrometer and the nitrogen gas supply. Purge the instrument with nitrogen for at least 30 minutes to remove oxygen, which absorbs in the far-UV region.
-
Turn on the lamp (e.g., xenon arc lamp).
-
Set the experimental parameters:
4.3. Data Acquisition
-
Blank Measurement: Fill the clean quartz cuvette with the solvent (buffer or buffer/TFE mixture) used to dissolve the peptide. Place the cuvette in the sample holder and record a blank spectrum. This spectrum will be subtracted from the sample spectrum.
-
Sample Measurement: Carefully rinse the cuvette with the peptide solution, then fill it with the sample. Ensure there are no air bubbles in the light path.[7] Record the CD spectrum of the peptide sample.
4.4. Data Processing and Analysis [10]
-
Buffer Subtraction: Subtract the blank (solvent) spectrum from the raw sample spectrum.
-
Conversion to Molar Ellipticity: Convert the measured ellipticity (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (C × l × n) Where:
-
mdeg = measured ellipticity in millidegrees
-
C = peptide concentration in mol/L
-
l = path length of the cuvette in cm
-
n = number of amino acid residues
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., BeStSel, CONTIN, SELCON3) to estimate the percentages of α-helix, β-sheet, and random coil from the processed CD spectrum.[10][12] α-helical structures typically show characteristic negative bands around 208 nm and 222 nm, while β-sheets have a negative band near 218 nm.[10] A disordered or random coil structure usually displays a single negative band around 200 nm.[5]
Conclusion
Circular dichroism spectroscopy is an indispensable tool for characterizing the secondary structure of this compound and its analogs. The provided protocols and application notes offer a framework for researchers to investigate the conformational dynamics of these peptides, which is fundamental to understanding their biological activities and for the rational design of new peptide-based therapeutics. The ability to quantify changes in secondary structure in response to different environments provides critical insights into the structure-function relationships of this important class of venom peptides.
References
- 1. Structure–Activity Relationship of New Chimeric Analogs of Mastoparan from the Wasp Venom Paravespula lewisii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the structure and dynamics of mastoparan-X during folding in aqueous TFE by CD and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastoparan - Wikipedia [en.wikipedia.org]
- 6. Deciphering the structure and mechanism of action of computer-designed mastoparan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. [PDF] Using circular dichroism spectra to estimate protein secondary structure | Semantic Scholar [semanticscholar.org]
- 9. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BeStSel: From Secondary Structure Analysis to Protein Fold Prediction by Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying G Protein-Coupled Receptors with Polistes mastoparan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Polistes mastoparan, a peptide toxin isolated from the venom of the paper wasp, as a tool to investigate the function of G protein-coupled receptors (GPCRs). This compound serves as a valuable receptor-mimetic agent, directly activating heterotrimeric G proteins, primarily of the Gi/o family, thereby offering a unique method to study GPCR signaling pathways independent of a ligand-receptor interaction.
Introduction
This compound is a cationic, amphipathic tetradecapeptide that has been demonstrated to directly activate G proteins by promoting the exchange of GDP for GTP on the Gα subunit, a critical step in signal transduction.[1][2] This direct activation mimics the conformational change induced by an agonist-bound GPCR, making it an invaluable tool for elucidating the mechanisms of G protein activation and downstream signaling cascades. Its action is sensitive to pertussis toxin (PTX), which specifically ADP-ribosylates and inactivates Gi/o proteins, providing a method to confirm the involvement of this G protein subfamily.[1][2]
Data Presentation
The following tables summarize the quantitative data available for mastoparans, including this compound and its closely related analogs, in various functional assays.
Table 1: G Protein Activation by Mastoparans
| Mastoparan Variant | Assay | G Protein Target | Concentration/EC₅₀ | Observed Effect | Reference |
| Mastoparan | GTPase Activity | Gi/Go | 1-10 µM | 30-70% increase over basal activity | [3] |
| Mastoparan-L | [³⁵S]GTPγS Binding | Go | ~10 µM | 7-fold increase in binding rate | [4] |
| Mastoparan-L | GTPase Activity | Gi/Go | 100 µM | 16-fold increase in activity | [4] |
| Mastoparan | [³⁵S]GTPγS Binding | Gi/Go | Micromolar concentrations | Stimulation of binding | [1] |
Table 2: Downstream Signaling Effects of Mastoparans
| Mastoparan Variant | Assay | Cell Type | Concentration/EC₅₀ | Observed Effect | Reference |
| Mastoparan | Intracellular Ca²⁺ | Human Polymorphonuclear Leukocytes | Up to 35 µM | Dose-dependent elevation | [5] |
| This compound-R1, R2, R3 | Histamine Release | Rat Mast Cells | More potent than mastoparan | Increased histamine release | [5] |
| Mastoparan | cAMP Accumulation (Forskolin-stimulated) | PC12 cells | Dose-dependent | Inhibition | [6] |
| Mastoparan | Phospholipase C Activation | Human Polymorphonuclear Leukocytes | Up to 35 µM | Stimulation | [5] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: GTPγS Binding Assay for G Protein Activation
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins in response to this compound.
Materials:
-
Cell membranes expressing the GPCR of interest
-
This compound
-
[³⁵S]GTPγS
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare cell membranes from the desired cell line or tissue.
-
In a microcentrifuge tube, combine 10-20 µg of cell membranes with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) in assay buffer.
-
To initiate the binding reaction, add [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS, e.g., 10 µM).
-
Plot the specific binding as a function of the this compound concentration to determine the EC₅₀ value.
Protocol 2: Measurement of Intracellular Calcium Mobilization
This protocol describes the use of the fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in intracellular calcium concentration following stimulation with this compound.[7][8][9][10]
Materials:
-
Cells in suspension or adhered to a multi-well plate
-
This compound
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Fluorescence plate reader or microscope with dual-excitation wavelength capabilities (340 nm and 380 nm)
Procedure:
-
Load the cells with 2-5 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular Fura-2 AM.
-
Resuspend the cells in HBSS and place them in the measurement chamber of the fluorescence plate reader or on the stage of the microscope.
-
Record the baseline fluorescence by alternating the excitation wavelength between 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at the desired concentration and continue to record the fluorescence changes over time.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration.
-
Calibrate the Fura-2 signal using ionomycin to determine the maximum fluorescence ratio (Rmax) and a Ca²⁺ chelator like EGTA to determine the minimum fluorescence ratio (Rmin) for the calculation of absolute Ca²⁺ concentrations.
Protocol 3: cAMP Measurement Assay
This protocol outlines a competitive binding assay to measure the inhibition of adenylyl cyclase and subsequent decrease in cyclic AMP (cAMP) levels induced by this compound.
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
Forskolin (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based)
-
Cell lysis buffer
Procedure:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Pre-treat the cells with varying concentrations of this compound for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production for 15-30 minutes.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the cAMP concentration in the cell lysates and determine the inhibitory effect of this compound on forskolin-stimulated cAMP production.
-
Plot the percentage of inhibition as a function of the this compound concentration to determine the IC₅₀ value.
Protocol 4: Pertussis Toxin (PTX) Inhibition Assay
This protocol is used to confirm the involvement of Gi/o proteins in the signaling pathway activated by this compound.[4][6][11][12]
Materials:
-
Cells expressing the GPCR of interest
-
This compound
-
Pertussis Toxin (PTX)
-
Appropriate assay reagents for the downstream measurement (e.g., GTPγS binding, intracellular Ca²⁺, or cAMP assay)
Procedure:
-
Culture the cells in the presence of PTX (typically 100 ng/mL) for 18-24 hours. This allows for the ADP-ribosylation and inactivation of Gi/o proteins.
-
As a control, culture a parallel set of cells without PTX treatment.
-
After the incubation period, wash the cells to remove the PTX.
-
Perform the desired functional assay (e.g., GTPγS binding, intracellular Ca²⁺, or cAMP assay) with this compound on both the PTX-treated and control cells.
-
Compare the response to this compound in the PTX-treated cells to that in the control cells. A significant reduction or complete abolition of the response in the PTX-treated cells indicates that the signaling pathway is mediated by Gi/o proteins.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.
Caption: Signaling pathway activated by this compound.
Caption: Workflow for the GTPγS binding assay.
Caption: Workflow for intracellular calcium measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-receptor antagonists increased the activating effect of mastoparan on low Km GTPase of mouse PAG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pertussis toxin-insensitive effects of mastoparan, a wasp venom peptide, in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 12. Mastoparan, a wasp venom, activates platelets via pertussis toxin-sensitive GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polistes Mastoparan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of synthetic Polistes mastoparan.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The synthesis of this compound, a 14-amino acid peptide rich in hydrophobic and basic residues, presents several challenges inherent to solid-phase peptide synthesis (SPPS).[1] These include:
-
Peptide Aggregation: The hydrophobic nature of the peptide can lead to aggregation on the resin, hindering coupling efficiency and leading to truncated or deletion sequences.[1]
-
Difficult Couplings: Steric hindrance from bulky side chains can make the formation of peptide bonds difficult, requiring optimized coupling strategies.
-
Low Purity: Incomplete reactions and side reactions during synthesis can result in a complex mixture of peptidic impurities, complicating purification.[1]
-
Low Yield: Cumulative effects of incomplete deprotection, poor coupling efficiency, and peptide loss during purification can significantly reduce the final yield.[2][3]
-
C-terminal Amidation: The native peptide has a C-terminal amide, which requires a specific type of resin and cleavage protocol.
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?
A2: Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis is the most commonly used and recommended method for synthesizing mastoparan peptides.[4] This chemistry offers milder deprotection conditions (typically with piperidine) compared to Boc chemistry, which is generally compatible with a wider range of side-chain protecting groups.
Q3: How can I confirm the successful synthesis and purity of my this compound?
A3: The purity and identity of the synthesized peptide should be confirmed using a combination of analytical techniques:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. A single, sharp peak is indicative of high purity.[4]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was assembled.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low crude peptide yield after cleavage. | Incomplete coupling reactions. | - Increase the concentration of amino acid and coupling reagents (e.g., to 0.5 M).- Perform a "double coupling" for sterically hindered amino acids or residues prone to difficult coupling.[5]- Use a more efficient coupling reagent such as HCTU or COMU.[6] |
| Peptide aggregation on the resin. | - Synthesize at an elevated temperature (if your synthesizer allows).- Use a high-swelling resin to reduce inter-chain interactions.[3]- Incorporate pseudoproline dipeptides at specific positions if the sequence allows. | |
| Presence of multiple peaks in the analytical HPLC of the crude product. | Deletion sequences from incomplete coupling. | - Implement capping with acetic anhydride after each coupling step to terminate unreacted chains.[1] |
| Incomplete removal of protecting groups. | - Extend the cleavage time or use a stronger cleavage cocktail.- Ensure the use of appropriate scavengers in the cleavage cocktail to prevent side reactions. | |
| Racemization. | - Use a base with lower racemization potential, such as 2,4,6-collidine, instead of DIPEA.[6]- Use pre-activated amino acids or an in-situ activating agent that minimizes racemization. | |
| The desired peptide peak is broad or tailing during HPLC purification. | Peptide is aggregating in the mobile phase. | - Add a small percentage of isopropanol to the mobile phase to improve solubility.- Decrease the peptide concentration injected onto the column. |
| The peptide is interacting strongly with the stationary phase. | - Use a column with a different stationary phase (e.g., C8 instead of C18).- Optimize the gradient to be shallower, which can improve resolution. | |
| The final purified yield is low despite a good crude product. | Loss of peptide during lyophilization. | - Ensure the peptide is fully dissolved before lyophilization and that the flask is appropriately sized. |
| Inefficient recovery from the HPLC column. | - Pool fractions carefully based on analytical HPLC to balance purity and yield. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc Chemistry)
This protocol outlines the manual synthesis of this compound (Sequence: VDWKKIGQHILSVL-NH2) on a Rink Amide resin.
1. Resin Preparation:
- Swell 100 mg of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in N,N-dimethylformamide (DMF) for 1 hour in a fritted syringe reactor.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 x 2 mL).
- Perform a Kaiser test to confirm the presence of free amines. The beads should turn a deep blue.
3. Amino Acid Coupling:
- In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid (relative to resin substitution) and 3.9 equivalents of HCTU in DMF.
- Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and vortex for 1 minute to pre-activate.
- Add the activated amino acid solution to the resin.
- Agitate for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
- Perform a Kaiser test to confirm complete coupling. The beads should remain colorless or yellow. If the test is positive, repeat the coupling step ("double coupling").
4. Capping (Optional but Recommended):
- To block any unreacted amines, add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF to the resin.
- Agitate for 10 minutes.
- Drain and wash with DMF (3 x 2 mL).
5. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence, from the C-terminus to the N-terminus.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) (5 x 2 mL) and dry under a stream of nitrogen.
- Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). (Caution: Handle TFA in a fume hood with appropriate personal protective equipment).
- Add 2 mL of the cleavage cocktail to the resin.
- Agitate for 2-3 hours at room temperature.
- Filter the cleavage mixture into a cold centrifuge tube.
- Wash the resin with an additional 1 mL of TFA and combine the filtrates.
- Precipitate the crude peptide by adding the TFA solution to 10 volumes of cold diethyl ether.
- Centrifuge at 4000 rpm for 5 minutes, decant the ether, and repeat the ether wash twice.
- Dry the peptide pellet under vacuum.
Protocol 2: Purification of Synthetic this compound by RP-HPLC
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a solution containing 50% acetonitrile in water with 0.1% TFA.
2. HPLC Conditions:
- Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
- Flow Rate: 4 mL/min.
- Detection: 220 nm.
3. Purification:
- Inject the dissolved crude peptide onto the column.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions using analytical RP-HPLC.
- Pool the fractions with >95% purity.
4. Final Processing:
- Lyophilize the pooled fractions to obtain the purified peptide as a white powder.
- Confirm the molecular weight of the final product using mass spectrometry.
Visualizations
Experimental Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Signaling Pathway of Mastoparan-Induced Mast Cell Degranulation
This compound is known to directly activate G-proteins, bypassing the need for a specific membrane receptor. This leads to the activation of downstream signaling cascades culminating in the release of inflammatory mediators from mast cells.[7][8]
Caption: Mastoparan directly activates G-proteins, leading to mast cell degranulation.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. Mechanism of Peptide-induced Mast Cell Degranulation: Translocation and Patch-Clamp Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
- 6. mesalabs.com [mesalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of G-protein activation by mastoparans and other cationic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for Polistes Mastoparan Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on achieving optimal solubility of Polistes mastoparan for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in dissolving and handling this amphipathic peptide.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of this compound that affect its solubility?
This compound is a 14-amino acid peptide that is both cationic and amphipathic.[1] Its sequence is rich in hydrophobic and basic amino acids. This dual nature means it has a tendency to interact with both aqueous and non-polar environments, which can lead to aggregation in aqueous solutions if not handled correctly.[2] The C-terminus is typically amidated, which is crucial for its biological activity and can influence its solubility.[3]
Q2: What is the best starting solvent for dissolving lyophilized this compound?
The recommended starting solvent is sterile, distilled, or deionized water.[4] Given that this compound has a net positive charge due to its basic amino acid residues (like Lysine), it should readily dissolve in water. If solubility in water is limited, a slightly acidic solution can be used.[4][5]
Q3: My this compound is not dissolving in water. What should I do?
If you encounter issues with solubility in water, you can try the following:
-
Adjust the pH: Since this compound is a basic peptide, lowering the pH can help. Try dissolving it in a small amount of 10% acetic acid solution and then dilute it with your desired buffer.[4][5]
-
Use a co-solvent: For peptides with significant hydrophobic character, a small amount of an organic solvent can aid dissolution. Dimethyl sulfoxide (DMSO) is a common choice.[5][6][7] Dissolve the peptide in a minimal volume of DMSO first, and then slowly add the aqueous buffer to your target concentration.[6]
-
Sonication: Gentle sonication can help to break up aggregates and promote dissolution.[5]
Q4: Can I use buffers to dissolve this compound?
Yes, buffers are often used to maintain a stable pH for experiments. A 0.01 M phosphate buffer has been used in some studies.[8] When choosing a buffer, consider the pH at which your experiment will be conducted. For basic peptides like mastoparan, a buffer with a slightly acidic to neutral pH is generally a good starting point.
Q5: How can I prevent aggregation of this compound in my stock solutions?
Aggregation is a common issue with amphipathic peptides. To minimize this:
-
Store properly: Store lyophilized peptide at -20°C or -80°C.[6] Once in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C.
-
Avoid neutral pI: Solubility is often lowest at the peptide's isoelectric point (pI). Maintaining a pH away from the pI will help keep the peptide charged and soluble.
-
Consider denaturants for non-biological assays: For applications where the peptide's native conformation is not critical, strong denaturing agents like 6 M guanidine hydrochloride or 8 M urea can be used to prevent aggregation.[4][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized peptide does not dissolve in water. | High hydrophobicity of the peptide sequence. | First, try adding a small amount of 10-25% acetic acid.[6] If that fails, dissolve the peptide in a minimal volume of DMSO and then slowly add your aqueous buffer while vortexing.[5][6] |
| Solution becomes cloudy or shows precipitates upon adding buffer. | The peptide has reached its solubility limit in the final buffer. The buffer's pH is close to the peptide's isoelectric point (pI). | Centrifuge the solution to pellet any undissolved peptide. Use the supernatant for your experiments, being mindful that the concentration may be lower than intended. In the future, try a different buffer system or a lower final concentration. Adjusting the pH of the buffer away from the pI can also improve solubility. |
| Inconsistent experimental results. | Peptide aggregation in the stock solution leading to variable effective concentrations. | Before each use, visually inspect the stock solution for any signs of precipitation. Briefly sonicate the solution before making dilutions. It is also recommended to filter the stock solution through a low-protein-binding filter to remove any aggregates. |
| Loss of peptide activity over time. | Peptide degradation or adsorption to container surfaces. | Prepare fresh solutions regularly. For long-term storage, aliquot the stock solution into low-protein-binding tubes and store at -20°C or below.[6] |
Experimental Protocols
Protocol 1: Basic Solubility Testing
-
Weigh a small, accurately measured amount of lyophilized this compound (e.g., 1 mg).
-
Attempt to dissolve the peptide in a defined volume of sterile water (e.g., 1 mL for a 1 mg/mL solution). Vortex gently.
-
If the peptide does not fully dissolve, add 10% acetic acid dropwise while vortexing until the solution clears.
-
If the peptide remains insoluble, start with a fresh sample and dissolve it in a minimal volume of DMSO (e.g., 20-50 µL).
-
Slowly add the desired aqueous buffer to the DMSO-peptide mixture in a dropwise manner while vortexing to reach the final desired concentration.
-
Visually inspect the final solution for any signs of precipitation. If clear, it is ready for use.
Protocol 2: Preparation of a Buffered Stock Solution
-
Based on the results of the solubility test, determine the optimal solvent system.
-
For an aqueous buffered solution, weigh the required amount of lyophilized this compound.
-
Add the chosen buffer (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4)[3] to the desired final concentration.
-
If a co-solvent is necessary, first dissolve the peptide in a minimal volume of DMSO.
-
Slowly add the buffer to the peptide-DMSO mixture while vortexing. Ensure the final DMSO concentration is compatible with your experimental system (typically <1%).[6]
-
Filter the final stock solution through a 0.22 µm low-protein-binding syringe filter to sterilize and remove any small aggregates.
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes and store at -20°C.
Data Presentation
Table 1: Recommended Solvents and Buffer Components for this compound
| Solvent/Component | Concentration/pH Range | Rationale/Use Case | Reference |
| Primary Solvents | |||
| Sterile Water | N/A | Ideal starting solvent for basic peptides. | [4] |
| Acetic Acid | 10-25% (for initial dissolution) | To lower the pH and increase the solubility of basic peptides. | [4][6] |
| Co-solvents | |||
| DMSO (Dimethyl sulfoxide) | <1% in final solution | To dissolve hydrophobic peptides before dilution in aqueous buffer. | [5][6] |
| Buffers | |||
| Phosphate Buffer | 0.01 M | Has been successfully used in formulation studies. | [8] |
| Tris Buffer | 10 mM, pH ~7.4 | Commonly used in biological assays. | [3] |
| Additives (for non-biological assays) | |||
| Guanidine HCl | 6 M | Strong denaturant to prevent aggregation. | [4][6] |
| Urea | 8 M | Strong denaturant to prevent aggregation. | [4][6] |
Visualizations
Caption: Experimental workflow for solubilizing this compound.
Caption: Factors influencing this compound solubility.
References
- 1. In Silico and In Vitro Structure–Activity Relationship of Mastoparan and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Self-Assembly by Increasing Net Charge: Effect on Biological Activity of Mastoparan C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. lifetein.com [lifetein.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Reduce Polistes Mastoparan-Induced Hemolysis
Welcome to the technical support center for researchers working with Polistes mastoparan peptides. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you manage and mitigate mastoparan-induced hemolysis in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving this compound peptides.
| Problem | Possible Cause | Suggested Solution |
| High background hemolysis in negative controls. | Contamination of glassware or buffers with detergents or other lytic agents. | Ensure all labware is thoroughly rinsed with ultrapure water. Prepare fresh buffers. |
| Mechanical lysis of red blood cells (RBCs) during handling. | Handle RBC suspensions gently. Avoid vigorous vortexing or repeated pipetting. Centrifuge at low speeds (e.g., 500 x g)[1]. | |
| Spontaneous hemolysis of aged or improperly stored RBCs. | Use fresh RBCs from a healthy donor for each experiment[1]. Store RBCs appropriately in an isotonic solution if not used immediately. | |
| Inconsistent hemolytic activity results between experiments. | Variation in RBC source or preparation. | Standardize the RBC source and preparation method. If possible, use blood from the same donor across a series of experiments. |
| Inaccurate peptide concentration. | Ensure accurate quantification of the mastoparan peptide stock solution. Use freshly prepared dilutions for each experiment. | |
| Fluctuation in incubation temperature or time. | Strictly control the incubation temperature (typically 37°C) and duration as specified in your protocol[2][3]. | |
| High hemolytic activity of a custom-synthesized mastoparan analog. | The amino acid sequence modification increased the peptide's hydrophobicity. | Hydrophobicity is a critical factor in the hemolytic activity of mastoparans[4][5]. Consider redesigning the peptide to reduce its overall hydrophobicity. |
| The peptide is aggregating at the experimental concentration. | Test a wider range of peptide concentrations. Use dynamic light scattering or a similar technique to check for aggregation. | |
| Difficulty in finding a therapeutic window (high antimicrobial/cytotoxic activity but also high hemolysis). | The specific mastoparan peptide has low cell selectivity. | Screen different mastoparan analogs. Some natural mastoparans exhibit low hemolytic activity while maintaining high antimicrobial effects[6]. |
| The experimental conditions favor hemolysis. | Optimize the assay conditions, such as pH and buffer composition, although physiological conditions are generally preferred. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced hemolysis?
A1: this compound peptides can induce hemolysis through several mechanisms:
-
Direct membrane disruption: The amphipathic α-helical structure of mastoparan allows it to insert into the phospholipid bilayer of red blood cells, forming pores or channels that lead to cell lysis[5][7][8].
-
Activation of phospholipase A2 (PLA2): Some mastoparans can activate PLA2 on the erythrocyte membrane, which in turn hydrolyzes phospholipids and compromises membrane integrity[5].
-
Inhibition of intracellular biochemical reactions: This is a less direct mechanism that can contribute to hemolysis[4][5].
Q2: How can I reduce the hemolytic activity of my mastoparan peptide?
A2: Reducing hemolytic activity often involves modifying the peptide's structure:
-
Modulate Hydrophobicity: Since hydrophobicity is a key driver of hemolysis, substituting certain hydrophobic amino acids with less hydrophobic or hydrophilic residues can decrease hemolytic activity[4][5].
-
Amino Acid Substitution: Strategic replacement of amino acids can alter the peptide's amphipathicity and its interaction with erythrocyte membranes.
-
Structural Modifications: Strategies such as peptide cyclization have been explored. However, in some cases, this has led to an increase in hemolysis, so empirical testing is crucial[9].
-
Screening Natural Analogs: Nature provides a diverse library of mastoparan peptides. Some, like Mastoparan-M, have potent antimicrobial effects with insignificant hemolytic activity[6]. A systematic screening of different mastoparans can identify candidates with a favorable therapeutic index[4][5][10].
Q3: Which factors in a mastoparan peptide's structure are most correlated with high hemolytic activity?
A3: Studies have shown that hydrophobicity is a critical determinant of the hemolytic activity of mastoparan family peptides. In contrast, factors like net charge and amphipathicity do not always show a direct correlation[4][5].
Q4: Are there any mastoparan peptides with inherently low hemolytic activity?
A4: Yes, several mastoparan peptides have been identified with low hemolytic activity (EC50 > 400 μM)[4][10]. For example, Mastoparan-M and some analogs have been noted for their potent antimicrobial effects without significant hemolytic activity[6]. Research has identified peptides like Parapolybia-MP, Mastoparan-like peptide 12b, Dominulin A, and Dominulin B as having high antimicrobial activity and low hemolytic activity[4].
Experimental Protocols
Standard Hemolysis Assay Protocol
This protocol outlines a typical procedure for determining the hemolytic activity of a mastoparan peptide.
1. Preparation of Red Blood Cell (RBC) Suspension:
- Collect fresh blood from a healthy donor into a tube containing an anticoagulant (e.g., heparin, EDTA)[1][3].
- Centrifuge the blood at 500 x g for 10 minutes[1].
- Aspirate and discard the supernatant (plasma and buffy coat).
- Wash the RBC pellet by resuspending it in 5-10 mL of sterile phosphate-buffered saline (PBS, pH 7.4). Centrifuge at 500 x g for 5 minutes. Repeat this washing step twice more[1].
- After the final wash, resuspend the RBC pellet in PBS to create a 2% (v/v) RBC suspension[2].
2. Assay Procedure:
- Prepare serial dilutions of the mastoparan peptide in PBS in a 96-well microtiter plate.
- Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the peptide solution.
- Controls:
- Negative Control (0% Lysis): 100 µL of RBC suspension mixed with 100 µL of PBS.
- Positive Control (100% Lysis): 100 µL of RBC suspension mixed with 100 µL of 0.1% Triton X-100[11].
- Incubate the plate at 37°C for 30-60 minutes[2][3].
- After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.
- Carefully transfer 100 µL of the supernatant from each well to a new flat-bottomed 96-well plate.
3. Measurement and Calculation:
- Measure the absorbance of the supernatant at 541-545 nm, which corresponds to the hemoglobin release[1][2].
- Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[11]
Quantitative Data Summary
The following tables summarize the hemolytic activity of various Polistes and other wasp mastoparan peptides.
Table 1: Hemolytic Activity (EC50) of Selected Mastoparan Peptides
| Peptide | Source Organism | EC50 (µM) on Human RBCs | Hemolytic Activity Level | Reference |
| Mastoparan-J | Polistes jadwigae | 69.5 ± 3.2 | High | [4][5] |
| PMM2 | Polistes major major | 42.6 ± 2.5 | High | [5] |
| PDD-A | Polistes dorsalis | > 80 | Low | [6] |
| PDD-B | Polistes dorsalis | 45 | High | [6] |
| PMM | Polistes major | > 80 | Low | [6] |
| PM | Polistes sp. | > 80 | Low | [6] |
Activity Levels are categorized based on EC50 values: High (≤ 100 μM), Modest (100 < EC50 ≤ 400 μM), and Low (> 400 μM or as defined in the source)[4][5][10].
Visualizations
Mechanisms of Mastoparan-Induced Hemolysis
Caption: Mechanisms of this compound-induced hemolysis.
Experimental Workflow for Hemolysis Assay
Caption: Standard experimental workflow for a hemolysis assay.
References
- 1. Human erythrocyte hemolysis assay [bio-protocol.org]
- 2. Hemolysis Assay [protocols.io]
- 3. Hemolysis | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Troubleshooting aggregation issues with Polistes mastoparan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polistes mastoparan peptides.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is precipitating out of solution. What is causing this aggregation?
A1: Aggregation and precipitation of this compound are common issues stemming from its inherent physicochemical properties. Mastoparan peptides are amphipathic, meaning they have both hydrophobic and hydrophilic regions.[1][2] In aqueous solutions, the hydrophobic faces of the peptides can interact with each other to minimize contact with water, leading to self-aggregation and precipitation, especially at higher concentrations.[3] The tendency to aggregate is strongly influenced by the peptide's hydrophobicity.[4]
Q2: How can I prevent my mastoparan peptide from aggregating during experimental setup?
A2: To maintain solubility and prevent aggregation, consider the following strategies:
-
Solvent Choice: Mastoparan peptides adopt a more stable α-helical structure in membrane-mimicking environments.[2][5] For initial solubilization, use a small amount of an organic solvent like DMSO or acetonitrile before making the final dilution in your aqueous buffer. For experiments, using solutions that mimic a hydrophobic/hydrophilic interface, such as a trifluoroethanol (TFE)/water mixture or buffers containing detergents like sodium dodecyl sulfate (SDS), can help maintain the peptide's helical conformation and prevent aggregation.[2]
-
Concentration Management: Work with the lowest effective concentration possible. Prepare highly concentrated stock solutions in an appropriate organic solvent and perform serial dilutions into the final aqueous buffer immediately before use.
-
pH and Ionic Strength: The net positive charge of mastoparan peptides is crucial for their initial electrostatic interactions with negatively charged membranes.[5] Ensure the pH of your buffer maintains this positive charge (most are cationic at physiological pH).[6] While ionic strength can influence peptide-membrane interactions, excessively high salt concentrations may promote aggregation by shielding electrostatic repulsions between peptide molecules.
Q3: Does C-terminal amidation affect the stability and activity of this compound?
A3: Yes, C-terminal amidation is a critical post-translational modification for most natural mastoparans and significantly impacts their activity.[6][7] This modification removes the negative charge of the C-terminal carboxyl group, which can enhance the peptide's overall positive charge and its interaction with negatively charged cell membranes. Studies have shown that amidation is crucial for the degranulation activity of mast cells and can also be important for antimicrobial and hemolytic activities.[6][8] Non-amidated versions of mastoparans often show reduced or no biological activity.[8]
Q4: I am observing lower-than-expected biological activity in my cell-based assay. Could aggregation be the cause?
A4: Absolutely. Aggregation reduces the concentration of soluble, monomeric peptide available to interact with cell membranes, leading to decreased apparent activity.[3] Aggregates may be too large to diffuse effectively or may present a conformation that is not recognized by the target (e.g., the G-protein or the cell membrane). In some cases, aggregates can become trapped in the cell wall or biofilm of bacteria, preventing them from reaching the cell membrane.[3] If you suspect aggregation, try visualizing your peptide solution or using one of the solubilization strategies mentioned in Q2.
Troubleshooting Guide: Aggregation Issues
This guide provides a systematic approach to diagnosing and solving aggregation problems with this compound peptides.
Problem: Peptide is visibly precipitating or solution appears cloudy.
| Potential Cause | Recommended Solution |
| Poor Solubility in Aqueous Buffer | Re-dissolve the peptide. First, use a minimal volume of an organic solvent (e.g., sterile DMSO). Then, slowly add the aqueous buffer of choice while vortexing to the desired final concentration. |
| High Peptide Concentration | Prepare a new, lower-concentration working solution from a high-concentration stock stored in an appropriate organic solvent. Avoid repeated freeze-thaw cycles of aqueous solutions. |
| Inappropriate pH or Ionic Strength | Verify the pH of your buffer. For most mastoparans, a pH of ~7.4 is suitable. Test different buffer compositions, potentially with lower ionic strength. |
Problem: Inconsistent results or loss of activity over time.
| Potential Cause | Recommended Solution |
| Slow Aggregation in Aqueous Solution | Prepare fresh working solutions for each experiment from a non-aqueous stock. Do not store mastoparan peptides in aqueous buffers for extended periods, even when refrigerated. |
| Adsorption to Labware | Peptides can adsorb to plastic surfaces. Consider using low-adhesion microcentrifuge tubes and pipette tips. Pre-rinsing tips with the working buffer can also help. |
| Peptide Degradation | While some modified peptides show high stability, linear peptides can be susceptible to proteases if working with serum-containing media or cell lysates.[3] Ensure sterile handling and consider protease inhibitors where appropriate. |
Data Summary
The biological activity of mastoparan peptides, including undesired side effects like hemolysis, is closely related to their physicochemical properties. Understanding these relationships can help in selecting or designing peptides with a lower propensity for aggregation and a better therapeutic window.
Table 1: Physicochemical Properties and Hemolytic Activity of Select Mastoparan Peptides
| Peptide | Net Charge | Mean Hydrophobicity | Hemolytic Activity (EC50 in µM) | Reference |
| Parapolybia-MP | +4 | 0.651 | > 400 | [4] |
| Dominulin A | +3 | 0.598 | > 400 | [4] |
| Dominulin B | +3 | 0.598 | > 400 | [4] |
| Mastoparan-L | +3 | 0.701 | 52.13 ± 3.21 | [6] |
| Mastoparan-C | +4 | 0.764 | 18.23 ± 2.11 | [3][4] |
| Polybia-MPI | +2 | 0.829 | 51.4 ± 2.2 | [4] |
Note: Higher EC50 values indicate lower hemolytic activity. Higher mean hydrophobicity can correlate with a higher tendency to aggregate in aqueous solutions.
Experimental Protocols & Workflows
Protocol 1: General Solubilization and Handling of Mastoparan Peptides
-
Reconstitution of Lyophilized Peptide: a. Briefly centrifuge the vial to ensure all powder is at the bottom. b. To create a 1-2 mM stock solution, add sterile DMSO or a 50% acetonitrile/water solution to the vial. The choice of solvent can be critical; DMSO is generally a good starting point. c. Vortex gently until the peptide is fully dissolved.
-
Storage: a. Aliquot the stock solution into low-adhesion tubes to avoid repeated freeze-thaw cycles. b. Store aliquots at -20°C or -80°C for long-term stability.
-
Preparation of Working Solution: a. Thaw a single aliquot of the stock solution. b. Dilute the stock solution into the final experimental buffer (e.g., PBS, HEPES, or cell culture medium) immediately before the experiment. c. Add the peptide stock to the buffer dropwise while vortexing to prevent localized high concentrations that can trigger aggregation.
Workflow for Troubleshooting Mastoparan Aggregation in an Experiment
Signaling Pathways and Mechanisms
This compound peptides typically function by directly interacting with and activating heterotrimeric G-proteins on the inner leaflet of the plasma membrane, mimicking an activated G-protein-coupled receptor (GPCR).[9][10] This initiates a signaling cascade leading to various cellular responses.
Direct and Indirect G-Protein Activation by Mastoparan
This direct activation of G-proteins, often pertussis toxin-sensitive Gi/Go proteins, stimulates phospholipase C (PLC).[11][12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key step in processes like mast cell degranulation.[10] Some studies also suggest an indirect activation mechanism where mastoparan stimulates nucleoside diphosphate kinase (NDPK), which in turn facilitates G-protein activation.[11][13]
References
- 1. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Activities of Mastoparan-L-Derived Peptides against Human Alphaherpesvirus 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Mastoparan - Wikipedia [en.wikipedia.org]
- 11. Mastoparan may activate GTP hydrolysis by Gi-proteins in HL-60 membranes indirectly through interaction with nucleoside diphosphate kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of GTP formation and high-affinity GTP hydrolysis by mastoparan in various cell membranes. G-protein activation via nucleoside diphosphate kinase, a possible general mechanism of mastoparan action - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Polistes Mastoparan
Welcome to the technical support center for Polistes mastoparan. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions to address common stability issues encountered during experiments with this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing signs of precipitation. What is the likely cause and how can I prevent it?
A1: Precipitation is commonly due to peptide aggregation or poor solubility. This compound, like other mastoparans, is a cationic and amphipathic peptide, which can lead to self-association and aggregation, especially at neutral or high pH, high concentrations, or in certain buffers.[1][2][3]
-
Troubleshooting Steps:
-
Verify Solubility: Ensure you are using an appropriate solvent. For initial stock solutions, consider using sterile, deionized water, or a small amount of an organic solvent like DMSO if necessary, before diluting into your aqueous buffer.[4]
-
Adjust pH: The net charge of the peptide is pH-dependent. Experiment with slightly acidic pH (e.g., pH 4.0-6.0) to increase electrostatic repulsion between peptide molecules, which can prevent aggregation.
-
Lower Concentration: If possible, work with lower concentrations of the peptide.
-
Add Stabilizing Excipients: Incorporate excipients such as sugars (sucrose, trehalose), polyols (mannitol), or non-ionic surfactants (Polysorbate 80) into your formulation to inhibit aggregation.
-
Q2: I am observing a rapid loss of activity of my this compound in a cell culture or serum-containing medium. What is happening?
A2: The loss of activity is most likely due to enzymatic degradation by proteases present in the serum or cell culture medium. Peptides with L-amino acids are susceptible to cleavage by these enzymes, leading to a short half-life.[1][5]
-
Troubleshooting Steps:
-
Quantify Degradation: Perform a serum stability assay to measure the degradation rate of your peptide (see Experimental Protocol 1).
-
Use Protease Inhibitors: For in vitro experiments where it won't interfere with the primary outcome, consider adding a cocktail of protease inhibitors to your medium.
-
Consider Structural Modifications: For therapeutic development, enhancing stability through chemical modification is crucial. Strategies include:
-
Cyclization: Creating a cyclic version of the peptide can significantly increase its resistance to exonucleases.[5][6][7]
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers at strategic positions can make the peptide resistant to standard proteases. An all-D enantiomer of mastoparan-M was found to be more stable against protease degradation.[1]
-
-
Q3: How do I choose the right buffer and pH for my this compound solution to maximize stability?
A3: The optimal buffer and pH depend on the specific application and the primary instability pathway you are trying to prevent. The key is to find a pH that maintains peptide solubility and conformational integrity while minimizing chemical degradation.
-
General Guidelines:
-
pH Optimization: Conduct a pH stability study, analyzing the peptide's integrity over time across a range of pH values (e.g., pH 4.0 to 8.0). Use a stability-indicating method like reverse-phase HPLC (see Protocol 1) to quantify the remaining intact peptide.
-
Buffer Selection: Use common biological buffers such as phosphate, citrate, or acetate. Be aware that some buffer components can catalyze degradation reactions. It is essential to test several buffer systems.
-
Avoid pH Extremes: Very low or high pH can accelerate chemical degradation pathways like deamidation or hydrolysis.
-
Q4: Can I freeze-thaw my this compound stock solution?
A4: Repeated freeze-thaw cycles can lead to peptide aggregation and loss of activity.[5] It is highly recommended to aliquot your stock solution into single-use volumes after preparation. Store the aliquots at -20°C or -80°C.[4] When needed, thaw a single aliquot rapidly and keep it on ice. Discard any unused portion of the thawed aliquot to ensure experimental consistency.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Cloudiness or visible particles in the solution. | Peptide Aggregation | 1. Centrifuge the sample to confirm precipitation. 2. Perform a Thioflavin T assay (Protocol 2) to check for amyloid-like fibril formation. 3. Reformulate with stabilizing excipients (sugars, polyols). 4. Optimize the solution pH to be further from the peptide's isoelectric point. |
| Inconsistent results in bioassays. | Peptide Degradation, Adsorption to Surfaces | 1. Prepare fresh solutions for each experiment from a new aliquot. 2. Confirm peptide integrity and concentration using HPLC before use. 3. Consider using low-binding microplates and pipette tips. 4. Incorporate a non-ionic surfactant at low concentrations (e.g., 0.01% Polysorbate 80) to reduce adsorption. |
| Loss of secondary structure (e.g., α-helix). | Denaturation (due to pH, temperature, or organic solvents) | 1. Analyze the peptide's conformation using Circular Dichroism (CD) spectroscopy (Protocol 3). 2. Perform a thermal melt experiment using CD to determine the melting temperature (Tm) in your buffer. 3. Avoid harsh solvents or extreme pH conditions if the helical structure is critical for activity. |
| Peptide degradation in serum is too rapid for the intended application. | Proteolytic Cleavage | 1. Implement chemical modifications to the peptide backbone. Cyclization is a proven strategy for mastoparans.[5][7] 2. Substitute key cleavage sites with non-natural or D-amino acids.[1] |
Quantitative Data Summary
Table 1: Serum Stability of Mastoparan-C (MP-C) and its Cyclic Analog (cMP-C)
| Peptide | Structure | Degradation Rate (%/hour) | Half-life Estimate | Notes |
| MP-C | Linear | 3.54 | ~19.5 hours | Degradation begins immediately upon mixing with serum.[5] |
| cMP-C | Cyclic | ~0 (first 8h), then 4.23 | > 8 hours | Shows significantly enhanced stability for the initial 8 hours before degradation starts.[5] |
Data derived from studies on Mastoparan-C from Vespa crabro.[5]
Experimental Protocols
Protocol 1: HPLC-Based Peptide Stability Assay (e.g., in Serum)
This protocol is used to quantify the amount of intact peptide remaining over time when incubated in a biological matrix like serum.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in water)
-
Human or animal serum, plasma, or other biological fluid
-
Precipitation solution: Acetonitrile (ACN) with 1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Thermomixer or incubator set to 37°C
-
Microcentrifuge
Methodology:
-
Incubation:
-
Pre-warm serum to 37°C.
-
Spike the serum with this compound to a final concentration of ~100 µg/mL. Mix gently.
-
Immediately take a time point zero (t=0) sample: Withdraw 50 µL of the peptide-serum mixture and add it to 100 µL of ice-cold precipitation solution.
-
Incubate the remaining mixture at 37°C.
-
Withdraw additional 50 µL samples at various time points (e.g., 1, 4, 8, 24 hours). Immediately quench each sample in 100 µL of ice-cold precipitation solution.
-
-
Sample Preparation:
-
Vortex the quenched samples vigorously for 30 seconds.
-
Incubate on ice for 10-15 minutes to allow for full protein precipitation.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the peptide, to a clean HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a suitable starting percentage of Mobile Phase B.
-
Inject 20-50 µL of the supernatant.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on the retention time of a standard.
-
Integrate the peak area for each time point.
-
Calculate the percentage of peptide remaining at each time point relative to the t=0 sample.
-
Plot the percentage of peptide remaining versus time to determine the degradation profile and calculate the half-life.[8][9]
-
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This assay detects the formation of β-sheet-rich aggregates, such as amyloid fibrils, using the fluorescent dye Thioflavin T (ThT).[10]
Materials:
-
This compound solution
-
ThT stock solution: 1 mM in sterile water. Filter through a 0.2 µm filter. Store in the dark.
-
Assay buffer: e.g., Phosphate-Buffered Saline (PBS), pH 7.4
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader
Methodology:
-
Preparation:
-
Prepare a working solution of ThT by diluting the stock solution in the assay buffer. The final concentration in the well should be around 10-25 µM.[11]
-
Prepare the this compound samples at the desired concentration in the assay buffer. To induce aggregation, you might incubate the peptide under specific conditions (e.g., 37°C with shaking).
-
-
Measurement:
-
In the 96-well plate, add your peptide samples to the wells.
-
Add the ThT working solution to each well. Include control wells with buffer and ThT only (for background) and non-aggregated peptide with ThT.
-
Set the plate reader to an excitation wavelength of ~440-450 nm and an emission wavelength of ~482-490 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
An increase in fluorescence intensity in your test samples compared to the non-aggregated control indicates the presence of β-sheet aggregates.
-
For kinetic studies, measurements can be taken at regular intervals over time to monitor the rate of aggregation.[12]
-
Protocol 3: Conformational Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil) and its thermal stability.[13]
Materials:
-
This compound solution (20-100 µM)
-
Appropriate buffer with low absorbance in the far-UV range (e.g., 10 mM phosphate buffer, pH 7.0)
-
CD spectropolarimeter with a temperature controller
-
Quartz cuvette with a short path length (e.g., 1 mm)
Methodology:
-
Secondary Structure Analysis:
-
Prepare the peptide sample in the chosen buffer. The final concentration should be accurately known.[14]
-
Record a baseline spectrum using the buffer alone.
-
Record the CD spectrum of the peptide sample from ~190 nm to 260 nm at a controlled temperature (e.g., 25°C).
-
Subtract the baseline from the sample spectrum.
-
Convert the raw data (millidegrees) to Molar Residue Ellipticity [θ].
-
Analyze the spectrum: A characteristic α-helical spectrum will show negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[15]
-
-
Thermal Stability (Melting Curve):
-
Set the spectropolarimeter to monitor the CD signal at a single wavelength characteristic of the folded state (e.g., 222 nm for an α-helix).[16]
-
Slowly increase the temperature of the sample at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C).
-
Record the CD signal as a function of temperature.
-
Plot the signal at 222 nm versus temperature. The resulting sigmoidal curve represents the thermal unfolding of the peptide. The midpoint of this transition is the melting temperature (Tm), a measure of thermal stability.[15][16]
-
Visualizations
Peptide Degradation Pathways
Caption: Common degradation pathways for this compound in solution.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing peptide stability.
Logic for Formulation Optimization
Caption: Decision-making process for optimizing formulation stability.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thioflavin T spectroscopic assay [assay-protocol.com]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. verifiedpeptides.com [verifiedpeptides.com]
Optimizing Polistes mastoparan concentration for cell-based assays
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Polistes mastoparan in cell-based assays. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data tables to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a 14-amino acid, cationic, and amphipathic peptide originally isolated from the venom of Polistes wasps.[1][2] Its primary mechanism of action is the direct activation of heterotrimeric G proteins, specifically the Gi/o family.[3][4] It mimics the structure of an activated G protein-coupled receptor (GPCR), promoting the exchange of GDP for GTP on the Gα subunit, which leads to the dissociation of the Gα and Gβγ subunits and initiation of downstream signaling cascades.[5][6]
Q2: What signaling pathways are activated by this compound?
A2: By activating Gi/o proteins, this compound typically stimulates Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][5] This cascade results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).[5] Some studies suggest it can also activate other phospholipases (A2, D) and that some effects may be G protein-independent, especially at higher concentrations.[3][4]
Q3: What are the common applications of this compound in research?
A3: this compound is widely used as a tool to:
-
Study G protein signaling pathways without the need for a specific receptor agonist.[3][6]
-
Investigate mechanisms of exocytosis, such as histamine release from mast cells and catecholamine release from chromaffin cells.[3][5]
-
Serve as a model membranolytic peptide in studies of antimicrobial and anticancer therapies due to its ability to disrupt cell membranes at higher concentrations.[1][3][7]
Q4: Is this compound cytotoxic?
A4: Yes, at higher micromolar concentrations, this compound exhibits significant cytotoxicity. This is primarily due to its α-helical structure and amphipathic nature, which allow it to insert into and disrupt the integrity of cell membranes, leading to lysis.[1][8] Several studies have shown it to be more toxic to cancer cells than to normal primary cells.[7]
Troubleshooting Guide
Issue 1: High levels of unexpected cell death or cytotoxicity.
| Possible Cause | Troubleshooting Steps |
| Concentration is too high. | Mastoparan's membranolytic activity is dose-dependent.[7] Perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to the suggested range for your assay (see tables below). Determine the optimal concentration that yields the desired biological activity with minimal cytotoxicity. |
| Long incubation time. | Cytotoxicity increases with exposure time.[7] Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to find the shortest incubation time required to observe the desired effect. For Jurkat cells and PBMCs, cytotoxicity peaks by 8 hours.[7] |
| Cell type is highly sensitive. | Different cell lines exhibit varying sensitivity to mastoparan.[3][9] Compare your results with published data for your specific cell line, if available. Consider using a less sensitive cell line if the experimental goals permit. |
| Peptide solution integrity. | Improperly stored or handled peptide may degrade or aggregate. Ensure the peptide is stored as recommended by the manufacturer (typically lyophilized at -20°C or colder). Reconstitute in an appropriate sterile solvent (e.g., sterile water or buffer) and use fresh dilutions for each experiment. |
Issue 2: No observable effect or weak signaling response.
| Possible Cause | Troubleshooting Steps |
| Concentration is too low. | The concentration required to activate G proteins may be higher than what is needed for other effects. For significant G protein activation, concentrations up to 100 µM may be necessary.[3] Titrate the concentration upwards, while monitoring for cytotoxicity. |
| G protein subtype is not sensitive. | Mastoparan primarily activates Gi and Go proteins and is less effective on Gs.[3] Confirm that your cell type expresses the appropriate G protein subtype for the pathway you are studying. Pertussis toxin treatment can be used as a control, as it uncouples Gi/o proteins from receptors and can inhibit mastoparan's effects.[6] |
| Assay readout is not optimal. | The kinetics of the response may be very rapid. For signaling events like calcium flux, measurements should be taken within seconds to minutes of adding mastoparan. Ensure your assay's endpoint is appropriate for the specific signaling event being measured. |
| Peptide is inactive. | See "Peptide solution integrity" in Issue 1. |
Issue 3: High variability between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent cell health/density. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Plate cells at a consistent density across all wells and experiments. |
| Inaccurate peptide dilution. | Prepare a fresh stock solution of mastoparan and perform serial dilutions carefully for each experiment. Use calibrated pipettes. |
| Edge effects in multi-well plates. | Evaporation from wells on the outer edges of a plate can concentrate mastoparan and affect results. Avoid using the outermost wells or ensure proper humidification during incubation. |
Quantitative Data Presentation
Table 1: Recommended Concentration Ranges for this compound Assays
| Assay Type | Typical Concentration Range | Notes |
| G Protein Activation (GTPγS binding) | 10 - 100 µM | Higher end of the range often needed for maximal activation.[3] |
| Phospholipase C Activation | 10 - 100 µM | Dose-dependent increase in inositol phosphates.[10] |
| Mast Cell Degranulation | 1 - 100 µM | EC50 values vary significantly between mastoparan variants and cell types.[11][12] |
| Cytotoxicity / Anticancer Studies | 5 - 100 µM | Highly dependent on the cell line and incubation time.[3][7] |
| Antimicrobial Assays | 1 - 512 µM | MIC values are highly variable depending on the bacterial strain.[9] |
Table 2: Reported Cytotoxicity (IC50) and Hemolytic Activity (EC50) of Mastoparans
| Peptide / Variant | Cell Line / Cell Type | Activity Metric | Reported Value | Citation |
| Mastoparan-L | Jurkat (T-cell leukemia) | IC50 | 77 µM | [3] |
| Mastoparan-L | MCF-7 (Breast cancer) | IC50 | 432 µM | [3] |
| Mastoparan-L | melan-a (non-tumor) | IC50 | 411.5 µM | [3] |
| Mastoparan-L | HaCaT (non-tumor) | IC50 | 428 µM | [3] |
| Mastoparan | Jurkat | IC50 | ~15 µM | [7] |
| Mastoparan | MDA-MB-231 (Breast cancer) | IC50 | ~40 µM | [7] |
| Mastoparan | PBMCs (Normal) | IC50 | ~80 µM | [7] |
| Mastoparan | Human Erythrocytes | % Hemolysis @ 25 µM | < 2% | [7] |
| Mastoparan-L | RBL-2H3 (Mast cell) | EC50 (Degranulation) | 52.13 µM | [12] |
| Various Mastoparans | Human Erythrocytes | EC50 (Hemolysis) | ≥ 400 µM (for low-activity variants) | [8] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using LDH Release Assay
This protocol assesses membrane integrity by measuring the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free culture medium.
-
Treatment: Remove the culture medium and add the mastoparan dilutions to the appropriate wells. Include wells for:
-
Untreated Control: Cells with serum-free medium only (for spontaneous LDH release).
-
Maximum LDH Release Control: Cells treated with a lysis buffer (provided with the LDH assay kit) 45 minutes before the endpoint.
-
-
Incubation: Incubate the plate for the desired time (e.g., 8 hours) at 37°C in a CO2 incubator.[7]
-
Assay Procedure:
-
Centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new flat-bottom 96-well plate.
-
Add the LDH reaction mixture (from a commercial kit) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Max Release Abs - Spontaneous Release Abs)] * 100
Protocol 2: Mast Cell Degranulation via β-Hexosaminidase Release
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[2][13]
-
Cell Culture: Culture RBL-2H3 cells in a 96-well plate (1.5 x 10^5 cells/mL) and allow them to attach.[13]
-
Washing: Gently wash the cells with a HEPES buffer (containing NaCl, KCl, MgCl2, CaCl2, BSA, and glucose).
-
Treatment: Add various concentrations of this compound dissolved in HEPES buffer to the cells. Incubate for 15-30 minutes at 37°C.
-
Sample Collection: Stop the reaction by placing the plate on ice. Centrifuge the plate and collect the supernatants. To measure total cellular β-hexosaminidase, lyse the cells in the remaining wells with a detergent like Triton X-100.
-
Enzyme Assay:
-
In a new 96-well plate, mix a sample of the supernatant (or cell lysate) with a substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide in citrate buffer, pH 4.5).
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a high pH stop buffer (e.g., glycine solution).
-
-
Data Acquisition: Measure the absorbance at 405 nm.
-
Calculation: Express the degranulation as a percentage of the total β-hexosaminidase released from the lysed cell controls.
Visualizations
References
- 1. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Mastoparan - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastoparan is a membranolytic anti-cancer peptide that works synergistically with gemcitabine in a mouse model of mammary carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
How to minimize non-specific binding of Polistes mastoparan
Welcome to the technical support center for Polistes mastoparan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and effectively utilizing this peptide in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a tetradecapeptide toxin isolated from the venom of paper wasps of the genus Polistes.[1] Its primary mechanism of action involves the direct activation of heterotrimeric G proteins, particularly those of the Gq/11 and Gi families.[2][3] By mimicking an activated G protein-coupled receptor (GPCR), this compound stimulates the exchange of GDP for GTP on the Gα subunit, leading to the activation of downstream signaling pathways.[3][4]
Q2: Why is minimizing non-specific binding important when working with this compound?
A2: Minimizing non-specific binding (NSB) is crucial to ensure that the observed experimental effects are a direct result of this compound's interaction with its intended molecular targets (e.g., G proteins) and not due to random adsorption to surfaces of experimental vessels or other cellular components. High NSB can lead to a significant reduction in the effective concentration of the peptide, resulting in inaccurate and irreproducible data, including false negatives.
Q3: What are the common causes of non-specific binding of this compound?
A3: The cationic and amphipathic nature of this compound contributes to its tendency for non-specific binding. Key causes include:
-
Hydrophobic interactions: The nonpolar residues of the peptide can adsorb to hydrophobic plastic surfaces of microplates, pipette tips, and tubes.
-
Electrostatic interactions: The positively charged lysine residues in the peptide sequence can interact with negatively charged surfaces.
-
Protein aggregation: At high concentrations, peptides can self-aggregate and precipitate out of solution, leading to apparent binding.
Q4: Can this compound activate signaling pathways other than G protein activation?
A4: Yes. Besides direct G protein activation, this compound has been shown to activate phospholipase C (PLC) and phospholipase D (PLD), leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] This can result in the mobilization of intracellular calcium.[5] It has also been reported to interact with and disrupt cell membranes, leading to hemolytic activity at higher concentrations.[6]
Troubleshooting Guide
Issue 1: High background signal in a cell-based assay.
-
Possible Cause: Non-specific binding of this compound to cell surfaces or components of the assay plate.
-
Troubleshooting Steps:
-
Introduce a Blocking Step: Pre-incubate the assay plate and/or cells with a blocking buffer containing an inert protein like Bovine Serum Albumin (BSA) or casein.[7][8]
-
Include a Surfactant: Add a non-ionic detergent like Tween-20 to your assay and wash buffers to reduce hydrophobic interactions.[9][10]
-
Optimize Peptide Concentration: Titrate the concentration of this compound to find the lowest effective concentration that elicits a specific response, thereby reducing the chances of non-specific interactions.
-
Increase Ionic Strength: In some cases, increasing the salt concentration of the buffer can help to disrupt non-specific electrostatic interactions.
-
Issue 2: Low or no detectable signal in a binding assay.
-
Possible Cause: Depletion of free this compound from the solution due to adsorption to experimental-ware.
-
Troubleshooting Steps:
-
Use Low-Binding Consumables: Utilize polypropylene or siliconized tubes and pipette tips designed to minimize peptide and protein adhesion.
-
Pre-treat Surfaces: Pre-incubate all tubes and tips with a blocking solution before coming into contact with the this compound solution.
-
Include a Carrier Protein: Add a low concentration of a carrier protein like BSA (e.g., 0.1%) to your peptide stock and dilution buffers to saturate non-specific binding sites on plasticware.[11]
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause: Inconsistent non-specific binding due to variations in experimental setup or reagent preparation.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all experimental steps, including incubation times, temperatures, and washing procedures, are consistent.
-
Prepare Fresh Reagents: Always prepare fresh blocking and wash buffers for each experiment. Ensure complete dissolution of blocking agents.
-
Control for Surface Effects: Use the same type and brand of microplates and other consumables for all related experiments to ensure consistent surface properties.
-
Quantitative Data Summary
The following tables provide recommended starting concentrations for common reagents used to minimize non-specific binding in peptide-based assays. These are general guidelines and may require optimization for your specific experimental conditions.
Table 1: Recommended Concentrations of Blocking Agents
| Blocking Agent | Typical Concentration Range | Notes |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | A commonly used and effective blocking agent for many applications.[8] |
| Non-fat Dry Milk | 3 - 5% (w/v) | A cost-effective alternative to BSA, but may contain endogenous enzymes that can interfere with certain assays. |
| Casein | 1 - 3% (w/v) | A purified milk protein that can be an effective blocker. |
| Normal Serum | 1 - 5% (v/v) | Use serum from the same species as the secondary antibody to block non-specific antibody binding.[8] |
Table 2: Recommended Concentrations of Surfactants and Other Additives
| Additive | Typical Concentration Range | Purpose |
| Tween-20 | 0.05 - 0.1% (v/v) | Reduces hydrophobic interactions and prevents binding to plastic surfaces.[9] |
| Triton X-100 | 0.05 - 0.1% (v/v) | A non-ionic detergent with similar properties to Tween-20. |
| Polyethylene glycol (PEG) | 0.1 - 1% (w/v) | Can be used to create a hydrophilic barrier on surfaces to prevent protein adsorption.[12] |
Experimental Protocols
Protocol 1: General Peptide Binding Assay with Minimized Non-Specific Binding (Adapted from ELISA protocols)
This protocol provides a framework for a solid-phase binding assay, such as an ELISA, to study the interaction of this compound with a target molecule.
-
Coating:
-
Dilute the target molecule to the desired concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the target molecule solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Washing:
-
Wash the plate three times with 200 µL per well of wash buffer.
-
-
Peptide Incubation:
-
Prepare serial dilutions of this compound in binding buffer (e.g., blocking buffer).
-
To determine total binding, add 100 µL of each this compound dilution to the wells.
-
To determine non-specific binding, in a parallel set of wells, add 100 µL of each this compound dilution mixed with a large excess (e.g., 100-fold) of an unlabeled competitor.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Wash the plate five times with 200 µL per well of wash buffer to remove unbound peptide.
-
-
Detection:
-
Proceed with the appropriate detection method for your labeled this compound (e.g., if biotinylated, add streptavidin-HRP, followed by a substrate).
-
-
Data Analysis:
-
Subtract the non-specific binding signal from the total binding signal to obtain the specific binding.
-
Protocol 2: Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure changes in intracellular calcium levels in response to this compound, a key downstream effect of its activation of Gq proteins.[5][14]
-
Cell Culture:
-
Plate cells (e.g., HEK293, CHO) expressing the G protein of interest in a black-walled, clear-bottom 96-well plate and grow to 90-100% confluency.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS) according to the manufacturer's instructions. Probenecid may be included to prevent dye leakage.
-
Remove the cell culture medium and add 100 µL of the dye loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and Blocking:
-
Gently wash the cells twice with 100 µL of assay buffer (e.g., HBSS with 0.1% BSA).
-
After the final wash, leave 100 µL of assay buffer in each well.
-
-
Peptide Addition and Measurement:
-
Prepare a 2X concentrated solution of this compound in the assay buffer.
-
Use a fluorescence plate reader with an injection module to add 100 µL of the 2X this compound solution to the wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. Continue measurements for a sufficient duration to capture the peak response and subsequent decline.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over time for each well. The peak fluorescence intensity corresponds to the maximum intracellular calcium concentration.
-
Visualizations
Caption: Signaling pathway of this compound via Gq protein activation.
Caption: Workflow for a binding assay with steps to minimize non-specific binding.
References
- 1. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan, a peptide toxin from wasp venom, mimics receptors by activating GTP-binding regulatory proteins (G proteins) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 8. 免疫組織化学(IHC)のブロッキング戦略 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. bosterbio.com [bosterbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
Technical Support Center: Recombinant Polistes Mastoparan Expression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the expression of recombinant Polistes mastoparan.
Troubleshooting Guides
This section addresses specific issues that may arise during the expression and purification of recombinant mastoparan.
Problem 1: Low or No Expression of the Mastoparan Fusion Protein
Possible Causes and Solutions
| Cause | Recommended Solution |
| Codon Bias | The codons in your this compound gene may not be optimal for the E. coli expression host, leading to inefficient translation. Solution: Synthesize a codon-optimized version of the gene for E. coli. Several online tools and commercial services are available for this purpose.[1][2] |
| Plasmid or Clone Issues | The expression vector may have mutations, or you may have selected a poor-performing colony. Solution: Sequence your plasmid to confirm the integrity of the insert and reading frame. It is also advisable to test multiple individual colonies for expression, as there can be clonal variability.[3] |
| Suboptimal Induction Conditions | The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), induction temperature, or duration may not be optimal. Solution: Perform a systematic optimization of induction parameters. Test a range of IPTG concentrations (e.g., 0.1 mM to 1.0 mM), induce at different OD600 values (typically 0.6-0.8), and vary the post-induction temperature (e.g., 16°C, 25°C, 37°C) and duration (e.g., 4 hours to overnight).[3][4] |
| Protein Toxicity | Mastoparan is a membrane-active peptide and can be toxic to the E. coli host, leading to cell death or growth inhibition upon induction.[5] Solution: Use a tightly regulated promoter system (e.g., pLysS hosts for T7 promoters) to minimize basal ("leaky") expression before induction.[6] Lowering the induction temperature and using a lower concentration of IPTG can also reduce the metabolic burden and toxicity.[4] |
Problem 2: Mastoparan Fusion Protein is Expressed as Insoluble Inclusion Bodies
Possible Causes and Solutions
| Cause | Recommended Solution |
| High Expression Rate | Rapid, high-level expression often overwhelms the cellular folding machinery, leading to protein aggregation.[7] Solution: Lower the induction temperature (e.g., 16-25°C) and reduce the inducer (IPTG) concentration. This slows down protein synthesis, allowing more time for proper folding.[4] |
| Fusion Partner Characteristics | The chosen fusion partner may not be sufficient to maintain the solubility of the mastoparan peptide. Solution: Test different solubility-enhancing fusion partners such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Thioredoxin (TrxA).[8][9] Alternatively, expressing the fusion protein with an oleosin tag can intentionally direct it to artificial oil bodies, which simplifies purification.[10][11] |
| Cellular Environment | The reducing environment of the E. coli cytoplasm is not conducive to the formation of disulfide bonds, which can be a factor for some peptides (though not typically native mastoparan). The overall cellular stress can also promote aggregation. Solution: If disulfide bonds are engineered into your peptide, consider expression systems that target the protein to the periplasm (e.g., using PelB or OmpA signal sequences), which is a more oxidizing environment.[12] |
Problem 3: Difficulty in Purifying Active Mastoparan After Expression
Possible Causes and Solutions
| Cause | Recommended Solution |
| Proteolytic Degradation | Mastoparan, being a small peptide, is susceptible to degradation by host cell proteases.[13] Solution: Use protease-deficient E. coli strains (e.g., BL21(DE3)pLysS). Additionally, expressing the peptide as a fusion protein, particularly within inclusion bodies, can protect it from proteolysis.[5] Always add protease inhibitors during cell lysis. |
| Inefficient Cleavage of Fusion Partner | The chemical or enzymatic cleavage of the fusion tag is incomplete, resulting in a low yield of the final peptide. Solution: Ensure the cleavage site is accessible. For enzymatic cleavage, optimize reaction conditions (enzyme concentration, temperature, time). For chemical cleavage with agents like cyanogen bromide (CNBr) at methionine residues, ensure the reaction goes to completion and that your mastoparan sequence itself does not contain internal cleavage sites.[14][15] |
| Loss of Peptide During Purification | The small, cationic mastoparan peptide may adhere non-specifically to surfaces or be lost during dialysis or filtration steps. Solution: Use low-protein-binding labware. When using dialysis, select a membrane with a molecular weight cut-off (MWCO) significantly smaller than the peptide (e.g., 100-500 Da) or use alternative desalting methods like reverse-phase chromatography. |
| Poor Recovery from Inclusion Bodies | The solubilization and refolding process for inclusion bodies is inefficient, leading to low recovery of active peptide.[16][17] Solution: Screen various solubilization buffers (e.g., containing different concentrations of urea or guanidinium hydrochloride) and refolding methods (e.g., rapid dilution, dialysis). A systematic approach to optimizing refolding conditions is often necessary.[1][4] |
Quantitative Data Summary
The following tables summarize key quantitative data related to the expression and activity of recombinant mastoparan.
Table 1: Recombinant Mastoparan-B Expression and Purification Yield
| Expression System | Fusion Partner | Host Strain | Yield of Purified Peptide | Reference |
| E. coli | Oleosin | C43(DE3) | ~1.9 mg / L of culture | [18] |
Table 2: Antimicrobial Activity of Mastoparan Peptides
| Peptide | Target Organism | MIC (μg/mL) | MBC (μg/mL) | Reference |
| Mastoparan X | MRSA USA300 | 32 | 64 | [6][19] |
| Mastoparan-C | S. aureus | 4 µM | 8 µM | [20][21] |
| Mastoparan-C | E. coli | 8 µM | 16 µM | [20][21] |
| Mastoparan-AF | Hemolytic E. coli O157:H7 | 3.2 - 12.8 | - | [22] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Note that activity can vary based on the specific mastoparan analog and the bacterial strain tested.
Experimental Protocols
Protocol 1: Expression of Oleosin-Mastoparan Fusion Protein in E. coli
This protocol is adapted from methodologies for expressing oleosin-fusion proteins to form artificial oil bodies.[18]
-
Transformation: Transform a chemically competent E. coli expression strain (e.g., C43(DE3)) with the expression vector containing the oleosin-mastoparan fusion gene. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. For Mastoparan B, an optimal concentration of 5 µM was used with the C43(DE3) host.[11]
-
Incubation: Continue to incubate the culture for an additional 2-4 hours at 37°C. Lower temperatures (e.g., 18-25°C) and longer incubation times (e.g., 16 hours) can be tested to optimize for soluble expression or proper inclusion body formation.[23][24]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until purification.
Protocol 2: Purification from Inclusion Bodies and CNBr Cleavage
This protocol provides a general workflow for purifying mastoparan from inclusion bodies when expressed as a fusion protein with a methionine residue at the cleavage site.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, with lysozyme and protease inhibitors). Sonicate the suspension on ice to ensure complete cell disruption and to shear DNA.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet multiple times with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants, followed by a wash with buffer alone.[25]
-
Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 8 M Urea or 6 M Guanidinium Hydrochloride in 50 mM Tris-HCl, pH 8.0).[17]
-
Purification of Fusion Protein (Optional): If the fusion protein contains an affinity tag (e.g., His6-tag), it can be purified at this stage under denaturing conditions using an appropriate affinity column (e.g., Ni-NTA resin).[11]
-
CNBr Cleavage:
-
Warning: Cyanogen bromide is highly toxic. Perform this step in a certified chemical fume hood with appropriate personal protective equipment.
-
Dissolve the lyophilized or buffer-exchanged fusion protein in 70% formic acid.
-
Add CNBr crystals to a final concentration of ~50 mg/mL (a 100-fold molar excess over methionine residues).[15]
-
Incubate the reaction in the dark at room temperature for 12-24 hours.
-
-
Removal of Reagents: Dilute the reaction mixture with at least 10 volumes of deionized water and remove the formic acid and CNBr by repeated lyophilization.
-
Peptide Purification: Purify the released mastoparan peptide from the fusion partner and other fragments using reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Signaling Pathways
Mastoparan interacts with the cell membrane to activate G-protein signaling cascades, leading to downstream cellular responses like histamine release.
Caption: Mastoparan-induced G-protein signaling pathway.
Experimental Workflow
The following diagram outlines a typical workflow for producing recombinant mastoparan using a fusion protein strategy with expression in inclusion bodies.
Caption: Workflow for recombinant mastoparan production.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant mastoparan toxic to the E. coli host?
A1: Mastoparan is an antimicrobial and membrane-active peptide. Its native function involves disrupting cell membranes, which can also damage the membranes of its E. coli expression host.[5] This toxicity can lead to poor cell growth and low protein yields. To mitigate this, use expression systems with very tight regulation of basal expression (like those with pLysS or T7lac promoters), and consider strategies that sequester the peptide away from the cytoplasm, such as directing it to inclusion bodies or the periplasm.[6][26]
Q2: Should I express my mastoparan as a soluble fusion protein or in inclusion bodies?
A2: Both strategies have advantages. Soluble expression with a partner like MBP or GST can sometimes yield correctly folded protein directly, but yields may be low due to toxicity. Expression in inclusion bodies often results in higher overall protein accumulation, protects the peptide from proteases, and sequesters the toxic peptide from the host cytoplasm.[4] However, this requires an additional, often challenging, downstream process of inclusion body purification, solubilization, and refolding/cleavage to obtain the active peptide.[16][17] For toxic peptides like mastoparan, the inclusion body strategy is often more successful.
Q3: What is the best fusion partner for expressing mastoparan?
A3: There is no single "best" fusion partner, as the optimal choice is often protein-dependent. However, common strategies include:
-
Large, soluble proteins (MBP, GST): These can enhance the solubility and yield of the fusion product.[8]
-
Small tags (His-tag): Useful for affinity purification but may not significantly improve expression or solubility on its own.
-
Specialized partners (Oleosin, SUMO): Oleosin can be used to form artificial oil bodies for easy separation, while SUMO fusions can sometimes improve solubility and can be cleaved with high specificity by SUMO protease.[10][12]
Q4: My mastoparan peptide is being degraded. How can I prevent this?
A4: Small peptides are often prone to degradation by endogenous proteases in E. coli. Strategies to prevent this include:
-
Using protease-deficient host strains (e.g., BL21 derivatives).
-
Expressing the peptide as a fusion to a larger, more stable protein.[13]
-
Directing expression to inclusion bodies, which are generally resistant to proteolysis.[5]
-
Lowering the induction temperature, which can reduce the activity of some proteases.
-
Adding a cocktail of protease inhibitors during cell lysis and purification.
Q5: How do I remove the fusion tag after purification?
A5: The method depends on the cleavage site engineered between the fusion tag and the mastoparan sequence.
-
Enzymatic Cleavage: Use site-specific proteases like Factor Xa, Thrombin, or TEV protease. This requires subsequent purification steps to remove the protease and the cleaved tag.
-
Chemical Cleavage: A common method for peptides is using cyanogen bromide (CNBr), which cleaves at the C-terminal side of methionine residues.[14] This is an effective but harsh method that requires your target peptide to be free of internal methionines. The reaction is typically performed in 70% formic acid.[15]
References
- 1. Handling Inclusion Bodies in Recombinant Protein Expression [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. csrri.iit.edu [csrri.iit.edu]
- 4. Solubilization and Refolding of Inclusion Body Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 7. Chemical cleavage of proteins on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mastoparan - Wikipedia [en.wikipedia.org]
- 9. New fusion protein systems designed to give soluble expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Expression of Mastoparan B, a Venom Peptide, Via Escherichia coli C43 (DE3) Coupled with an Artificial Oil Body-Cyanogen Bromide Technology Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Generic Protocol for Purifying Disulfide-Bonded Domains and Random Protein Fragments Using Fusion Proteins with SUMO3 and Cleavage by SenP2 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the wasp venom peptide, mastoparan, on a phosphoinositide-specific phospholipase C purified from rabbit brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemical cleavage of proteins in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 17. Solubilization and refolding of inclusion body proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering [ijbs.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. neb.com [neb.com]
- 24. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 25. researchgate.net [researchgate.net]
- 26. static.igem.wiki [static.igem.wiki]
Refining protocols for consistent Polistes mastoparan activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polistes mastoparan. Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cationic, amphipathic peptide toxin found in the venom of paper wasps of the genus Polistes.[1][2] Its primary mechanism of action involves the direct activation of G proteins.[3][4] It structurally mimics activated G protein-coupled receptors (GPCRs), promoting the exchange of GDP for GTP on the Gα subunit, which in turn initiates downstream signaling cascades.[3] A major pathway activated is the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[3][5][6]
Q2: Why am I observing high variability in the activity of my mastoparan peptide?
A2: Variability in mastoparan activity is a common issue and can be attributed to several factors:
-
Peptide Sequence and Purity: Different this compound analogues exhibit significantly different potencies.[7][8] Ensure you are using the correct peptide sequence and that its purity is high, as confirmed by HPLC and mass spectrometry.
-
C-Terminal Amidation: The C-terminal amidation of mastoparan is often critical for its biological activity, enhancing its interaction with cell membranes.[9][10] Peptides lacking this modification may show reduced or altered activity.
-
Peptide Solubility and Aggregation: Mastoparans are amphipathic and can aggregate in aqueous solutions. Ensure complete solubilization, typically in a small amount of DMSO before dilution in aqueous buffer. Use fresh dilutions for each experiment.
-
Cell Type Specificity: The effects of mastoparan can vary significantly between different cell types and species of origin (e.g., rat vs. human cells).[7][9]
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound is highly dependent on the specific mastoparan peptide, the cell type, and the assay being performed. Generally, concentrations are in the micromolar (µM) range. For mast cell degranulation, EC50 values can range from <10 µM to >100 µM.[7] For hemolytic activity, EC50 values can also vary widely.[9] It is crucial to perform a dose-response curve for each new batch of peptide and for each specific experimental setup to determine the optimal working concentration.
Q4: Can this compound directly permeabilize cell membranes?
A4: Yes, in addition to its G protein-dependent activities, the amphipathic α-helical structure of mastoparan allows it to directly interact with and disrupt cell membranes, forming pores that lead to cell lysis.[1][11] This lytic activity is responsible for its hemolytic and antimicrobial effects.[9][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Mastoparan Activity | 1. Peptide Degradation: Peptide may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles).2. Incorrect Peptide Concentration: Errors in calculation or dilution.3. Inactive Peptide: The peptide may lack C-terminal amidation or have low purity.4. Cell Line Insensitivity: The chosen cell line may be less responsive to the specific mastoparan analogue. | 1. Aliquot peptide upon receipt and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.2. Re-calculate and prepare fresh dilutions. Measure peptide concentration if possible.3. Verify the peptide specifications with the supplier, including purity and post-translational modifications.4. Test a different cell line known to be responsive (e.g., RBL-2H3 for degranulation assays).[7] |
| High Background Signal or Cell Lysis | 1. Mastoparan Concentration Too High: Exceeding the optimal concentration can lead to non-specific membrane disruption and cytotoxicity.2. Contamination: Reagents or cell cultures may be contaminated.3. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve the peptide can be toxic to cells. | 1. Perform a detailed dose-response curve to find the optimal concentration that stimulates the desired pathway without causing excessive cell death.2. Use sterile techniques and test reagents for contamination.3. Ensure the final solvent concentration in your assay is below the toxic threshold for your cells (typically <0.5% DMSO). |
| Inconsistent Results Between Experiments | 1. Peptide Aggregation: Inconsistent solubilization of the peptide.2. Cell Passage Number: High passage number can lead to phenotypic drift and altered cell responses.3. Reagent Variability: Differences between batches of media, serum, or other critical reagents. | 1. Follow a consistent solubilization protocol. Briefly vortex and centrifuge the peptide solution before making dilutions.2. Use cells within a defined, low passage number range for all experiments.3. Qualify new batches of critical reagents before use in large-scale experiments. |
| Unexpected Signaling Pathway Activation | 1. Off-Target Effects: At high concentrations, mastoparan can have effects independent of G-protein activation.2. Dual Signaling Pathways: Mastoparan can activate both pertussis toxin-sensitive (Gαi/o) and insensitive pathways.[5][6] | 1. Use the lowest effective concentration determined from your dose-response studies.2. Use specific inhibitors (e.g., pertussis toxin for Gαi, U73122 for PLC) to dissect the signaling pathways involved. |
Quantitative Data Summary
Table 1: Mast Cell Degranulation Activity of Various Mastoparans Data is illustrative and compiled from various sources. Actual values may vary.
| Mastoparan Peptide | Cell Line | EC50 (µM) | Reference |
| Mastoparan-L | RBL-2H3 | ~52 | [7] |
| Polistes-mastoparan-R1 | Peritoneal Mast Cells | More potent than mastoparan | [12] |
| Polistes-mastoparan-R2 | Peritoneal Mast Cells | More potent than mastoparan | [12] |
| Polistes-mastoparan-R3 | Peritoneal Mast Cells | More potent than mastoparan | [12] |
Table 2: Hemolytic Activity of Various Mastoparans Data is illustrative and compiled from various sources. Actual values may vary.
| Mastoparan Peptide | Red Blood Cell Source | EC50 (µM) | Reference |
| Mastoparan-C | Human | 30.2 ± 1.3 | [9] |
| Polybia-MPI | Human | 176.6 ± 7.0 | [9] |
| Polistes-protonectin | - | Most potent of novel peptides tested | [12] |
Experimental Protocols & Visualizations
Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase from mast cells (e.g., RBL-2H3) as an indicator of degranulation.
Methodology:
-
Cell Culture: Culture RBL-2H3 cells in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.
-
Seeding: Seed 5 x 104 cells/well in a 96-well plate and incubate overnight.
-
Washing: Gently wash cells twice with Tyrode’s buffer (or similar physiological buffer).
-
Stimulation: Add varying concentrations of this compound (prepared in Tyrode’s buffer) to the wells. Include a negative control (buffer only) and a positive control for maximal lysis (e.g., 1% Triton X-100).
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant.
-
Enzyme Assay:
-
In a new 96-well plate, mix a sample of the supernatant with the substrate solution (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate buffer.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release relative to the positive control.
Experimental workflow for the mast cell degranulation assay.
Protocol 2: Hemolysis Assay
This protocol assesses the membrane-disrupting activity of mastoparan on red blood cells (RBCs).
Methodology:
-
RBC Preparation: Obtain fresh red blood cells (e.g., human or rat) treated with an anticoagulant.
-
Washing: Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant.
-
Suspension: Prepare a 2-5% (v/v) suspension of the washed RBCs in PBS.
-
Assay Setup: In a 96-well plate, add serial dilutions of this compound.
-
Incubation: Add the RBC suspension to each well. Include a negative control (PBS for 0% hemolysis) and a positive control (1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate (e.g., 2000 x g for 10 minutes) to pellet intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Calculation: Calculate the percentage of hemolysis using the formula: % Hemolysis = 100 * (Abssample - Absnegative_control) / (Abspositive_control - Absnegative_control)[9]
This compound Signaling Pathway
This compound activates G proteins, leading to the stimulation of Phospholipase C (PLC). PLC then cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm, a key event in cellular activation and degranulation.
G protein-mediated signaling pathway activated by Polistes mastoparan.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastoparan - Wikipedia [en.wikipedia.org]
- 4. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes. [scholars.duke.edu]
- 6. Mastoparan, a wasp venom peptide, identifies two discrete mechanisms for elevating cytosolic calcium and inositol trisphosphates in human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Characterization of the Molecular Diversity and Degranulation Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New Mastoparan Peptides in the Venom of the Solitary Eumenine Wasp Eumenes micado - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Efficacy of Polistes Mastoparan Analogs: A Comparative Guide for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of various analogs of Polistes mastoparan, a tetradecapeptide toxin found in the venom of paper wasps. By modifying the amino acid sequence of the parent peptide, researchers have sought to enhance its therapeutic properties, such as antimicrobial and anticancer activities, while minimizing undesirable side effects like hemolytic activity. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to aid in the development of novel therapeutic agents.
I. Introduction to this compound and Its Analogs
This compound is a cationic, amphipathic peptide that typically forms an α-helical structure.[1] Its biological activities, which include antimicrobial, mast cell degranulating, and hemolytic effects, are largely attributed to its ability to interact with and disrupt cell membranes.[1][2] Furthermore, mastoparan can modulate intracellular signaling pathways by directly activating G-proteins.[3][4]
The therapeutic potential of mastoparan is often limited by its non-specific cytotoxicity.[5] To address this, various analogs have been synthesized with modified amino acid sequences. These modifications aim to improve the peptide's selectivity towards target cells (e.g., bacteria or cancer cells) and reduce its toxicity to host cells.[6] Common strategies for modification include amino acid substitutions to alter hydrophobicity and charge, as well as truncations or extensions of the peptide backbone.[6][7]
II. Comparative Efficacy of this compound Analogs
The following table summarizes the biological activities of several this compound analogs compared to the wild-type peptide. The data is compiled from various studies and presented to facilitate a comparative analysis of their therapeutic potential.
| Peptide/Analog | Sequence | Target Organism/Cell Line | MIC (µM) | HC₅₀ (µM) | EC₅₀ for Mast Cell Degranulation (µM) | Citation(s) |
| This compound (Wild Type) | INLKALAALAKKIL-NH₂ | B. subtilis | 7.5 | ~80 | 15 - 26 | [8] |
| E. coli | 11.8 | [8] | ||||
| PDD-A | INWKKIFQKVKNLV-NH₂ | B. subtilis | 7.5 | >80 | 15 - 26 | [8] |
| E. coli | 11.8 | [8] | ||||
| PDD-B | VDWKKIGQHILSVL-NH₂ | B. subtilis | - | 45 | 15 - 26 | [8] |
| PMM | INWKKIASIGKEVLKAL-NH₂ | E. coli | - | >80 | 15 - 26 | [8] |
| MpVT1 (Phe substitution) | Sequence not specified | Gram-negative bacteria | Higher than MpVT | - | - | [7][9] |
| Mastoparan-C (MP-C) | LNLKALLAVAKKIL-NH₂ | S. aureus | - | - | - | [6] |
| Human cancer cells | 6.26 - 36.65 (IC₅₀) | - | - | [6][10] | ||
| cMP-C (Cyclized analog) | CLNLKALLAVAKKILC-NH₂ | Human cancer cells | Lower than MP-C (IC₅₀) | Higher than MP-C | - | [6] |
| tMP-C (Tat-linked analog) | Tat-LNLKALLAVAKKIL-NH₂ | Human cancer cells | 5-11x lower than MP-C (IC₅₀) | - | - | [6] |
MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration; EC₅₀: 50% Effective Concentration. Note that direct comparison between studies may be limited by variations in experimental conditions.
III. Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the efficacy of mastoparan analogs.
A. Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)
The MIC of the peptides is determined using the broth microdilution method.[11][12][13]
-
Bacterial Culture Preparation: A single colony of the target bacterium (e.g., E. coli, S. aureus) is inoculated into a sterile nutrient broth and incubated overnight at 37°C with shaking. The overnight culture is then diluted in fresh broth to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[12]
-
Peptide Preparation: The lyophilized mastoparan analogs are dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution.[14] A series of twofold serial dilutions of each peptide is then prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).[13][14]
-
Incubation: An equal volume of the diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptides. The final volume in each well is typically 100-200 µL.[10][11] The plate is then incubated at 37°C for 18-24 hours.[14]
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.[11] This is determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
B. Hemolytic Activity Assay
The hemolytic activity of the mastoparan analogs is assessed by measuring the lysis of red blood cells (RBCs).[8][15][16]
-
Red Blood Cell Preparation: Freshly drawn red blood cells (e.g., human, sheep, or rat) are washed three to four times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 10 minutes) to remove plasma and the buffy coat.[8][15] The washed RBCs are then resuspended in PBS to a final concentration of 2-8% (v/v).[15]
-
Peptide Incubation: In a 96-well plate, serial dilutions of the mastoparan analogs are prepared in PBS. The RBC suspension is then added to each well.[1] The plate is incubated at 37°C for 1 hour with gentle agitation.[15]
-
Measurement of Hemolysis: After incubation, the plate is centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is carefully transferred to a new plate. The absorbance of the supernatant is measured at 540 nm using a microplate reader.[8][15]
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The negative control consists of RBCs incubated with PBS only, and the positive control consists of RBCs treated with a lytic agent such as 1% Triton X-100 to achieve 100% hemolysis.[1] The HC₅₀ value is the peptide concentration that causes 50% hemolysis.
C. Mast Cell Degranulation Assay
The ability of mastoparan analogs to induce mast cell degranulation is often measured by quantifying the release of β-hexosaminidase from a rat basophilic leukemia cell line (RBL-2H3).[7][17]
-
Cell Culture: RBL-2H3 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum and antibiotics) and maintained at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
Degranulation Induction: The cells are seeded in a 96-well plate and allowed to adhere overnight. The following day, the cells are washed with a buffered salt solution (e.g., Tyrode's buffer) and then incubated with various concentrations of the mastoparan analogs at 37°C for a specified time (e.g., 30-60 minutes).[7]
-
Measurement of β-Hexosaminidase Release: After incubation, the supernatant is collected. A substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), is added to the supernatant.[9] The reaction is incubated at 37°C and then stopped by adding a stop buffer (e.g., sodium carbonate/bicarbonate buffer). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.[7]
-
Calculation: The percentage of β-hexosaminidase release is calculated by comparing the amount released by the peptide-treated cells to the total amount present in cells lysed with a detergent (e.g., Triton X-100). The EC₅₀ value represents the peptide concentration that induces 50% of the maximum degranulation.
IV. Visualizing Mechanisms of Action
The following diagrams illustrate the proposed mechanisms of action of this compound, providing a visual representation of its interaction with cell membranes and its influence on intracellular signaling.
Caption: Mastoparan-mediated G-protein activation pathway.
The diagram above illustrates how mastoparan analogs can directly interact with heterotrimeric G-proteins in the cell membrane.[3] This interaction mimics the function of a G-protein coupled receptor, promoting the exchange of GDP for GTP on the Gα subunit.[3] This leads to the dissociation of the Gα-GTP and Gβγ subunits, which can then modulate the activity of downstream effector proteins, initiating various intracellular signaling cascades.[4]
Caption: Workflow for MIC determination of mastoparan analogs.
This workflow diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of mastoparan analogs against pathogenic bacteria. The process begins with the preparation of bacterial cultures and peptide solutions, followed by co-incubation, and concludes with the measurement of bacterial growth to identify the lowest peptide concentration that inhibits growth.
References
- 1. static.igem.org [static.igem.org]
- 2. Interaction of wasp venom mastoparan with biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 5. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3–11 Amphipathic Helices to Favor Membrane Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptide Mastoparan-AF Kills Multi-Antibiotic Resistant Escherichia coli O157:H7 via Multiple Membrane Disruption Patterns and Likely by Adopting 3-11 Amphipathic Helices to Favor Membrane Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. protocols.io [protocols.io]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. researchgate.net [researchgate.net]
- 16. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antimicrobial Power of Polistes Mastoparan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial spectrum of Polistes mastoparan, a venom-derived peptide, offering a comparative perspective against other antimicrobial agents. The information presented is supported by experimental data and detailed methodologies to assist in research and development endeavors.
Antimicrobial Spectrum of this compound and Comparators
The antimicrobial efficacy of this compound and its analogs has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, where a lower value indicates higher efficacy.
Table 1: Antibacterial Activity of this compound and Analogs (MIC in µM)
| Peptide/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Mastoparan PDD-A (Polistes dorsalis) | - | 7.5 | 11.8 | - | [1] |
| Eumenine mastoparan-AF | - | 10 µg/mL | 25 µg/mL | 200 µg/mL | [2] |
| Mastoparan-C | ≤16 | - | ≤16 | ≤16 | [3] |
| tMP-C (analog) | ≤16 | - | ≤16 | ≤16 | [3] |
| cMP-C (analog) | >64 | - | >64 | >64 | [3] |
Table 2: Antifungal Activity of Mastoparan Analogs (MIC in µM)
| Peptide/Compound | Candida albicans | Reference(s) |
| Mastoparan-C | ≤16 | [3] |
| tMP-C (analog) | ≤16 | [3] |
| cMP-C (analog) | >64 | [3] |
Table 3: MIC Values of Clinically Relevant Antimicrobial Peptides and Antibiotics for Comparison
| Antimicrobial Agent | Staphylococcus aureus (MIC) | Pseudomonas aeruginosa (MIC) | Reference(s) |
| Melittin | 6.7 µg/mL | - | [4] |
| Cecropin B | 3 µg/mL | 0.75 µg/mL | [5] |
| Daptomycin | 0.25-1 µg/mL | - | [6] |
| Colistin | - | 0.25-2 µg/mL | [7] |
| Ciprofloxacin | 0.12-1 µg/mL | 0.25-1 µg/mL | [7] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of a compound. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Assay for Antibacterial and Antifungal Susceptibility Testing
This protocol outlines the steps for determining the MIC of this compound.
1. Preparation of Materials:
- Microbial Cultures: Overnight cultures of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) or fungi (e.g., Candida albicans) in RPMI-1640 medium.
- Peptide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) at a high concentration (e.g., 1 mg/mL).
- 96-Well Microtiter Plates: Sterile, U- or flat-bottomed plates.
- Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
2. Inoculum Preparation:
- The turbidity of the overnight microbial culture is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- The standardized suspension is then diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of the Peptide:
- A two-fold serial dilution of the this compound stock solution is performed in the 96-well plate using the appropriate growth medium. This creates a gradient of decreasing peptide concentrations across the wells.
- Typically, 100 µL of medium is added to all wells except the first column. 200 µL of the peptide stock solution is added to the first well, and then 100 µL is transferred and mixed serially across the plate.
4. Inoculation and Incubation:
- 100 µL of the prepared microbial inoculum is added to each well containing the serially diluted peptide, bringing the final volume to 200 µL.
- Control wells are included: a positive control (microorganism and medium, no peptide) and a negative control (medium only).
- The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
5. Determination of MIC:
- The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing the Mechanisms and Workflows
To better understand the processes involved in the action and evaluation of this compound, the following diagrams have been generated using Graphviz.
Caption: Antimicrobial action of this compound.
Caption: Workflow for antimicrobial validation.
References
- 1. Frontiers | Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Peptide Mimics for Clinical Use: Does Size Matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Polistes Mastoparan Isoforms for Researchers and Drug Development Professionals
A comprehensive guide to the diverse biological activities of mastoparan peptides isolated from Polistes wasps, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.
Introduction
Mastoparans are a group of cationic, amphipathic tetradecapeptides found in the venom of various wasp species. These peptides are known for their diverse biological activities, including mast cell degranulation, antimicrobial effects, and hemolytic activity. Within the genus Polistes, several mastoparan isoforms have been identified, each with unique structural features that influence their biological potency and selectivity. This guide provides a comparative analysis of different Polistes mastoparan isoforms, offering a valuable resource for researchers in venomology, immunology, and drug development.
Comparative Analysis of Biological Activities
The biological activities of various this compound isoforms, including those from Polistes rothneyi iwatai (Pm-R1, R2, and R3), Polistes dominulus (Dominulin A and B), and Polistes stigma, have been investigated to varying extents. The following tables summarize the available quantitative data for their mast cell degranulation, hemolytic, and antimicrobial activities.
Mast Cell Degranulation Activity
Mast cell degranulation is a hallmark activity of mastoparans, leading to the release of histamine and other inflammatory mediators. The potency of different this compound isoforms in inducing mast cell degranulation is typically measured by their EC50 value (the concentration required to elicit 50% of the maximum effect) in a β-hexosaminidase release assay.
| Isoform | Source Species | EC50 (µM) for Mast Cell Degranulation | Reference(s) |
| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | 22.95 ± 4.77 | [1] |
| Polistes-mastoparan-R2 | Polistes rothneyi iwatai | 94.79 ± 73.52 | [1] |
| Polistes-mastoparan-R3 | Polistes rothneyi iwatai | 7.60 ± 0.76 | [1] |
| Dominulin A | Polistes dominulus | > 200 | [1] |
| Dominulin B | Polistes dominulus | 94.80 ± 32.77 | [1] |
| Polistes stigma Mastoparans (Ps 1524, Ps 1540, Ps 1556, Ps 1630) | Polistes stigma | Data not available | [2][3] |
Lower EC50 values indicate higher potency.
Hemolytic Activity
The hemolytic activity of mastoparans, their ability to lyse red blood cells, is a critical parameter for assessing their potential as therapeutic agents due to toxicity concerns. This activity is quantified by the HC50 value, the concentration at which 50% of red blood cells are lysed.
| Isoform | Source Species | HC50 (µM) against Human Erythrocytes | Reference(s) |
| Polistes-mastoparan-R1 | Polistes rothneyi iwatai | 72.0 ± 8.5 | [4] |
| Polistes-mastoparan-R2 | Polistes rothneyi iwatai | 165.9 ± 8.0 | [4] |
| Polistes-mastoparan-R3 | Polistes rothneyi iwatai | 32.3 ± 1.7 | [4] |
| Dominulin A | Polistes dominulus | > 400 | [4] |
| Dominulin B | Polistes dominulus | > 400 | [4] |
| Polistes stigma Mastoparans (Ps 1524, Ps 1540, Ps 1556, Ps 1630) | Polistes stigma | Data not available | [2][3] |
Higher HC50 values indicate lower hemolytic activity and therefore lower toxicity to red blood cells.
Antimicrobial Activity
Several Polistes mastoparans exhibit potent antimicrobial activity against a range of bacteria. This is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Isoform | Target Microorganism | MIC (µM) | Reference(s) |
| Polistes-mastoparan-R1 | Data not available | - | |
| Polistes-mastoparan-R2 | Data not available | - | |
| Polistes-mastoparan-R3 | Data not available | - | |
| Dominulin A | Bacillus subtilis | ≤ 10 | [4][5] |
| Escherichia coli | ≤ 10 | [4][5] | |
| Dominulin B | Bacillus subtilis | ≤ 10 | [4][5] |
| Escherichia coli | ≤ 10 | [4][5] | |
| Polistes stigma Mastoparans (Ps 1524, Ps 1540, Ps 1556, Ps 1630) | Data not available | - | [2][3] |
Lower MIC values indicate higher antimicrobial potency.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the biological activities of this compound isoforms.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon activation.[1][6][7]
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured in a suitable medium and seeded into 96-well plates.
-
Peptide Treatment: The mast cells are washed and then incubated with various concentrations of the mastoparan isoforms for a defined period (e.g., 30 minutes) at 37°C.
-
Supernatant Collection: The plates are centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Enzyme Assay: The supernatant is incubated with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Quantification: The enzymatic reaction is stopped, and the absorbance of the product is measured using a microplate reader. The percentage of degranulation is calculated relative to a positive control (e.g., Triton X-100) that induces complete cell lysis.
Hemolytic Assay
This assay measures the ability of mastoparan isoforms to lyse red blood cells.[4]
-
Erythrocyte Preparation: Fresh human or animal red blood cells are washed and resuspended in a buffered saline solution.
-
Peptide Incubation: The erythrocyte suspension is incubated with a range of concentrations of the mastoparan peptides for a specific time (e.g., 1 hour) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Release Measurement: The amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) that causes 100% hemolysis.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of the mastoparan isoforms against various bacterial strains.[8][9][10]
-
Bacterial Culture: The target bacterial strains are grown to a specific optical density in a suitable broth medium.
-
Peptide Dilution: Serial dilutions of the mastoparan peptides are prepared in a 96-well microtiter plate.
-
Inoculation: A standardized inoculum of the bacterial suspension is added to each well containing the peptide dilutions.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of mastoparans are primarily initiated by their interaction with the cell membrane and subsequent activation of intracellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation
Mastoparans are known to directly activate heterotrimeric G proteins, a crucial family of signal-transducing proteins.[1][11] This activation is a key step in initiating the signaling cascade that leads to mast cell degranulation. The proposed mechanism involves the mastoparan peptide mimicking an activated GPCR, thereby promoting the exchange of GDP for GTP on the Gα subunit of the G protein.
Figure 1. Simplified signaling pathway of mastoparan-induced mast cell degranulation.
Antimicrobial Mechanism
The antimicrobial action of mastoparans is largely attributed to their ability to disrupt the integrity of bacterial cell membranes. Their cationic nature facilitates interaction with the negatively charged components of bacterial membranes, while their amphipathic α-helical structure allows for insertion into and perturbation of the lipid bilayer, leading to pore formation and cell death.
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationships
The differences in the biological activities among this compound isoforms can be attributed to variations in their amino acid sequences, which in turn affect their physicochemical properties such as hydrophobicity, net charge, and helical structure.
For instance, the higher mast cell degranulation potency of Pm-R3 compared to Pm-R1 and Pm-R2 may be linked to specific amino acid substitutions that optimize its interaction with G proteins or the cell membrane.[1] Similarly, the low hemolytic activity of Dominulin A and B suggests a structural conformation that is less disruptive to eukaryotic cell membranes compared to other mastoparans, making them potentially more attractive as templates for antimicrobial drug design.[4]
Conclusion
This comparative guide highlights the significant diversity in the biological activities of mastoparan isoforms from the Polistes genus. While some isoforms, like Pm-R3, are potent inducers of mast cell degranulation, others, such as Dominulin A and B, exhibit promising antimicrobial activity with low hemolytic effects. Further research, particularly on the isoforms from Polistes stigma for which quantitative data is currently lacking, will provide a more complete understanding of the structure-function relationships within this peptide family. The detailed experimental protocols and mechanistic insights provided herein serve as a valuable resource for the scientific community to further explore the therapeutic potential of these fascinating venom peptides.
References
- 1. Mastoparans: A Group of Multifunctional α-Helical Peptides With Promising Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel biologically active peptides from the venom of Polistes rothneyi iwatai - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dominulin A and B: two new antibacterial peptides identified on the cuticle and in the venom of the social paper wasp Polistes dominulus using MALDI-TOF, MALDI-TOF/TOF, and ESI-ion trap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the bioactivity of a mastoparan peptide from wasp venom and of its analogues designed through targeted engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Antimicrobial Activity of NCR Plant Peptides Strongly Depends on the Test Assays [frontiersin.org]
- 10. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking Polistes mastoparan: A Comparative Analysis Against Conventional Antibiotics
For Immediate Release
A deep dive into the antimicrobial efficacy of the wasp venom peptide, Polistes mastoparan, reveals potent activity against key pathogenic bacteria, positioning it as a compelling candidate for novel antibiotic development. This guide provides a comparative analysis of its performance against established antibiotics—penicillin, tetracycline, and ciprofloxacin—supported by quantitative data and detailed experimental insights for researchers, scientists, and drug development professionals.
This publication outlines the antimicrobial profile of this compound, a cationic peptide derived from wasp venom, and benchmarks its in vitro activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The comparison includes legacy and modern antibiotics to provide a broad perspective on its potential therapeutic utility.
Quantitative Antimicrobial Efficacy
The antimicrobial activity of this compound and conventional antibiotics is summarized below, with data presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.
| Antimicrobial Agent | Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus | 12.5 - 32[1][2] | 25 - 64[1][2] |
| Escherichia coli | 4 - 32[3] | 8 - 32[3] | |
| Penicillin | Staphylococcus aureus | 0.4 - 24 | Not widely reported |
| Escherichia coli | 1.56 - 125 | 6.25 - 500 | |
| Tetracycline | Staphylococcus aureus | 2 - 15 | 3 - 30 |
| Escherichia coli | 32 - 256 | Not widely reported | |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 0.5[4] | 1.0[4] |
| Escherichia coli | 0.013 - 0.08[5] | Not widely reported |
Experimental Protocols
The determination of MIC and MBC values is crucial for assessing the potency of antimicrobial agents. The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.
-
Preparation of Antimicrobial Agent Dilutions: A two-fold serial dilution of the antimicrobial agent is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. Positive (bacteria and broth, no antimicrobial) and negative (broth only) controls are included. The plate is then incubated at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
Interpretation: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC can be ascertained to understand the bactericidal versus bacteriostatic nature of the compound.
-
Subculturing: An aliquot (typically 10-100 µL) is taken from each well of the MIC plate that shows no visible growth.
-
Plating: The aliquot is spread onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable bacteria from the initial inoculum.
Experimental workflow for MIC and MBC determination.
Mechanism of Action and Signaling Pathways
Understanding the distinct mechanisms by which these antimicrobials exert their effects is critical for their development and application.
This compound
This compound is a membrane-active peptide. Its primary mechanism involves the disruption of the bacterial cell membrane integrity. The cationic nature of the peptide facilitates its interaction with the negatively charged components of the bacterial membrane, leading to pore formation and subsequent leakage of intracellular contents, ultimately causing cell death. Additionally, mastoparans are known to interact with G-protein coupled receptors, which can trigger downstream signaling cascades.
Mechanism of action of this compound.
Conventional Antibiotics
Conventional antibiotics operate through well-defined molecular pathways, targeting essential bacterial processes.
-
Penicillin: As a β-lactam antibiotic, penicillin inhibits the synthesis of the bacterial cell wall by acylating the transpeptidase enzyme, preventing the cross-linking of peptidoglycan chains. This leads to a weakened cell wall and eventual cell lysis. In some bacteria, this triggers a signal transduction pathway involving the two-component system VncR/S, which can lead to autolysis.
Signaling pathway of Penicillin.
-
Tetracycline: This bacteriostatic antibiotic inhibits protein synthesis by reversibly binding to the 30S ribosomal subunit, which in turn blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of amino acids to the growing polypeptide chain.
Signaling pathway of Tetracycline.
-
Ciprofloxacin: A fluoroquinolone antibiotic, ciprofloxacin targets bacterial DNA replication by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for DNA coiling, uncoiling, and segregation during replication and transcription. Their inhibition leads to breaks in the bacterial chromosome and ultimately, cell death.
Signaling pathway of Ciprofloxacin.
Conclusion
This compound demonstrates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values that are competitive with some conventional antibiotics. Its unique membrane-disrupting mechanism of action presents a lower likelihood of engendering resistance compared to antibiotics that target specific metabolic pathways. Further research into the optimization of its therapeutic index and in vivo efficacy is warranted to fully explore its potential as a next-generation antimicrobial agent. This guide provides a foundational dataset and procedural framework to aid in these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of measurement methods at determining the target sites injured by antimicrobials in Escherichia coli O157:H7 using metabolic inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of Polistes Mastoparan Peptides Against Antibiotic-Resistant Bacteria: A Comparative Guide
The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Among the promising candidates are mastoparan peptides, venom-derived compounds from wasps of the genus Polistes. This guide provides a comprehensive comparison of the effectiveness of various Polistes mastoparan peptides and their analogues against clinically relevant antibiotic-resistant bacterial strains. The data presented is compiled from multiple studies to offer an objective overview for researchers, scientists, and drug development professionals.
Performance Comparison of Mastoparan Peptides
Mastoparan peptides have demonstrated significant bactericidal and anti-biofilm activity against a range of resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA) and multi-drug resistant Gram-negative bacteria. The following tables summarize the quantitative data on their efficacy.
| Peptide | Bacterial Strain | MIC (μg/mL) | MBC (μg/mL) | Key Findings |
| Mastoparan X | MRSA USA300 | 32[1][2][3] | 64[1][2][3] | Potent bactericidal and anti-biofilm activity. Induces apoptosis and alters cell morphology.[1][2][3][4] |
| Mastoparan C & Analogues | MRSA ATCC 33592 | 12.5–25[5] | ≤ 4x MIC[5] | Rapid membrane disruption. Reduces virulence factor production (staphyloxanthin and biofilm).[5] |
| Mastoparan-AF | E. coli O157:H7 (multi-antibiotic resistant) | 16–32[6] | 16–32[6] | Causes significant membrane disruption (dents, perforations). Low hemolytic activity.[6] |
| Mastoparan-1 (MP-1) | MRSA isolates | - | - | Rapid bactericidal action (eradication within 60 min at 4x MBC). Potent anti-biofilm agent.[7] |
| Mast-MO (Mastoparan-L derivative) | Various resistant pathogens | - | - | Broad-spectrum activity, comparable or superior to gentamicin and imipenem.[8][9] Modulates host immune response.[8] |
Comparative Anti-Biofilm Activity
Biofilm formation is a key virulence factor in many antibiotic-resistant infections. Mastoparan peptides have shown efficacy in both inhibiting biofilm formation and eradicating established biofilms.
| Peptide | Bacterial Strain | Biofilm Inhibition | Biofilm Eradication |
| Mastoparan X | MRSA USA300 | Effective at sub-MIC concentrations[1][2][4] | Destroys mature biofilms[1][2][4] |
| Mastoparan C & Analogues | MRSA ATCC 33592 | 50–70% reduction in biomass at ½×MIC[5] | - |
| Mastoparan-1 (MP-1) | MRSA isolates | Significantly reduces biofilm formation[7] | Diminishes biomass and viability of established biofilms[7] |
Mechanism of Action: A Multi-Pronged Attack
The primary mechanism of action for mastoparan peptides is the disruption of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[5][6] This is often followed by secondary intracellular effects.
Caption: Proposed mechanism of action for mastoparan peptides against resistant bacteria.
Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of mastoparan peptides.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is based on the microbroth dilution method.[1][3]
Objective: To determine the lowest concentration of the peptide that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Materials:
-
Mastoparan peptide stock solution
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Agar plates
Procedure:
-
Prepare serial two-fold dilutions of the mastoparan peptide in MHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest peptide concentration with no visible growth.
-
To determine the MBC, plate 100 µL from each well that showed no visible growth onto agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest peptide concentration that results in no colony formation.
Anti-Biofilm Assay (Crystal Violet Staining)
This protocol is used to assess the ability of a peptide to inhibit biofilm formation.[1][2]
Objective: To quantify the effect of the mastoparan peptide on the formation of bacterial biofilms.
Materials:
-
Mastoparan peptide
-
Bacterial culture
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
96-well flat-bottomed microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Add bacterial culture (adjusted to 1 x 10^6 CFU/mL in TSB-glucose) to the wells of a microtiter plate.
-
Add different concentrations of the mastoparan peptide to the wells. Include a control group without the peptide.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria.
-
Fix the remaining biofilms by air-drying.
-
Stain the biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water to remove excess stain and allow them to dry.
-
Solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 595 nm to quantify the biofilm biomass.
Caption: Experimental workflow for the anti-biofilm assay using crystal violet staining.
Conclusion
This compound peptides and their synthetic analogues represent a promising class of antimicrobial agents with potent activity against antibiotic-resistant bacteria. Their rapid, membrane-disrupting mechanism of action is a significant advantage, as it may be less prone to the development of bacterial resistance compared to conventional antibiotics that target specific metabolic pathways. Furthermore, their ability to eradicate biofilms, which are notoriously difficult to treat, makes them particularly attractive for further research and development. While issues of potential cytotoxicity (hemolytic activity) need to be addressed through peptide engineering, the existing data strongly supports the continued investigation of mastoparans as a viable alternative or adjunct therapy in the fight against multi-drug resistant infections.
References
- 1. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 3. Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Studies on the antibacterial activity of the antimicrobial peptide Mastoparan X against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 5. Antimicrobial and anti-virulence activities of Mastoparan C and its derivatives against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Venom-derived peptide Mastoparan-1 eradicates planktonic and biofilm-embedded methicillin-resistant Staphylococcus aureus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Repurposing a peptide toxin from wasp venom into antiinfectives with dual antimicrobial and immunomodulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesizing Bacteria-Killing Molecules From Wasp Venom | Technology Networks [technologynetworks.com]
A Comparative Analysis of Polistes mastoparan and its Interaction with Model Membranes
A comprehensive guide for researchers, scientists, and drug development professionals on the biophysical interactions of the wasp venom peptide, Polistes mastoparan, with artificial lipid bilayers. This guide provides a comparative perspective, juxtaposing its activity with other well-characterized membrane-active peptides, Mastoparan X and Melittin.
This compound, a cationic amphipathic peptide from the venom of the paper wasp, is known for its potent biological activities, including antimicrobial and hemolytic effects. These activities are intrinsically linked to its ability to interact with and disrupt cell membranes. Understanding the precise mechanisms of these interactions is crucial for its potential development as a therapeutic agent. This guide delves into the quantitative aspects of this compound's engagement with model lipid membranes, offering a comparative analysis with Mastoparan X, a close analog, and Melittin, a well-studied peptide from bee venom.
Performance Comparison: Membrane Lytic Activity
The lytic activity of these peptides is a key indicator of their membrane-disrupting potential. This is often quantified by determining the effective concentration required to cause 50% hemolysis (EC50) of red blood cells, which serve as a natural model for eukaryotic cell membranes. Furthermore, dye leakage assays using synthetic liposomes of varying compositions provide insights into the peptide's ability to permeabilize lipid bilayers.
| Peptide | Hemolytic Activity (EC50, µM) | Membrane Leakage (Qualitative) | Reference |
| This compound | Potent (Specific EC50 values vary across studies) | Induces pore formation in phosphatidylcholine vesicles.[1] | [1] |
| Mastoparan X | Strong (EC50 ≤ 100 µM)[2] | Induces pore-like defects in phosphatidylcholine unilamellar vesicles.[1] Kinetics of disruption are biphasic.[3][4] | [1][2][3][4] |
| Melittin | High (EC50 ≈ 0.44 - 5.13 µg/mL, which is in the low µM range)[5][6] | Causes transient pore formation and leakage in a concentration and lipid-dependent manner.[7][8][9] Activity is influenced by cholesterol and anionic lipids.[10][11] | [5][6][7][8][9][10][11] |
Conformational Changes upon Membrane Interaction: A Spectroscopic View
Circular dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides. In aqueous solutions, many membrane-active peptides are unstructured, but they adopt a more ordered conformation, typically an α-helix, upon interacting with a lipid membrane. This conformational change is often a prerequisite for their membrane-disrupting activity.
| Peptide | Secondary Structure in Aqueous Solution | Secondary Structure in Presence of Lipid Vesicles | Reference |
| This compound | Largely unordered[12] | Forms an α-helical conformation.[12] | [12] |
| Mastoparan X | Unstructured | Folds into an α-helix in the presence of both zwitterionic and negatively charged membranes.[4] | [4][13][14] |
| Melittin | Monomeric and unstructured at low concentrations, forms α-helical tetramers at higher concentrations or in the presence of salts. | Adopts an α-helical conformation. The orientation (parallel or perpendicular to the membrane) can depend on the peptide-to-lipid ratio. | [15][16] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for reproducing and building upon existing research. Below are standardized protocols for key assays used to characterize peptide-membrane interactions.
Vesicle Preparation by Extrusion
This method is commonly used to produce unilamellar vesicles of a defined size.
-
Lipid Film Formation: A desired mixture of lipids (e.g., POPC or a POPC/POPG mix) is dissolved in an organic solvent like chloroform. The solvent is then evaporated under a stream of nitrogen gas, followed by desiccation under vacuum for at least 2 hours to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an appropriate aqueous buffer (e.g., Tris or phosphate buffer) to a final lipid concentration of 1-10 mg/mL. For leakage assays, the hydration buffer will contain a fluorescent dye such as carboxyfluorescein at a self-quenching concentration. The mixture is vortexed to create a suspension of multilamellar vesicles (MLVs).
-
Freeze-Thaw Cycles: The MLV suspension is subjected to several (typically 5-10) freeze-thaw cycles using liquid nitrogen and a warm water bath. This step helps to increase the encapsulation efficiency and promote the formation of unilamellar vesicles.
-
Extrusion: The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times to ensure a homogenous population of large unilamellar vesicles (LUVs).
-
Purification: For dye-loaded vesicles, unencapsulated dye is removed by size-exclusion chromatography using a Sephadex G-50 column, eluting with the desired external buffer.
Carboxyfluorescein Leakage Assay
This assay measures the ability of a peptide to induce leakage from lipid vesicles.
-
Vesicle Preparation: Prepare carboxyfluorescein-loaded LUVs as described above.
-
Fluorimeter Setup: Dilute the vesicle suspension in the assay buffer to a final lipid concentration of 50-100 µM in a quartz cuvette. Set the excitation wavelength to 492 nm and the emission wavelength to 517 nm.
-
Baseline Measurement: Record the baseline fluorescence (F0), which should be low due to the self-quenching of the encapsulated carboxyfluorescein.
-
Peptide Addition: Add the peptide of interest at various concentrations to the cuvette and monitor the increase in fluorescence over time as the dye is released and its quenching is relieved.
-
Maximum Leakage Determination: After the fluorescence signal has stabilized, add a lytic agent such as Triton X-100 (to a final concentration of 0.1%) to completely disrupt the vesicles and release all the encapsulated dye. This gives the maximum fluorescence (Fmax).
-
Calculation: The percentage of leakage at a given time point is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide in the presence and absence of model membranes.
-
Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare LUVs of the desired lipid composition in the same buffer.
-
Spectrometer Setup: Use a CD spectrometer with a quartz cuvette of appropriate path length (e.g., 1 mm). Set the wavelength range to 190-260 nm.
-
Blank Measurement: Record the CD spectrum of the buffer alone and, if applicable, the buffer containing empty vesicles. This will serve as the baseline.
-
Peptide Spectrum in Buffer: Record the CD spectrum of the peptide in the buffer to determine its secondary structure in an aqueous environment.
-
Peptide Spectrum with Vesicles: Add the LUV suspension to the peptide solution at a desired peptide-to-lipid ratio. Incubate for a sufficient time to allow for binding and conformational changes. Record the CD spectrum of the peptide-vesicle mixture.
-
Data Analysis: Subtract the baseline spectrum (buffer or buffer with vesicles) from the peptide spectra. The resulting spectra can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
Visualizing the Mechanism: Experimental Workflow
The following diagram illustrates the general workflow for studying peptide-membrane interactions.
Caption: A generalized workflow for investigating peptide-membrane interactions.
Signaling and Pore Formation Model
The interaction of mastoparans with membranes is thought to involve a multi-step process leading to pore formation. The following diagram illustrates a plausible model for this interaction.
Caption: A model for mastoparan-induced pore formation in model membranes.
References
- 1. Pore-forming action of mastoparan peptides on liposomes: a quantitative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Submillisecond Dynamics of Mastoparan X Insertion into Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Submillisecond Dynamics of Mastoparan X Insertion into Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Bee Venom Melittin on the Functioning of the Immune System and the Contractile Activity of the Insect Heart—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic Defects Induced by Melittin in Model Lipid Membranes: A Solution Atomic Force Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Does Melittin Permeabilize Membranes? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Lipid Dependence of Melittin Action Investigated by Dual-Color Fluorescence Burst Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Membrane Cholesterol Content and Lipid Organization Influence Melittin and Pneumolysin Pore-Forming Activity - ProQuest [proquest.com]
- 12. Conformational change of mastoparan from wasp venom on binding with phospholipid membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Association of the wasp venom peptide mastoparan with electrically neutral lipid vesicles. Salt effects on partitioning and conformational state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide-liposome association. A critical examination with mastoparan-X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular-dichroism and fluorescence studies on melittin: effects of C-terminal modifications on tetramer formation and binding to phospholipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Handling of Polistes mastoparan in a Research Setting
For researchers, scientists, and drug development professionals working with Polistes mastoparan (paper wasp) and its venom, a comprehensive understanding of safety protocols and handling procedures is paramount. The venom contains a complex mixture of biologically active compounds, with mastoparan being a key peptide that can induce significant physiological effects. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.
Hazard Identification and Toxin Profile
Polistes venom is a complex cocktail of amines (histamine, serotonin), peptides (kinins, mastoparans), and proteins with enzymatic activity.[1][2] Mastoparans are of particular interest due to their potent biological activities. These peptides are known to interact with cell membranes, cause hemolysis (destruction of red blood cells), and stimulate mast cell degranulation, leading to the release of histamine and other inflammatory mediators.[2][3][4][5]
The primary hazards associated with handling this compound and its venom include:
-
Envenomation: Stings from live wasps can lead to painful local reactions and, in sensitized individuals, systemic allergic reactions (anaphylaxis) which can be life-threatening.[6][7][8]
-
Allergen Exposure: Inhalation of or contact with insect particles (scales, hair, feces) can lead to allergic sensitization.[9]
-
Toxin Exposure: Direct contact with purified venom can cause skin irritation and other toxic effects. The venom of a related species, Polistes flavus, has a reported LD50 of 0.03611 mg/gram of body weight in albino mice.[10]
| Compound Family | Examples | Primary Biological Effects |
| Amines | Histamine, Serotonin, Dopamine, Tyramine | Pain, inflammation |
| Peptides | Mastoparans, Kinins, Chemotactic peptides | Mast cell degranulation, histamine release, hemolysis, antimicrobial activity, mitochondrial permeability alteration, G-protein activation |
| Proteins (Enzymes) | Hyaluronidase, Phospholipase A1 & B, Antigen 5 | Spreading factor (hyaluronidase), cell membrane disruption (phospholipases), potent allergens |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial when handling either the live wasps or their venom. The following table outlines the recommended PPE for different operational procedures.
| Procedure | Minimum PPE Requirements | Enhanced Precautions (for high-risk activities) |
| Handling Live this compound | Full-body bee suit with integrated hood and veil, Thick, sting-resistant gloves (e.g., leather or heavy-duty synthetic), Closed-toe shoes or boots | Double gloving (nitrile gloves under leather gloves) |
| Venom Extraction | Lab coat, Safety glasses with side shields, Disposable nitrile gloves | Face shield, Double gloving |
| Handling Purified Venom | Lab coat, Safety glasses with side shields, Disposable nitrile gloves | Chemical splash goggles, Double gloving |
| Waste Disposal | Lab coat, Safety glasses with side shields, Heavy-duty gloves | Face shield |
Note: All work with allergenic insects or their products should ideally be conducted in a ventilated workspace, such as a fume hood or exhaust bench, to minimize inhalation exposure.[9]
Experimental Protocols
Two primary methods for venom extraction are commonly employed: venom sac dissection and electrical stimulation.
1. Venom Sac Dissection:
-
Anesthesia: Anesthetize wasps using CO2.[11]
-
Dissection: Under a dissecting microscope, carefully dissect the venom apparatus (venom gland, sac, and stinger) from the posterior abdomen of the wasp.[12]
-
Homogenization: Homogenize the collected venom sacs in an appropriate buffer (e.g., phosphate-buffered saline).[12]
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris.[12]
-
Supernatant Collection: The supernatant contains the crude venom.
2. Electrical Stimulation:
-
Apparatus: Utilize a specialized device that delivers a mild electrical shock to the wasp, inducing venom release onto a collection surface (e.g., a glass plate).[13]
-
Collection: The collected venom can then be reconstituted in a suitable buffer. This method has the advantage of not sacrificing the wasp.[13]
-
Always handle purified venom in a designated area.
-
Use appropriate PPE as outlined in the table above.
-
Avoid creating aerosols.
-
In case of a spill, immediately decontaminate the area with an appropriate disinfectant.
Operational and Disposal Plans
A clear and well-defined plan for the entire lifecycle of handling this compound and its venom is essential for laboratory safety.
Caption: Procedural workflow for the safe handling of this compound and its venom in a laboratory setting.
All materials that come into contact with this compound or its venom must be treated as biohazardous waste.
-
Solid Waste: Wasp carcasses, contaminated lab coats, gloves, and other solid materials should be placed in a designated biohazard bag and autoclaved before disposal.[14][15][16]
-
Liquid Waste: Liquid waste containing venom should be chemically disinfected (e.g., with a 10% bleach solution) before being disposed of down the sanitary sewer, in accordance with institutional guidelines.[15]
-
Sharps: All sharps, including needles, scalpels, and glass Pasteur pipettes, must be disposed of in a puncture-resistant sharps container.[14][15]
Mastoparan Signaling Pathway
Mastoparan exerts its effects on cells primarily through the activation of G proteins. This leads to a cascade of downstream signaling events.
Caption: Simplified signaling pathway of mastoparan-induced cellular effects.[17]
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and its venom, fostering a safe and productive research environment.
References
- 1. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 2. Identification and characterisation of novel wasp mastoparans and chemotactic peptides from the venom of social wasp Polistes stigma (Hymenoptera: Vespidae: Polistinae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of the Hemolytic Activity of Mastoparan Family Peptides from Wasp Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hymenoptera venom allergy in outdoor workers: Occupational exposure, clinical features and effects of allergen immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bsaci.org [bsaci.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Insect handling | Internal Biology [biology.lu.se]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Parasitoid Wasp Venom [protocols.io]
- 12. biomedres.us [biomedres.us]
- 13. Venom Collection by Electrical Stimulation in the Invasive Species Polistes dominula Reared Using a Vespiculture Regime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. tamiu.edu [tamiu.edu]
- 16. biosafety.utk.edu [biosafety.utk.edu]
- 17. Mastoparan - Wikipedia [en.wikipedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
